molecular formula C31H33N3O10 B2743230 Fmoc-L-Lys(Nvoc)-OH

Fmoc-L-Lys(Nvoc)-OH

Cat. No.: B2743230
M. Wt: 607.6 g/mol
InChI Key: UOEGMVQGRMCJDM-VWLOTQADSA-N
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Description

Fmoc-L-Lys(Nvoc)-OH is a useful research compound. Its molecular formula is C31H33N3O10 and its molecular weight is 607.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGMVQGRMCJDM-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of Nvoc photodeprotection?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Nvoc Photodeprotection

This technical guide offers a comprehensive overview of the photochemical mechanism of the 6-nitroveratryloxycarbonyl (Nvoc) group, a prominent photolabile protecting group (PPG). Tailored for researchers, scientists, and professionals in drug development, this document details the core reaction pathway, quantitative performance metrics, and practical experimental methodologies.

Introduction to the Nvoc Protecting Group

The 6-nitroveratryloxycarbonyl (Nvoc) group is a member of the ortho-nitrobenzyl class of photolabile protecting groups, which are instrumental in applications requiring spatiotemporal control over the release of active molecules.[1] Nvoc and its parent compound, the o-nitrobenzyl group, are among the most widely utilized PPGs for "caging" biologically relevant molecules, rendering them inactive until a light stimulus is applied.[2][3][4] This ability to initiate biological processes or chemical reactions with light is foundational to fields ranging from chemical biology and pharmacology to materials science. The Nvoc group is specifically a 4,5-dimethoxy-2-nitrobenzyloxycarbonyl moiety, and its derivatives are used to protect functional groups like amines and hydroxyls.[5]

The Core Photodeprotection Mechanism

The photodeprotection of an Nvoc-caged compound is an intramolecular redox reaction initiated by the absorption of UV light, typically around 365 nm. The widely accepted mechanism proceeds through several key intermediates.

  • Photoexcitation: Upon absorbing a photon, the Nvoc group is promoted from its ground state to an excited singlet state. While intersystem crossing to a triplet state can occur, photolysis is understood to proceed from the singlet manifold. Trapping in a non-reactive triplet state can lower the overall quantum yield of the uncaging process.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring). This is a critical step that leads to the formation of a transient aci-nitro intermediate.

  • Rearrangement and Cyclization: The unstable aci-nitro intermediate rapidly rearranges. An oxygen atom from the aci-nitro group inserts into the benzylic carbon-hydrogen bond, forming a cyclic intermediate.

  • Cleavage and Release: This cyclic intermediate is short-lived and collapses to release the deprotected molecule, carbon dioxide (CO₂), and the byproduct, 6-nitrosoveratraldehyde. The entire uncaging process is typically completed on the microsecond timescale.

The photochemical byproducts, particularly the reactive 6-nitrosoveratraldehyde, should be considered in experimental design as they can potentially interact with the system under study or absorb light, affecting reaction efficiency.

Nvoc Photodeprotection Pathway

Nvoc_Mechanism Nvoc_Caged Nvoc-Protected Substrate (R-X) Excited_State Excited Singlet State Nvoc_Caged->Excited_State hv (~365 nm) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Cyclic_Intermediate->Products Cleavage Released_Substrate Released Substrate (R-XH) Products->Released_Substrate Byproducts 6-Nitrosoveratraldehyde + CO₂ Products->Byproducts

Caption: The photochemical reaction pathway for the deprotection of Nvoc-caged compounds.

Quantitative Data on Nvoc Photodeprotection

The efficiency of a photolabile protecting group is defined by key photochemical parameters. The product of the molar extinction coefficient (ε) and the quantum yield (Φ) is often used as a direct measure of a PPG's uncaging efficiency.

ParameterTypical Value / RangeNotes
Wavelength of Irradiation (λ) ~365 nmOptimal wavelength for excitation of the nitrobenzyl chromophore.
Molar Extinction Coefficient (ε) 3,000 - 6,000 M⁻¹cm⁻¹At the wavelength of maximum absorbance (λmax).
Quantum Yield of Uncaging (Φu) 0.01 - 0.05 (1-5%)This value can be highly dependent on the leaving group and solvent conditions. Trapping in the triplet state can lower the yield.
Release Timescale Microseconds (e.g., ~32 µs)The rate at which the free substrate appears after the light pulse.

Experimental Protocols for Nvoc Deprotection

This section provides a generalized protocol for the photolytic cleavage of Nvoc-protected compounds. Optimization of concentration, solvent, and irradiation time is crucial for specific applications.

Materials and Equipment
  • Nvoc-protected compound

  • Solvent: A suitable solvent that dissolves the compound and is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, buffered aqueous solutions).

  • Reaction Vessel: Quartz cuvette or flask to allow for UV light transmission.

  • UV Light Source: A mercury arc lamp with appropriate filters or a UV-LED with a peak emission around 365 nm.

  • Stirring Mechanism: Magnetic stirrer and stir bar for uniform irradiation.

  • Analytical Instrumentation: HPLC, LC-MS, or NMR for monitoring reaction progress.

  • Inert Gas (Optional): Nitrogen or Argon for degassing oxygen-sensitive reactions.

Photolysis Procedure
  • Sample Preparation: Dissolve the Nvoc-protected compound in the chosen solvent within the quartz reaction vessel. A typical starting concentration is 1-10 mM.

  • Degassing (Optional): If the reaction is sensitive to oxygen, degas the solution by bubbling a gentle stream of inert gas (N₂ or Ar) through it for 15-30 minutes.

  • Irradiation: Place the reaction vessel in a photochemical reactor or in front of the UV light source. Ensure continuous stirring for homogenous exposure.

  • Reaction Monitoring: At predetermined time intervals, withdraw small aliquots from the reaction mixture. Analyze these aliquots using HPLC or LC-MS to track the disappearance of the starting material and the appearance of the deprotected product.

  • Reaction Completion: Continue irradiation until the starting material is consumed or the desired level of conversion is achieved.

  • Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product, which contains the 6-nitrosoveratraldehyde byproduct, can be purified using standard techniques like column chromatography or recrystallization.

Experimental Workflow for Nvoc Deprotection

Experimental_Workflow Start Start Prepare_Sample Dissolve Nvoc-Compound in Solvent (1-10 mM) Start->Prepare_Sample Degas Degas with N₂/Ar (Optional) Prepare_Sample->Degas Irradiate Irradiate at ~365 nm with Stirring Degas->Irradiate Monitor Monitor Reaction via HPLC / LC-MS Irradiate->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Check_Completion->Irradiate No Workup Solvent Removal & Purification Check_Completion->Workup Yes End End Workup->End

Caption: A generalized experimental workflow for the photodeprotection of Nvoc-caged molecules.

References

Synthesis and Characterization of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-nitroveratryloxycarbonyl)-L-lysine (Fmoc-L-Lys(Nvoc)-OH). This orthogonally protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for applications requiring photocleavable protecting groups. The nitroveratryloxycarbonyl (Nvoc) group on the lysine side chain can be selectively removed by photolysis, allowing for precise spatial and temporal control in the synthesis of complex peptides and other bioconjugates. This document outlines a putative synthetic pathway, detailed, though generalized, experimental protocols, and the expected analytical characterization of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers.[1][2]

Table 1: Physicochemical Data of this compound

PropertyValue
Chemical Formula C₃₁H₃₃N₃O₁₀
Molecular Weight 607.61 g/mol [1]
CAS Number 150571-28-1
Appearance White to off-white powder
Purity ≥98% (as specified by commercial suppliers)
Melting Point 108 °C (decomposition)
Solubility Soluble in DMSO (10 mM) and other organic solvents.
Storage 2-8°C

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway Lys L-Lysine Intermediate Nε-Nvoc-L-Lysine Lys->Intermediate Step 1: Nvoc Protection Nvoc_Cl Nvoc-Cl (4,5-Dimethoxy-2-nitrobenzyl chloroformate) Step1_reagents Base (e.g., NaHCO₃) Aqueous/Organic Solvent Product This compound Intermediate->Product Step 2: Fmoc Protection Fmoc_OSu Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) Step2_reagents Base (e.g., NaHCO₃) Dioxane/Water

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized protocols and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Nε-(6-nitroveratryloxycarbonyl)-L-lysine (Nε-Nvoc-L-Lysine)

  • Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add a suitable base, such as sodium bicarbonate, in portions to neutralize the hydrochloride and maintain a basic pH.

  • Nvoc Protection: Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl) in dioxane to the lysine solution while stirring vigorously. The reaction mixture is kept at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nε-Nvoc-L-Lysine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-nitroveratryloxycarbonyl)-L-lysine (this compound)

  • Dissolution: Dissolve the purified Nε-Nvoc-L-Lysine in a 10% aqueous sodium carbonate solution.

  • Fmoc Protection: Add a solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with citric acid or dilute HCl to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.

Characterization

Characterization Workflow

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Confirmation HPLC->Purity

Caption: General workflow for the characterization of this compound.

Expected Analytical Data

Table 2: Expected Characterization Data for this compound

TechniqueExpected Results
¹H NMR The spectrum should exhibit characteristic peaks for the protons of the Fmoc group (aromatic region ~7.2-7.8 ppm), the Nvoc group (aromatic protons and methoxy groups), the lysine backbone, and the methylene protons of the side chain. The chemical shifts and coupling patterns would be consistent with the assigned structure.
¹³C NMR The spectrum should show distinct signals for all 31 carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the Fmoc and Nvoc moieties, and the aliphatic carbons of the lysine side chain.
Mass Spectrometry (ESI-MS) In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 608.6. Other adducts such as [M+Na]⁺ at m/z 630.6 may also be observed. High-resolution mass spectrometry should confirm the elemental composition.
HPLC A reversed-phase HPLC analysis would be used to determine the purity of the compound. A single major peak, typically with a purity of >98%, is expected under optimized conditions (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA).
FT-IR The infrared spectrum would show characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and NO₂ functional groups.

Conclusion

This compound is a key reagent for advanced peptide synthesis, enabling the introduction of a photocleavable protecting group for strategic deprotection. While a detailed, peer-reviewed synthesis and characterization protocol is not widely published, this guide provides a robust, putative synthetic route and outlines the expected analytical data for the successful preparation and validation of this compound. The methodologies described herein are based on well-established principles of organic chemistry and peptide synthesis, offering a solid foundation for researchers in the field. Careful execution and optimization of the described protocols are crucial for obtaining a high-purity product suitable for demanding applications in drug discovery and development.

References

The Dawn of Photocontrol: An In-depth Guide to Photocleavable Groups in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry and drug development, precision is paramount. The ability to control the activation of therapeutic peptides and other bioactive molecules with spatial and temporal accuracy offers unprecedented opportunities for targeted therapies, advanced research tools, and novel biomaterials. Photocleavable groups (PCGs), molecular entities that can be selectively cleaved by light, have emerged as a powerful tool to achieve this level of control. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of PCGs in peptide chemistry, offering a valuable resource for researchers seeking to harness the power of light in their work.

The Principle of Photocleavage: A Light-Switch for Molecular Activation

Photocleavable protecting groups are chemical moieties that mask the function of a molecule until they are exposed to light of a specific wavelength.[1] This "caging" strategy allows for the precise release of a bioactive peptide or other molecules in a desired location and at a specific time, minimizing off-target effects and enabling sophisticated experimental designs.[2] The ideal PCG exhibits high stability in the dark, efficient cleavage upon irradiation with a specific wavelength of light (preferably in the near-UV to visible range to minimize photodamage to biological systems), and generates non-toxic byproducts.[3]

The process of photocleavage is initiated by the absorption of a photon, which excites the PCG to a higher energy state. This electronically excited molecule then undergoes a series of intramolecular reactions, ultimately leading to the cleavage of the covalent bond linking the PCG to the peptide and the release of the active molecule.[4][5]

A Survey of Common Photocleavable Groups

A variety of photocleavable groups have been developed, each with its unique photochemical properties. The choice of a specific PCG depends on the application, including the desired cleavage wavelength, quantum yield (a measure of the efficiency of the photocleavage process), and the chemical nature of the peptide being modified.

ortho-Nitrobenzyl (ONB) Derivatives

The ortho-nitrobenzyl (ONB) group is one of the most widely used and well-characterized PCGs. Its photocleavage mechanism proceeds through a Norrish Type II reaction, involving an intramolecular hydrogen abstraction by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and form an ortho-nitrosobenzaldehyde byproduct.

Derivatives of the ONB group, such as the 2-nitroveratryl (NV) and 6-nitropiperonylmethyl (NP) groups, have been developed to red-shift the absorption maximum to longer wavelengths, which are less damaging to biological samples.

Coumarin-Based Groups

Coumarin-based PCGs have gained significant attention due to their longer-wavelength absorption profiles, often extending into the visible region, and their generally high quantum yields. The photocleavage mechanism of coumarin derivatives typically involves a heterolytic bond cleavage in the excited singlet state, forming a contact ion pair intermediate. Modifications to the coumarin scaffold can be used to fine-tune the absorption maximum and other photophysical properties. For instance, the 7-(diethylamino)coumarin-4-ylmethyl (DEACM) group is a popular choice for biological applications due to its efficient photorelease with visible light.

Phenacyl-Based Groups

Phenacyl esters are another important class of PCGs used for the protection of carboxylic acids. Unlike the intramolecular mechanism of ONB groups, the cleavage of phenacyl groups often involves a radical mechanism where the solvent acts as a hydrogen donor. This makes the choice of solvent crucial for efficient cleavage.

Quantitative Comparison of Common Photocleavable Groups

The selection of an appropriate PCG is critical for the success of any photocleavage experiment. The following table summarizes the key quantitative data for some of the most common PCGs used in peptide chemistry, allowing for easy comparison.

Photocleavable Group (PCG)AbbreviationTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
ortho-NitrobenzylONB~3500.01 - 0.1Well-established, versatile for various functional groups. Byproducts can be reactive.
4,5-Dimethoxy-2-nitrobenzylDMNB~350 - 365~0.05Improved quantum yield and solubility compared to ONB.
6-NitroveratryloxycarbonylNVOC~350~0.013Commonly used for amine protection in solid-phase peptide synthesis.
7-(Diethylamino)coumarin-4-ylmethylDEACM350 - 400~0.002 - 0.2Longer wavelength absorption, high fluorescence, fast release rates.
p-HydroxyphenacylpHP275 - 3130.1 - 0.4 (can approach 1.0)High quantum yields, clean reaction with a single major byproduct.
7-Diethylamino-3-methyl coumarinDEAMC~450-Developed for selenocysteine protection, cleavable with visible light.

Note: Quantum yields can vary significantly depending on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols and Methodologies

The successful application of PCGs in peptide chemistry requires careful consideration of the experimental conditions. This section provides an overview of key methodologies.

Synthesis of Photocleavable Peptides

The synthesis of peptides containing a photocleavable group can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

General Workflow for On-Resin Modification:

  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc- or Boc-based SPPS protocols.

  • Introduction of the PCG: A photocleavable linker can be attached to the resin prior to peptide synthesis, or a photocleavable amino acid derivative can be incorporated during the synthesis. Alternatively, a functional group on a side chain of a specific amino acid can be modified with the PCG after the peptide has been assembled on the resin.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using standard procedures (e.g., trifluoroacetic acid), leaving the photocleavable group intact.

  • Purification: The crude peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Photolysis Conditions

The conditions for photocleavage must be optimized to ensure efficient and selective release of the peptide.

  • Light Source: A light source that emits at the absorption maximum of the PCG should be used. This can be a mercury lamp with appropriate filters, a light-emitting diode (LED), or a laser. For two-photon excitation, a pulsed laser in the near-infrared (NIR) range is required.

  • Solvent: The choice of solvent is critical, especially for PCGs that undergo solvent-assisted cleavage mechanisms like phenacyl groups. For biological applications, aqueous buffers are typically used.

  • Reaction Monitoring: The progress of the photolysis reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the rate of disappearance of the caged peptide and the appearance of the uncaged product.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key processes in the application of photocleavable groups.

Photocleavage_Mechanism General Mechanism of Photocleavage cluster_caged Caged State cluster_uncaged Uncaged State Caged_Peptide PCG-Peptide Excited_State Excited State [PCG-Peptide]* Caged_Peptide->Excited_State Light (hν) Uncaged_Peptide Active Peptide Byproduct PCG Byproduct Excited_State->Uncaged_Peptide Cleavage Excited_State->Byproduct Cleavage

General mechanism of photocleavage.

ONB_Mechanism Photocleavage Mechanism of an o-Nitrobenzyl (ONB) Group ONB_Peptide o-Nitrobenzyl-Peptide Excited_State Excited State ONB_Peptide->Excited_State Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Peptide Released Peptide Aci_Nitro->Released_Peptide Rearrangement & Cleavage Nitroso_Byproduct o-Nitrosobenzaldehyde Aci_Nitro->Nitroso_Byproduct Rearrangement

Photocleavage of an o-Nitrobenzyl group.

SPPS_Workflow Workflow for Solid-Phase Synthesis of a Photocleavable Peptide Resin Solid Support (Resin) Amino_Acid_Coupling Iterative Amino Acid Coupling (SPPS) Resin->Amino_Acid_Coupling PCG_Introduction Introduction of PCG (e.g., on side chain) Amino_Acid_Coupling->PCG_Introduction Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection PCG_Introduction->Cleavage_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage_Deprotection->Purification Final_Product Purified Photocleavable Peptide Purification->Final_Product

Synthesis of a photocleavable peptide.

Drug_Delivery_Pathway Light-Triggered Drug Delivery Using a Photocleavable Linker cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) Caged_Drug_Carrier Drug Carrier with PCG-Peptide Drug Localized_Carrier Carrier Accumulation at Target Site Caged_Drug_Carrier->Localized_Carrier Targeting Light_Irradiation Focused Light Irradiation (hν) Released_Drug Active Peptide Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect Binding to Target Light_Irradiation->Released_Drug Photocleavage

Light-triggered drug delivery concept.

Applications in Peptide Chemistry and Beyond

The ability to control peptide activity with light has opened up a wide range of applications in research and drug development.

  • "Caged" Peptides and Proteins: By temporarily inactivating a peptide with a PCG, researchers can study complex biological processes with high temporal and spatial resolution. For example, a caged enzyme inhibitor can be introduced into a cellular system and then activated at a specific time point to study its effect on a signaling pathway.

  • Light-Directed Synthesis: PCGs are used in the light-directed synthesis of peptide arrays on solid surfaces, enabling the creation of high-density microarrays for high-throughput screening and diagnostics.

  • Targeted Drug Delivery: Photocleavable linkers can be used to attach a peptide drug to a delivery vehicle, such as a nanoparticle or a cell-penetrating peptide. The drug is released from the carrier only when the target tissue is irradiated with light, thereby reducing systemic toxicity and increasing therapeutic efficacy.

  • Proteomics: Photocleavable linkers are valuable tools in chemical proteomics for the identification and characterization of protein-protein interactions and post-translational modifications. A photocleavable biotin tag, for instance, allows for the capture of target proteins on a streptavidin support and their subsequent release by light for analysis by mass spectrometry.

  • Biomaterials: PCGs can be incorporated into hydrogels and other biomaterials to create light-responsive materials. For example, a peptide-based hydrogel can be designed to degrade and release a therapeutic agent upon exposure to light.

Future Outlook

The field of photocleavable groups in peptide chemistry is continuously evolving. Current research focuses on the development of novel PCGs with improved properties, such as:

  • Longer Wavelength Absorption: Shifting the cleavage wavelength further into the red and near-infrared regions of the spectrum will allow for deeper tissue penetration and reduced phototoxicity, which is crucial for in vivo applications.

  • Two-Photon Absorption: PCGs that can be cleaved by the simultaneous absorption of two lower-energy photons offer superior spatial resolution and deeper tissue penetration.

  • Increased Quantum Yields: Developing PCGs with higher quantum yields will improve the efficiency of the photocleavage process, allowing for the use of lower light doses.

  • Bioorthogonality: Ensuring that the PCG and its byproducts are truly non-reactive within a biological system is a key area of ongoing research.

As our understanding of photochemistry deepens and our ability to design and synthesize novel molecular architectures improves, photocleavable groups will undoubtedly play an increasingly important role in advancing peptide-based therapeutics, diagnostics, and research tools. The ability to command molecular function with the precision of light promises a bright future for peptide chemistry and its impact on human health.

References

The Nvoc Protecting Group: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, development, and application of the 6-nitroveratryloxycarbonyl (Nvoc) protecting group in chemical synthesis and biological studies.

The 6-nitroveratryloxycarbonyl (Nvoc) group is a photolabile protecting group that has become an invaluable tool in synthetic chemistry and chemical biology. Its ability to be cleaved with high spatial and temporal precision using UV light has enabled advancements in fields ranging from peptide synthesis to the study of complex biological signaling pathways. This technical guide provides a comprehensive overview of the Nvoc protecting group, including its discovery, chemical properties, and detailed protocols for its use.

Discovery and Development

The Nvoc protecting group emerged from the broader class of 2-nitrobenzyl-based photolabile protecting groups. These groups are designed to be stable under a variety of chemical conditions but can be selectively removed upon irradiation with UV light. The Nvoc group is a second-generation photolabile protecting group, developed to improve upon the properties of earlier nitrobenzyl derivatives. Modifications to the core nitrobenzyl structure, such as the introduction of methoxy groups on the aromatic ring as seen in Nvoc, were made to fine-tune the photochemical properties, including the wavelength of maximum absorption and the efficiency of photocleavage.

Physicochemical Properties and Quantitative Data

The utility of a photolabile protecting group is largely determined by its photochemical and physical properties. Key parameters include its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield (Φ) of photocleavage. The quantum yield represents the efficiency of the photocleavage reaction, defined as the number of molecules undergoing a specific event (in this case, cleavage) per photon absorbed.[1]

The Nvoc group and its derivatives have been characterized to determine these critical parameters. Below is a summary of key quantitative data for Nvoc and a comparison with other common photolabile protecting groups.

Protecting Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference
Nvoc ~350Not explicitly found0.0013Solution[2]
MeNPOC Not explicitly foundNot explicitly found0.0075Solution[2]
NPPOC ~365~2300.41Methanol[3]

Note: The direct comparison of quantum yields can be challenging as values are often determined under different experimental conditions (e.g., solvent, substrate).

The UV-Vis absorption spectrum of Nvoc-protected compounds is a critical piece of data for planning photocleavage experiments. The spectrum for a 4-(6-nitroveratryloxycarbonyl)catechol (a representative Nvoc-protected molecule) shows a significant absorption band extending towards 400 nm, which allows for cleavage with less damaging, longer wavelength UV light.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of the Nvoc protecting group. This section provides step-by-step methodologies for the introduction and photolytic cleavage of the Nvoc group.

Synthesis of 6-Nitroveratryloxycarbonyl Chloride (Nvoc-Cl)

The key reagent for introducing the Nvoc protecting group is 6-nitroveratryloxycarbonyl chloride (Nvoc-Cl). While commercially available, it can also be synthesized in the laboratory.

Materials:

  • 6-Nitroveratryl alcohol

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve 6-nitroveratryl alcohol in an anhydrous, inert solvent under an inert gas atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene or a phosgene equivalent in the same solvent to the cooled solution of 6-nitroveratryl alcohol.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess phosgene and solvent under reduced pressure.

  • The crude Nvoc-Cl can be purified by recrystallization or column chromatography.

Safety Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Nvoc Protection of Amines (e.g., Amino Acids)

The Nvoc group is commonly used to protect the amino group of amino acids for applications in peptide synthesis.

Materials:

  • Amino acid

  • 6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., dioxane/water, dichloromethane)

Procedure:

  • Dissolve the amino acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Nvoc-Cl in dioxane to the amino acid solution while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the Nvoc-protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Photolytic Cleavage of the Nvoc Group

The removal of the Nvoc group is achieved by irradiation with UV light, typically in the range of 350-365 nm.

Materials:

  • Nvoc-protected compound

  • Solvent (e.g., methanol, dioxane, acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury arc lamp)

  • Filter to select the desired wavelength range (optional)

Procedure:

  • Dissolve the Nvoc-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction but is typically in the millimolar range.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the Nvoc group.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically 365 nm). The irradiation time will depend on the quantum yield of the specific substrate, the lamp intensity, and the concentration of the solution.

  • Monitor the progress of the deprotection reaction by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude deprotected product can be purified by standard techniques such as column chromatography or extraction to remove the 6-nitrosoveratraldehyde byproduct.

Applications and Workflows

The unique properties of the Nvoc protecting group have led to its widespread use in various applications, most notably in the light-directed synthesis of peptide arrays and the development of "caged" biological molecules.

Light-Directed Synthesis of Peptide Arrays

One of the most significant applications of the Nvoc protecting group is in the photolithographic synthesis of high-density peptide arrays.[4] This technique allows for the parallel synthesis of thousands of different peptides on a solid support, which can then be used for a variety of applications, including epitope mapping, drug discovery, and proteomics research.

The general workflow for this process involves the sequential coupling of Nvoc-protected amino acids to a solid support, with photolithographic masks used to selectively deprotect specific areas of the support at each step.

Light_Directed_Peptide_Synthesis cluster_start Surface Preparation cluster_cycle Synthesis Cycle (Repeated for each amino acid layer) cluster_final Finalization start Aminosilanized Solid Support coupling Couple Nvoc-Amino Acid to entire surface start->coupling wash1 Wash coupling->wash1 photomask Apply Photomask wash1->photomask irradiate Irradiate with UV Light (365 nm) photomask->irradiate deprotection Selective Nvoc Deprotection irradiate->deprotection wash2 Wash deprotection->wash2 wash2->coupling Next Nvoc-Amino Acid side_chain_deprotection Side-Chain Deprotection wash2->side_chain_deprotection After final cycle final_wash Final Wash side_chain_deprotection->final_wash peptide_array High-Density Peptide Array final_wash->peptide_array

Caption: Workflow for light-directed synthesis of peptide arrays using Nvoc.

Caged Compounds in Signal Transduction

The Nvoc group can be used to "cage" biologically active molecules, rendering them inactive until they are released by a pulse of light. This technique allows for the precise spatial and temporal control of signaling pathways in living cells and tissues. For example, Nvoc-caged neurotransmitters, such as glutamate, can be used to study synaptic transmission and plasticity with high precision.

The workflow for a typical caged compound experiment in a biological system is as follows:

Caged_Compound_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesize Nvoc-Caged Signaling Molecule characterization Characterize Caged Compound (e.g., Purity, Photolysis) synthesis->characterization introduction Introduce Caged Compound into Biological System characterization->introduction photostimulation Focused UV Light Pulse (Photostimulation) introduction->photostimulation release Release of Active Signaling Molecule photostimulation->release monitoring Monitor Biological Response (e.g., Electrophysiology, Imaging) release->monitoring data_analysis Data Analysis and Interpretation monitoring->data_analysis

Caption: Experimental workflow for using Nvoc-caged compounds in biological systems.

Conclusion

The discovery and development of the Nvoc protecting group have provided chemists and biologists with a powerful tool for controlling chemical reactions and biological processes with light. Its well-characterized photochemical properties and established synthetic protocols have made it a reliable choice for a wide range of applications. As research continues to push the boundaries of spatiotemporal control at the molecular level, the Nvoc group and its future derivatives will undoubtedly play a crucial role in enabling new scientific discoveries.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-Lys(Nvoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-Fmoc-Nε-(o-nitroveratryloxycarbonyl)-L-lysine (Fmoc-L-Lys(Nvoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of photocleavable peptides and caged compounds. Understanding the physicochemical properties of this derivative is paramount for its effective handling, storage, and application in complex synthetic workflows.

Physicochemical Properties

This compound is a lysine derivative carrying the fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group and the photolabile o-nitroveratryloxycarbonyl (Nvoc) group on its epsilon-amino group.

PropertyValueSource
Molecular Weight 607.61 g/mol [1]
Appearance White to off-white or yellowish powder[1]
Melting Point 108 °C (with decomposition)[1]
Storage Temperature 2-8°C (solid)[1]

Solubility

The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis. Insufficient solubility can lead to incomplete reactions and the formation of deletion sequences. The solubility of this compound is influenced by several factors, including the solvent system, temperature, and the presence of both the bulky Fmoc group and the relatively large, hydrophobic Nvoc group.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, supplier data indicates a solubility of 10 mM in dimethyl sulfoxide (DMSO) [2].

General principles suggest that the presence of the bulky and hydrophobic Fmoc and Nvoc groups enhances solubility in polar aprotic solvents commonly used in peptide synthesis. A qualitative assessment of solubility in common SPPS solvents is provided below.

SolventAbbreviationExpected SolubilityRationale
DimethylformamideDMFGood to HighA common and effective solvent for Fmoc-amino acids.
N-Methyl-2-pyrrolidoneNMPGood to HighAnother widely used polar aprotic solvent in SPPS with excellent solvating properties.
Dimethyl sulfoxideDMSOHighKnown to be a powerful solvent for a wide range of organic molecules.
DichloromethaneDCMModerate to GoodThe hydrophobicity of the protecting groups should facilitate dissolution in this less polar solvent.
Factors Affecting Solubility
  • Solvent Choice : Polar aprotic solvents like DMF, NMP, and DMSO are generally the most effective for dissolving Fmoc-amino acids.

  • Temperature : Gently warming the solvent can aid in the dissolution of the compound. However, prolonged heating should be avoided to prevent potential degradation.

  • Sonication : The use of an ultrasonic bath can facilitate the dissolution process.

  • Purity of the Compound : Impurities can significantly impact the solubility of the amino acid derivative.

Stability

The stability of this compound is crucial for its successful storage and use in multi-step peptide synthesis. The molecule has two key protecting groups, each with distinct lability profiles.

Chemical Stability
  • Fmoc Group (Base Labile) : The Nα-Fmoc group is stable under acidic and neutral conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. This orthogonality is the cornerstone of Fmoc-based SPPS.

  • Nvoc Group (Photolabile, Acid/Base Stable) : The Nε-Nvoc group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions (e.g., trifluoroacetic acid) often used for the final cleavage of the peptide from the resin. This stability allows for the selective deprotection of the α-amino group during chain elongation.

Photostability

The Nvoc group is intentionally photolabile, designed to be cleaved upon exposure to UV light, typically around 350 nm. This property is exploited to generate "caged" peptides that can be activated at a specific time and location with light. Consequently, This compound is light-sensitive and should be protected from light during storage and handling .

Stability in Solution

While solid this compound is stable when stored correctly, its stability in solution is limited.

  • Storage in DMSO : For long-term storage in solution, it is recommended to store aliquots at -20°C or -80°C. Supplier data for similar compounds suggests stability for up to 6 months at -80°C and 1 month at -20°C.

  • Stability in DMF : N,N-Dimethylformamide (DMF), a common solvent in SPPS, can contain dimethylamine impurities, which can lead to the premature cleavage of the Fmoc group. Therefore, it is recommended to use high-purity, amine-free DMF and to prepare solutions of this compound fresh before use. Studies on other Fmoc-amino acids, such as Fmoc-Arg(X)-OH, have shown degradation over time in DMF at room temperature.

Potential Degradation Pathways
  • Premature Fmoc Deprotection : As mentioned, basic impurities in solvents can lead to the unintended removal of the Fmoc group.

  • Photodegradation : Exposure to UV light will lead to the cleavage of the Nvoc group.

  • Diketopiperazine Formation : During the second amino acid coupling in SPPS, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and termination of the peptide chain. This is a general side reaction in Fmoc-SPPS.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Solvents of interest (e.g., DMF, NMP, DCM, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water) to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Tightly cap the vial and agitate the mixture using a vortex mixer and then a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the prepared sample and the standard solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Protocol for Nvoc Group Photocleavage

This protocol describes the general procedure for the photolytic deprotection of the Nvoc group from a peptide synthesized with this compound.

Materials:

  • Peptide containing the Lys(Nvoc) residue

  • A suitable buffer or solvent (e.g., neutral aqueous buffer, organic solvent)

  • UV lamp with an emission maximum around 350-365 nm

  • Quartz reaction vessel or cuvette (transparent to UV light)

Procedure:

  • Dissolve the Peptide: Dissolve the Nvoc-protected peptide in the chosen solvent in the quartz reaction vessel. The concentration will depend on the specific application.

  • Irradiation:

    • Place the reaction vessel at a fixed distance from the UV lamp.

    • Irradiate the solution with UV light (350-365 nm). The irradiation time will depend on the quantum yield of the cleavage, the light intensity, and the concentration of the peptide. The progress of the deprotection can be monitored by HPLC or mass spectrometry.

  • Post-Cleavage Workup: After complete cleavage, the resulting peptide with a free lysine side chain can be purified by HPLC if necessary.

Visualizations

Logical Workflow for the Use of this compound in SPPS

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Acid_Cleavage Acid Cleavage from Resin (e.g., TFA cocktail) Final_Fmoc_Deprotection->Acid_Cleavage Photocleavage Nvoc Photocleavage (UV light, ~350 nm) Acid_Cleavage->Photocleavage Purification HPLC Purification Photocleavage->Purification Analysis Mass Spectrometry / HPLC Analysis Purification->Analysis Fmoc_Lys_Nvoc This compound Fmoc_Lys_Nvoc->Coupling Incorporation

Caption: Workflow for SPPS using this compound.

Signaling Pathway for Nvoc Group Photocleavage

Nvoc_Photocleavage Nvoc_Protected Nvoc-Protected Amine (on Lysine side chain) Excited_State Excited State Nvoc_Protected->Excited_State UV Light (hν) ~350 nm Intramolecular_H_Abstraction Intramolecular Hydrogen Abstraction Excited_State->Intramolecular_H_Abstraction Aci_Nitro_Intermediate aci-Nitro Intermediate Intramolecular_H_Abstraction->Aci_Nitro_Intermediate Rearrangement Rearrangement and Release Aci_Nitro_Intermediate->Rearrangement Free_Amine Free Amine (Deprotected Lysine) Rearrangement->Free_Amine Byproduct Nitrosobenzaldehyde Byproduct Rearrangement->Byproduct

References

Spectroscopic Properties of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Nα-Fmoc-Nε-Nvoc-L-lysine (Fmoc-L-Lys(Nvoc)-OH), a key building block in synthetic peptide chemistry. Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the constituent chromophores and provides detailed, generalized protocols for their determination.

Introduction

This compound is a derivative of the amino acid L-lysine, orthogonally protected at the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ε-amino group with the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group. This protection scheme is particularly valuable in solid-phase peptide synthesis (SPPS) for the precise incorporation of lysine, allowing for subsequent site-specific modifications or the synthesis of caged peptides. The Nvoc group can be selectively cleaved using UV light, typically around 350 nm, providing spatio-temporal control over peptide activation.[1]

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization, purity assessment, and effective use in synthesis. This guide covers its expected properties in UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the Fmoc and Nvoc chromophores.

Table 1: Predicted UV-Visible Spectroscopic Data

ParameterExpected ValueSolventNotes
λmax 1 ~265 nmMethanol or AcetonitrileCharacteristic of the fluorenyl group of Fmoc.
λmax 2 ~290 nmMethanol or AcetonitrileCharacteristic of the fluorenyl group of Fmoc.
λmax 3 ~301 nmMethanol or AcetonitrileCharacteristic of the fluorenyl group of Fmoc.
λmax 4 ~350 nmMethanol or AcetonitrileCharacteristic of the nitro-aromatic system of the Nvoc group. This peak is crucial for photolysis.
Molar Extinction Coefficient (ε) at ~350 nm ~5,000 M-1cm-1Methanol or AcetonitrileApproximate value; requires experimental determination.

Table 2: Predicted Fluorescence Spectroscopic Data

ParameterExpected ValueSolventNotes
Excitation Wavelength (λex) ~301 nmMethanol or AcetonitrileCorresponding to one of the Fmoc absorption maxima.
Emission Wavelength (λem) ~320-330 nmMethanol or AcetonitrileThe Fmoc group is fluorescent, but the Nvoc group may cause quenching.

Table 3: Predicted 1H and 13C NMR Chemical Shifts

Solvent: DMSO-d6. Shifts are predicted relative to TMS at 0 ppm.

Assignment Expected 1H Chemical Shift (δ, ppm) Expected 13C Chemical Shift (δ, ppm)
Lysine α-CH 3.8 - 4.2~55
Lysine β-CH2 1.5 - 1.8~30
Lysine γ-CH2 1.2 - 1.5~23
Lysine δ-CH2 1.3 - 1.6~29
Lysine ε-CH2 2.9 - 3.2~40
Fmoc CH, CH2 4.2 - 4.4~47 (CH), ~66 (CH2)
Fmoc Aromatic CH 7.2 - 7.9120, 125, 127, 128, 141, 144
Nvoc Aromatic CH 7.0 - 7.7108, 110, 148, 153
Nvoc Methoxy (OCH3) ~3.9 (two singlets)~56
Nvoc Methylene (CH2) ~5.5~64
Carboxyl C=O -~174
Urethane C=O (Fmoc & Nvoc) -~156

Table 4: Predicted Mass Spectrometry Data

Ionization Mode Adduct Expected m/z Notes
ESI (+)[M+H]+608.61Based on Molecular Weight of 607.61 g/mol .[2]
ESI (+)[M+Na]+630.59Common adduct observed in ESI-MS.
ESI (+)[M+K]+646.56Common adduct observed in ESI-MS.
ESI (-)[M-H]-606.59Deprotonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).

Materials:

  • This compound

  • Spectrophotometric grade methanol or acetonitrile

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 10.00 mL) of methanol to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an expected absorbance between 0.5 and 1.5 at the λmax.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the solvent (methanol or acetonitrile) and place it in the reference holder. Use this to perform a baseline correction or "zero" the instrument across the desired wavelength range.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 200 nm to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at the Nvoc-specific λmax (~350 nm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Materials:

  • This compound

  • Spectroscopic grade methanol or acetonitrile

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in methanol or acetonitrile. The concentration should be low to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~325 nm) and scan the excitation monochromator from 250 nm to 315 nm. The resulting spectrum should resemble the absorption spectrum of the Fmoc group.

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (e.g., ~301 nm). Scan the emission monochromator from the excitation wavelength +10 nm (e.g., 311 nm) to 450 nm.

  • Data Analysis: Record the excitation and emission maxima (λex and λem).

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg for 1H, 20-50 mg for 13C)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the 1H spectrum and assign all proton and carbon signals to the molecular structure.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Volatile acid (e.g., formic acid)

  • High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ion source via direct infusion or through an LC system.

  • Spectrum Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Identify the m/z value of the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-). Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Visualized Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between the chemical structure and its spectroscopic outputs.

G Diagram 1: General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Characterization Prep Weigh & Dissolve This compound UV UV-Vis Spectrophotometry Prep->UV Fluo Fluorescence Spectroscopy Prep->Fluo NMR NMR Spectroscopy (1H & 13C) Prep->NMR MS Mass Spectrometry (HRMS) Prep->MS DataUV λmax, ε UV->DataUV DataFluo λex, λem Fluo->DataFluo DataNMR Chemical Shifts (δ), Structure Confirmation NMR->DataNMR DataMS Accurate Mass, Formula Confirmation MS->DataMS Report Purity & Identity Confirmation DataUV->Report DataFluo->Report DataNMR->Report DataMS->Report

Caption: General workflow for characterizing this compound.

G Diagram 2: Structure-Spectra Relationship cluster_fmoc Fmoc Group cluster_nvoc Nvoc Group cluster_lysine Lysine Backbone cluster_mass Whole Molecule Compound This compound (C₃₁H₃₃N₃O₁₀) M.W. 607.61 Fmoc_UV UV Absorbance (~265, 290, 301 nm) Compound->Fmoc_UV Fmoc_Fluo Fluorescence (λem ~325 nm) Compound->Fmoc_Fluo Fmoc_NMR Aromatic/Aliphatic NMR Signals Compound->Fmoc_NMR Nvoc_UV UV Absorbance (~350 nm for Photolysis) Compound->Nvoc_UV Nvoc_NMR Aromatic/Methoxy NMR Signals Compound->Nvoc_NMR Lysine_NMR Aliphatic Chain NMR Signals Compound->Lysine_NMR Mass_Spec Mass Spectrometry (m/z for [M+H]⁺ = 608.61) Compound->Mass_Spec

Caption: How molecular components relate to spectroscopic data.

References

A Technical Guide to the Theoretical Principles of Photo-removable Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core theoretical principles of photo-removable protecting groups (PPGs), also known as photocages. It provides a comprehensive overview of their mechanisms of action, key quantitative parameters, and practical applications in research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical implementation of this powerful technology.

Introduction to Photo-removable Protecting Groups

Photo-removable protecting groups are chemical moieties that can be attached to a molecule to temporarily block its biological activity.[1][2] The activity can be restored on-demand by irradiation with light of a specific wavelength, which cleaves the PPG and releases the active molecule.[1][2] This process, often referred to as "uncaging," offers unparalleled spatiotemporal control over the release of bioactive compounds, making PPGs invaluable tools in a wide range of scientific disciplines.[3] The use of light as a "traceless reagent" avoids the need for additional chemical deprotection steps that could interfere with the system under study.

The development of a successful PPG hinges on a set of ideal characteristics:

  • High Photochemical Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) at the irradiation wavelength are crucial for efficient cleavage with minimal light exposure.

  • Wavelength Specificity: The PPG should absorb light at a wavelength that is transparent to the biological system to minimize photodamage, typically above 350 nm.

  • Stability: The caged compound must be stable under physiological conditions to prevent premature release of the active molecule.

  • Biological Inertness: Both the caged compound and the photolyzed byproducts should be non-toxic and not interfere with the biological process being investigated.

  • Solubility: Good aqueous solubility is essential for applications in biological systems.

Major Classes and Mechanisms of Photo-removable Protecting Groups

PPGs are broadly classified based on their core chemical structure, which dictates their photochemical cleavage mechanism.

ortho-Nitrobenzyl Derivatives

The o-nitrobenzyl group is one of the most widely used classes of PPGs. Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected molecule and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. This mechanism is a type of Norrish Type II reaction.

G Figure 1. Photocleavage Mechanism of o-Nitrobenzyl PPGs A o-Nitrobenzyl-Protected Substrate (R-X) B Excited State (n,π*) A->B C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Substrate (R) C->D Rearrangement E o-Nitroso Byproduct C->E Rearrangement

Caption: Photocleavage of o-Nitrobenzyl PPGs.

Carbonyl-Based Derivatives

This class includes phenacyl and coumarin-based PPGs, which are cleaved through different photochemical pathways.

Phenacyl Protecting Groups: The cleavage of phenacyl esters is thought to proceed via a radical mechanism, particularly in the presence of a hydrogen-donating solvent. Upon photoexcitation, the phenacyl group can abstract a hydrogen atom, leading to a cascade of reactions that release the protected carboxylic acid. A notable subclass is the p-hydroxyphenacyl (pHP) group, which undergoes a photo-Favorskii rearrangement. This mechanism involves the formation of a spirodiketone intermediate that is subsequently hydrolyzed to yield p-hydroxyphenylacetic acid and the released substrate.

G Figure 2. Photo-Favorskii Rearrangement of p-Hydroxyphenacyl PPGs A p-Hydroxyphenacyl-Protected Substrate (R-X) B Triplet Excited State A->B C Spirodiketone Intermediate (Favorskii Intermediate) B->C Intramolecular Cyclization D Released Substrate (R) C->D Hydrolysis E p-Hydroxyphenylacetic Acid C->E Hydrolysis

Caption: Photo-Favorskii rearrangement of pHP PPGs.

Coumarin-Based Protecting Groups: Coumarin derivatives are highly efficient PPGs that are cleaved via a heterolytic mechanism. Upon photoexcitation to the first singlet excited state (S1), the bond between the coumarin core and the protected substrate breaks, forming a contact ion pair (CIP). This intermediate can either recombine to the starting material or be trapped by a nucleophilic solvent (like water) to release the substrate and the corresponding hydroxycoumarin byproduct.

G Figure 3. Photocleavage Mechanism of Coumarin-Based PPGs A Coumarin-Protected Substrate (R-X) B Excited State (S1) A->B C Contact Ion Pair (CIP) [Coumarin+...-X-R] B->C Heterolytic Cleavage D Released Substrate (R-X) C->D Recombination (Unproductive) E Solvent-Separated Ion Pair C->E Solvent Intervention F Released Substrate (R) E->F G Hydroxycoumarin Byproduct E->G G Figure 4. Investigation of IP3/Ca2+ Signaling Using Caged IP3 cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Caged_IP3 Caged IP3 Released_IP3 IP3 Caged_IP3->Released_IP3 hν (Uncaging) Released_IP3->IP3R Binds Ca_release Ca2+ Release Downstream Downstream Ca2+ Signaling Ca_release->Downstream IP3R->Ca_release Opens G Figure 5. Experimental Workflow for Live-Cell Uncaging A 1. Cell Preparation - Plate cells on imaging dish - Maintain in appropriate media B 2. Loading of Caged Compound - Incubate cells with cell-permeant caged compound or use microinjection/ electroporation A->B C 3. Imaging Setup - Place dish on microscope stage - Set environmental controls (temp, CO2) - Focus on cells of interest B->C D 4. Baseline Imaging - Acquire images before uncaging - Monitor cell health and morphology C->D E 5. Photolysis (Uncaging) - Irradiate a defined region of interest (ROI) with the appropriate wavelength and intensity D->E F 6. Post-Uncaging Imaging - Acquire a time-lapse series of images to monitor the cellular response E->F G 7. Data Analysis - Quantify changes in fluorescence, cell morphology, or other parameters in response to uncaging F->G

References

Methodological & Application

Application Notes and Protocols for Fm-oc-L-Lys(Nvoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on a solid support.[1] A key principle for the synthesis of complex peptides, such as branched or side-chain modified peptides, is the use of an "orthogonal" protection strategy.[2][3] An orthogonal system employs multiple protecting groups, each removable under specific conditions without affecting the others.[2] This allows for precise, site-specific modifications at various stages of the synthesis.

The Fmoc/Nvoc Orthogonal Pair

Fmoc-L-Lys(Nvoc)-OH is a specialized amino acid derivative designed for such advanced synthetic strategies. It utilizes two distinct protecting groups with orthogonal cleavage mechanisms:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the lysine backbone. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like DMF.[2] It remains stable under acidic and photolytic conditions.

  • Nvoc (6-nitroveratryloxycarbonyl) Group: This group protects the ε-amino function of the lysine side chain. The Nvoc group is photolabile, meaning it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage. It can be selectively removed by UV irradiation, typically at a wavelength of 350-365 nm.

This orthogonality provides chemists with precise control over when and where the lysine side chain is deprotected, enabling subsequent modifications such as branching, cyclization, or the attachment of labels and cargo molecules.

Key Applications

The unique properties of this compound make it invaluable for:

  • Spatially Controlled Synthesis: Ideal for the fabrication of high-density peptide arrays for high-throughput screening in drug discovery and proteomics.

  • Synthesis of Branched Peptides: Allows for the synthesis of a new peptide chain from the lysine side chain after photodeprotection.

  • Site-Specific Labeling: Facilitates the attachment of fluorescent dyes, biotin, or other reporter molecules to a specific lysine residue within a peptide sequence.

  • Photocaged Peptides: The Nvoc group can act as a "cage," rendering a peptide biologically inactive until it is "uncaged" by light, allowing for spatiotemporal control over biological processes.

Properties of this compound

A summary of the key physical and chemical properties is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃₁H₃₃N₃O₁₀
Molecular Weight 607.61 g/mol
Appearance Powder
Melting Point 108 °C (decomposes)
Storage Temperature 2-8°C
CAS Number 150571-28-1
Solubility Soluble in DMSO (10 mM), DMF

Detailed Experimental Protocols

The following protocols provide a general guideline for the use of this compound in manual or automated Fmoc-SPPS. The synthesis is assumed to be performed on a 0.1 mmol scale using a standard solid-phase reactor.

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol details the standard cycle for adding an amino acid during SPPS.

StepProcedureReagents & ConditionsDuration
1. Resin Swelling Swell the resin in the appropriate solvent in the reaction vessel.Dichloromethane (DCM) or Dimethylformamide (DMF)30 min
2. Fmoc Deprotection Remove the N-terminal Fmoc group from the resin-bound peptide.20% Piperidine in DMF1 x 3 min, then 1 x 10 min
3. Washing Wash the resin to remove piperidine and the fulvene adduct.DMF (5x), DCM (3x), DMF (3x)~10 min
4. Amino Acid Coupling Couple the next Fmoc-protected amino acid. For this compound, use the same procedure.3-fold molar excess of Fmoc-AA-OH, HBTU/HOBt (or similar), and DIPEA in DMF.1-2 hours
5. Washing Wash the resin to remove excess reagents and byproducts.DMF (5x), DCM (3x)~8 min

Note: Coupling completion can be monitored using a colorimetric test such as the Kaiser test.

Protocol 2: Selective Nvoc Side-Chain Deprotection

This protocol is performed after the full peptide sequence has been assembled and before final cleavage, or at an intermediate stage if side-chain modification is desired.

StepProcedureReagents & ConditionsDuration
1. N-Terminal Protection If Nvoc removal is performed mid-synthesis, ensure the N-terminal α-amino group is protected (e.g., with Boc anhydride) to prevent side reactions.Boc₂O, DIPEA in DMF30 min
2. Resin Preparation Wash the peptide-resin extensively with a solvent transparent to UV light at 365 nm, such as Dioxane or Methanol. Swell the resin in this solvent.Dioxane or Methanol20 min
3. Photolysis Irradiate the resin suspension with UV light. The vessel should be made of quartz or another UV-transparent material. Agitate the suspension gently during irradiation.UV lamp, 350-365 nm wavelength.30-60 min
4. Washing Wash the resin thoroughly to remove the cleaved Nvoc group and byproducts.Dioxane (3x), DCM (3x), DMF (3x)~10 min
5. Modification (Optional) The now-free lysine side-chain amine is ready for coupling to another molecule or for further peptide chain elongation.Standard coupling conditions (Protocol 1, Step 4)1-2 hours
Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the completed peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

StepProcedureReagents & ConditionsDuration
1. Resin Preparation Wash the peptide-resin with DCM and dry it under vacuum.DCM, Vacuum15 min
2. Cleavage Treat the dry resin with the cleavage cocktail. The composition depends on the peptide sequence.Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).2-3 hours
3. Peptide Precipitation Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.Cold Diethyl Ether30 min at -20°C
4. Isolation Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times.Centrifugation, Cold Diethyl Ether~15 min
5. Drying & Purification Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.Vacuum, RP-HPLC-

Visual Workflows (Graphviz)

The following diagrams illustrate the key processes in the synthesis protocol.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle cluster_orthogonal Orthogonal Side-Chain Deprotection Start Start with Resin-Peptide(n) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF/DCM) Fmoc_Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 End Resin-Peptide(n+1) Wash2->End Peptide_Nvoc Full Peptide with Lys(Nvoc) End->Peptide_Nvoc Repeat Cycle (n) times Photolysis Nvoc Deprotection (UV Light, 365 nm) Peptide_Nvoc->Photolysis Wash3 Wash Photolysis->Wash3 Modify Side-Chain Modification Wash3->Modify Final_Peptide Modified Peptide Modify->Final_Peptide

Caption: Overall workflow for SPPS using an orthogonal Fmoc/Nvoc strategy.

Deprotection_Scheme Lys_Protected α-NH-Fmoc Lysine ε-NH-Nvoc Fmoc_Removal α-NH₂ Lysine ε-NH-Nvoc Lys_Protected:f0->Fmoc_Removal:f0  Base (Piperidine) Nvoc_Removal α-NH-Fmoc Lysine ε-NH₂ Lys_Protected:f2->Nvoc_Removal:f2  Light (UV, 365nm)

Caption: Orthogonal deprotection of this compound.

References

Application Notes and Protocols for the Synthesis of Caged Peptides using Fmoc-L-Lys(Nvoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, often referred to as "caging" groups, are invaluable tools in chemical biology and drug development. They allow for the spatiotemporal control of biologically active molecules, such as peptides, by rendering them inert until a pulse of light triggers their release. The nitroveratryloxycarbonyl (Nvoc) group is a well-established photocleavable protecting group for amines, which can be efficiently removed by UV irradiation, typically around 350-365 nm.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of Fmoc-L-Lys(Nvoc)-OH in solid-phase peptide synthesis (SPPS) to generate caged peptides. This compound is a lysine derivative where the ε-amino group is protected by the photolabile Nvoc group, and the α-amino group is protected by the base-labile Fmoc group, making it fully compatible with standard Fmoc-based SPPS strategies.[3][4]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 607.61 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, NMP, and DMSO
Storage Store at 2-8 °C, protected from light
Photolysis Wavelength ~350 - 365 nm

Experimental Protocols

The synthesis of caged peptides using this compound follows the general principles of Fmoc-based solid-phase peptide synthesis. The overall workflow involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by cleavage and deprotection of the peptide from the resin, and finally, purification. The caged lysine residue is incorporated at the desired position in the peptide sequence using this compound as the building block.

Solid-Phase Peptide Synthesis (SPPS) of Nvoc-Caged Peptides

This protocol outlines the manual synthesis of a generic Nvoc-caged peptide on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5-7 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the potential for steric hindrance, a double coupling may be beneficial to ensure high efficiency.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Purification of the Caged Peptide

The crude caged peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of DMSO followed by dilution with Solvent A).

  • Filter the solution to remove any particulates.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

  • Monitor the elution at 220 nm and 280 nm. The caged peptide will also have an absorbance maximum around 350 nm due to the Nvoc group.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the caged peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified caged peptide as a white, fluffy powder.

Photolytic Deprotection (Uncaging) of the Peptide

The Nvoc protecting group is removed by irradiation with UV light.

Materials:

  • UV lamp with an output around 350-365 nm (e.g., a mercury arc lamp with appropriate filters or a high-power LED).

  • Quartz cuvette or reaction vessel.

  • Solvent for photolysis (e.g., aqueous buffer, methanol, or acetonitrile, depending on the peptide's solubility and the experimental requirements).

Protocol:

  • Dissolve the purified caged peptide in the chosen solvent in a quartz vessel. The concentration should be optimized for the specific peptide and experimental setup, but a starting point of 10-100 µM is common.

  • Irradiate the solution with the UV lamp. The irradiation time will depend on the lamp intensity, the quantum yield of the Nvoc group, and the concentration of the caged peptide. A typical irradiation time can range from a few minutes to a couple of hours.

  • Monitor the progress of the deprotection by RP-HPLC or mass spectrometry. The disappearance of the caged peptide peak and the appearance of the uncaged peptide peak will indicate the completion of the reaction.

  • The uncaged peptide solution is now ready for use in biological assays or further experiments.

Quantitative Data

The efficiency of caged peptide synthesis and deprotection can be quantified at various stages.

ParameterTypical Value/RangeNotes
Coupling Efficiency of this compound >95%Can be lower than standard amino acids due to steric hindrance. Double coupling is recommended. Monitored by Kaiser test.
Overall Yield of Crude Caged Peptide 30-70%Highly dependent on the peptide sequence and length.
Purity of Caged Peptide after RP-HPLC >98%Achievable with standard purification protocols.
Quantum Yield of Nvoc Photolysis 0.001 - 0.01This value can be influenced by the solvent and the local environment of the chromophore.

Visualizations

Chemical Structure of this compound

Fmoc_L_Lys_Nvoc_OH cluster_lysine L-Lysine Backbone cluster_fmoc Fmoc Group cluster_nvoc Nvoc Group alpha_C carboxyl_C COOH alpha_C->carboxyl_C side_chain (CH₂)₄ alpha_C->side_chain epsilon_N side_chain->epsilon_N Fmoc Fmoc Fmoc->alpha_C α-amino protection Nvoc Nvoc Nvoc->epsilon_N ε-amino protection

Caption: Structure of this compound.

Workflow for Solid-Phase Synthesis of Caged Peptides

SPPS_Workflow Resin Start with solid support (Resin) Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Coupling_1 Couple Fmoc-AA-OH Fmoc_Deprotection_1->Coupling_1 Wash_1 Wash (DMF) Coupling_1->Wash_1 Repeat Repeat n times Wash_1->Repeat Repeat->Fmoc_Deprotection_1 Couple_Caged Couple this compound Repeat->Couple_Caged Wash_2 Wash (DMF) Couple_Caged->Wash_2 Wash_2->Repeat Continue chain elongation Fmoc_Deprotection_Final Final Fmoc Deprotection Wash_2->Fmoc_Deprotection_Final Cleavage Cleavage from Resin (TFA Cocktail) Fmoc_Deprotection_Final->Cleavage Purification RP-HPLC Purification Cleavage->Purification Caged_Peptide Purified Caged Peptide Purification->Caged_Peptide

Caption: SPPS workflow for caged peptides.

Mechanism of Nvoc Photodeprotection

Nvoc_Photolysis Caged_Peptide Nvoc-Protected Peptide Excited_State Excited State (Nvoc*) Caged_Peptide->Excited_State UV Light (hv) ~350 nm H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Intermediate Aci-nitro Intermediate H_Abstraction->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Uncaged_Peptide Uncaged Peptide + CO₂ Rearrangement->Uncaged_Peptide Byproduct Nitrosobenzaldehyde Byproduct Rearrangement->Byproduct

Caption: Nvoc photodeprotection mechanism.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low coupling efficiency of this compound Steric hindrance from the Nvoc and Fmoc groups.Perform a double coupling. Use a more potent coupling reagent like HATU. Increase the coupling time.
Incomplete photodeprotection Insufficient irradiation time or lamp intensity. Inner filter effect at high concentrations. Peptide aggregation.Increase irradiation time. Use a more powerful UV source. Decrease the concentration of the caged peptide. Use a solvent that minimizes peptide aggregation.
Side reactions during photolysis The nitrosobenzaldehyde byproduct can react with the newly liberated amine.Add a scavenger for the aldehyde byproduct, such as semicarbazide, to the photolysis solution.
Low yield of purified peptide Incomplete reactions during SPPS. Loss during purification.Optimize coupling and deprotection times. Carefully collect and pool HPLC fractions.

Conclusion

This compound is a versatile building block for the synthesis of caged peptides using standard Fmoc-SPPS protocols. The ability to photochemically remove the Nvoc protecting group provides a powerful method for the precise control of peptide activity in a variety of biological and biomedical applications. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize and utilize Nvoc-caged peptides for their specific research needs.

References

Protocol for Nvoc Group Cleavage in Solid-Phase Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitroveratryloxycarbonyl (Nvoc) protecting group is a photolabile moiety widely utilized in solid-phase synthesis, particularly for applications requiring spatial and temporal control of deprotection. Its removal is achieved through UV irradiation, typically at wavelengths around 350-365 nm, offering an orthogonal deprotection strategy to the more common acid-labile (Boc) and base-labile (Fmoc) groups. This orthogonality allows for the selective deprotection of specific amino acids or nucleotides in a sequence, making it invaluable for the synthesis of complex peptides, modified biopolymers, and for applications in microarray fabrication.

The photolytic cleavage of the Nvoc group proceeds via an intramolecular rearrangement, yielding the free amine, carbon dioxide, and a 2-nitrosoveratraldehyde byproduct. While effective, the accumulation of this byproduct can interfere with subsequent synthetic steps and potentially modify the target molecule. Therefore, the optimization of cleavage conditions, including irradiation time, solvent, and the use of scavengers, is critical to ensure high yields and purity of the final product. These application notes provide a detailed protocol for the efficient cleavage of the Nvoc group in solid-phase synthesis, including quantitative data for comparison and troubleshooting guidelines.

Data Presentation

Table 1: Quantitative Analysis of Nvoc Cleavage Efficiency with Varying Irradiation Times
Irradiation Time (minutes)Cleavage Efficiency (%)Crude Peptide Purity (%)
56585
108590
159592
20>9891
30>9988

Note: Data is illustrative and based on typical results for o-nitrobenzyl-based photolabile groups. Actual efficiency and purity are sequence-dependent and should be optimized for each specific peptide.

Table 2: Effect of Scavengers on Nvoc Cleavage and Purity
ScavengerConcentration (mM)Cleavage Time for >95% Efficiency (min)Crude Peptide Purity (%)
None-2085
Dithiothreitol (DTT)1001592
Semicarbazide1001593
2-Mercaptoethanol1001591

Note: The primary byproduct of Nvoc cleavage is a reactive o-nitrosoaldehyde. Scavengers are crucial for trapping this species and preventing side reactions with the deprotected peptide.[1]

Experimental Protocols

Materials and Equipment
  • Peptide synthesizer or manual solid-phase synthesis reaction vessel

  • UV lamp (365 nm, e.g., mercury vapor lamp) with a suitable filter to remove shorter wavelengths if necessary[2]

  • Nvoc-protected amino acid-loaded resin

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether

  • Scavengers: Dithiothreitol (DTT), Semicarbazide, or 2-Mercaptoethanol

  • Reagents for monitoring deprotection (e.g., Ninhydrin test reagents)

  • HPLC system for analysis

  • Mass spectrometer for product verification

Protocol 1: Nvoc Cleavage from Solid Support
  • Resin Preparation: Swell the Nvoc-protected peptide-resin in a suitable solvent such as DMF or DCM for 30-60 minutes in a quartz reaction vessel or a standard vessel that is transparent to 365 nm UV light.

  • Solvent Exchange: Wash the resin three times with the chosen irradiation solvent (e.g., DMF, THF, or a buffered solution).

  • Scavenger Addition: Prepare a solution of the chosen scavenger (e.g., 100 mM DTT or semicarbazide) in the irradiation solvent. Add this solution to the resin, ensuring the resin is fully submerged.

  • UV Irradiation: Irradiate the resin suspension with a 365 nm UV lamp. The distance from the lamp to the vessel and the irradiation time should be optimized for the specific system and scale. For a typical small-scale synthesis (0.1 mmol), an initial irradiation time of 15-20 minutes is recommended. Gentle agitation during irradiation is advised to ensure uniform exposure.

  • Monitoring the Deprotection: After the initial irradiation period, take a small sample of the resin, wash it thoroughly with DMF, and perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free primary amines. A positive test (blue color) indicates successful deprotection.

  • Completion and Washing: If the deprotection is incomplete, continue irradiation, monitoring every 5-10 minutes. Once the deprotection is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove the cleavage byproducts and excess scavengers.

  • Drying: Dry the resin under vacuum. The deprotected peptide-resin is now ready for the next coupling step or for final cleavage from the support.

Protocol 2: Monitoring Cleavage Efficiency by HPLC
  • Small-Scale Trial Cleavage: Before proceeding with the bulk of the resin, perform a small-scale trial. Suspend a known amount of peptide-resin (e.g., 5-10 mg) in the cleavage solution (irradiation solvent + scavenger).

  • Time-Course Experiment: Irradiate the sample and take aliquots of the supernatant at various time points (e.g., 5, 10, 15, 20, 30 minutes).

  • Sample Preparation: For each time point, dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC analysis.

  • HPLC Analysis: Inject the samples onto a reverse-phase HPLC column and monitor the appearance of the cleaved peptide peak. Quantify the peak area to determine the cleavage efficiency over time. This allows for the optimization of the irradiation time for the specific peptide.

Mandatory Visualization

Nvoc_Cleavage_Workflow cluster_resin_prep Resin Preparation cluster_cleavage Photolytic Cleavage cluster_post_cleavage Post-Cleavage Processing Resin Nvoc-Peptide-Resin Swell Swell Resin in DMF/DCM Resin->Swell Wash1 Wash with Irradiation Solvent Swell->Wash1 Add_Scavenger Add Scavenger Solution (e.g., 100 mM DTT) Wash1->Add_Scavenger Irradiate Irradiate with 365 nm UV Light Add_Scavenger->Irradiate Monitor Monitor Deprotection (Ninhydrin Test) Irradiate->Monitor Monitor->Irradiate If incomplete Wash2 Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 If complete Dry Dry Resin Wash2->Dry Next_Step Proceed to Next Coupling or Final Cleavage Dry->Next_Step

Caption: Workflow for the photolytic cleavage of the Nvoc protecting group in solid-phase synthesis.

Nvoc_Cleavage_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Nvoc_Peptide Nvoc-Protected Peptide UV_Light UV Light (365 nm) Deprotected_Peptide Deprotected Peptide (Free Amine) UV_Light->Deprotected_Peptide CO2 CO2 UV_Light->CO2 Byproduct 2-Nitrosoveratraldehyde (Byproduct) UV_Light->Byproduct

Caption: Simplified reaction scheme for the photolytic cleavage of the Nvoc protecting group.

References

Unlocking Spatiotemporal Control in Chemical Biology: Applications of Fmoc-L-Lys(Nvoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-L-Lys(Nvoc)-OH is a valuable amino acid derivative that provides a powerful tool for exerting precise spatiotemporal control over biological processes. This is achieved through the incorporation of a photolabile 6-nitroveratryloxycarbonyl (Nvoc) protecting group on the side chain of lysine. This "caged" lysine can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS). The Nvoc group remains stable throughout the synthesis and purification process but can be efficiently removed by irradiation with UV light, typically around 350 nm, to liberate the native lysine residue. This ability to trigger the activation of a peptide's function at a specific time and location opens up a wide range of applications in chemical biology, from fundamental research to the development of novel therapeutic strategies.[1]

The core utility of this compound lies in its ability to create "photocaged" peptides. These are peptides that are biologically inactive due to the bulky Nvoc group on a critical lysine residue. Upon exposure to a focused beam of light, the Nvoc group is cleaved, uncaging the lysine and restoring the peptide's natural function. This on-demand activation allows researchers to study dynamic cellular processes with high precision, avoiding the complications of systemic or premature activation of bioactive molecules.[1]

Key Applications Include:

  • Studying Protein-Protein Interactions: By caging a lysine residue within a peptide sequence known to be crucial for a specific protein-protein interaction, researchers can control the initiation of this interaction. A photocaged peptide can be introduced to a biological system in its inactive form. Upon light activation at a desired moment, the peptide becomes capable of binding to its target protein, allowing for the real-time study of the downstream signaling events and cellular responses. This provides a powerful method for dissecting complex biological pathways.

  • Light-Activated Drug Delivery: this compound is a key component in the development of targeted drug delivery systems. A cytotoxic or therapeutic peptide can be rendered inactive by caging a key lysine residue. This "prodrug" can be administered systemically with minimal off-target effects. Upon reaching the target tissue, localized irradiation can then be used to uncage the peptide, releasing its therapeutic payload precisely where it is needed. This approach has the potential to significantly improve the efficacy and reduce the side effects of potent peptide-based drugs.[2]

  • Controlling Enzyme Activity: The activity of enzymes can be modulated by designing photocaged peptide substrates or inhibitors. By incorporating an Nvoc-protected lysine at a position critical for recognition or cleavage by an enzyme, the peptide can be made resistant to enzymatic activity. Light-induced removal of the Nvoc group then restores the peptide's ability to interact with the enzyme, allowing for the controlled initiation or inhibition of its catalytic function.

Quantitative Data on Nvoc Photocleavage

The efficiency of the photocleavage of the Nvoc group is a critical parameter for its application. This is often quantified by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed. The quantum yield can be influenced by factors such as the solvent, pH, and the local environment of the caged residue within the peptide.

ParameterTypical ValueNotes
Cleavage Wavelength 350 - 365 nmThe Nvoc group has a strong absorbance in this range of UV light.
Quantum Yield (Φ) 0.01 - 0.1This value can be sequence and environment-dependent. For comparison, the quantum yield for the photocleavage of a model peptide containing 2-nitrophenylalanine at 365 nm was determined to be 0.07 ± 0.01.
Irradiation Time Minutes to hoursDependent on the light source intensity, concentration of the caged peptide, and the quantum yield.
Cleavage Byproducts Primarily 2-nitroso-4,5-dimethoxybenzaldehydeThese byproducts are generally considered to be biologically inert in the concentrations produced during typical uncaging experiments.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Photocaged Peptide using this compound

This protocol describes the manual synthesis of a generic photocaged peptide on a Wang resin using Fmoc chemistry.

Materials:

  • Fmoc-Wang resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Wang resin in the SPPS reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) and OxymaPure® (3 equivalents).

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Coupling of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

  • Repeat Cycles:

    • Repeat steps 2 and 3 (or 4 for the Nvoc-lysine position) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

  • Purification:

    • Purify the crude photocaged peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Photocleavage of the Nvoc Group from a Purified Peptide

This protocol describes the general procedure for uncaging the Nvoc-protected lysine in a synthesized peptide.

Materials:

  • Purified Nvoc-caged peptide

  • Aqueous buffer (e.g., PBS, pH 7.4) or a suitable organic solvent

  • UV lamp with an emission maximum around 365 nm (e.g., a mercury lamp or a high-power LED)

  • Quartz cuvette or other UV-transparent vessel

  • RP-HPLC system for monitoring the reaction

Procedure:

  • Sample Preparation:

    • Dissolve the Nvoc-caged peptide in the desired buffer or solvent to a known concentration (e.g., 10-100 µM).

  • Irradiation:

    • Transfer the peptide solution to a quartz cuvette or a UV-transparent plate.

    • Place the sample under the UV lamp. The distance from the lamp to the sample should be optimized based on the lamp's intensity.

    • Irradiate the sample with 365 nm light. The irradiation time will depend on the lamp intensity, the quantum yield of the specific peptide, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time (e.g., taking aliquots at 5, 10, 20, 30, 60 minutes).

  • Monitoring the Reaction:

    • At each time point, analyze the aliquot by RP-HPLC.

    • The chromatogram will show a decrease in the peak corresponding to the caged peptide and an increase in the peak corresponding to the uncaged peptide.

  • Post-Cleavage Analysis:

    • Once the desired level of uncaging is achieved, the solution containing the activated peptide can be used directly in biological assays.

    • Confirm the identity of the uncaged peptide by mass spectrometry.

Visualizations

spsp_workflow Resin Fmoc-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA (DIC/Oxyma) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 CoupleNvoc Couple This compound Deprotect2->CoupleNvoc Wash2 Wash CoupleNvoc->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Purify RP-HPLC Purification Cleave->Purify CagedPeptide Photocaged Peptide Purify->CagedPeptide

Caption: Workflow for Solid-Phase Synthesis of a Photocaged Peptide.

photocleavage_process CagedPeptide Nvoc-Caged Peptide (Inactive) UVLight UV Light (350 nm) CagedPeptide->UVLight UncagedPeptide Active Peptide (Lysine uncaged) UVLight->UncagedPeptide Byproduct 2-nitroso-4,5- dimethoxybenzaldehyde UVLight->Byproduct BiologicalActivity Biological Activity (e.g., Protein Binding) UncagedPeptide->BiologicalActivity

Caption: The Photocleavage Process to Activate a Caged Peptide.

ppi_workflow cluster_synthesis Peptide Synthesis cluster_experiment Biological Experiment SPPS Synthesize Peptide with This compound Purification Purify Photocaged Peptide SPPS->Purification Introduction Introduce Caged Peptide to Biological System Purification->Introduction Irradiation Localized UV Irradiation (350 nm) Introduction->Irradiation Activation Peptide Activation (Uncaging) Irradiation->Activation Interaction Binding to Target Protein Activation->Interaction Analysis Analyze Downstream Signaling/Response Interaction->Analysis

Caption: Workflow for Studying Protein-Protein Interactions.

References

Application Notes and Protocols: A Guide to UV Irradiation for Nvoc Deprotection in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 6-nitroveratryloxycarbonyl (Nvoc) group is a widely utilized photolabile protecting group (PPG) in chemical synthesis, biology, and materials science.[1][2] Its utility lies in its stability to various chemical conditions and its ability to be cleaved with high spatial and temporal precision using UV light, typically in the 350-365 nm range.[3][4][5] This "on-demand" deprotection strategy is invaluable for applications such as the controlled release of bioactive molecules, photolithography, and the synthesis of complex molecular architectures.

Upon irradiation with UV light, the Nvoc group undergoes an intramolecular rearrangement, leading to its cleavage and the release of the deprotected functional group (e.g., an amine). This process also generates a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. The efficiency of this photodeprotection can be influenced by several factors, including the wavelength and intensity of the UV source, irradiation time, solvent, and the substrate's molecular structure. These notes provide a detailed guide to setting up and performing Nvoc deprotection experiments in a laboratory setting.

Mechanism of Nvoc Photodeprotection

The photolytic cleavage of the Nvoc group is initiated by the absorption of a UV photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement and subsequent fragmentation. The process releases the protected molecule, carbon dioxide, and the corresponding nitrosoaldehyde byproduct.

G cluster_products Products NvocProtected Nvoc-Protected Substrate (Amine) Deprotected Deprotected Substrate (Free Amine) NvocProtected->Deprotected  UV Light (λ ≈ 365 nm)   Byproduct 4,5-Dimethoxy-2- nitrosobenzaldehyde + CO₂

Caption: Photochemical cleavage of an Nvoc-protected amine.

Quantitative Data Summary for Nvoc Deprotection

The efficiency and rate of Nvoc deprotection are highly dependent on the specific substrate and experimental conditions. The following table summarizes quantitative data from various studies.

Protected Substrate/MoleculeUV Wavelength (nm)Irradiation TimeSolvent/MediumDeprotection Yield/ConversionReference(s)
Nvoc-protected amino acids> 3200.5 - 3.5 hoursMethanol80%
NVOC-C₁₁-OH linker (in solution)Not specified60 minutesNot specified95% conversion
NVOC-C₁₁-OH linker (on colloids)Not specified60 minutesNot specifiedDeprotection complete
Poly(oNB-l-cysteine)365> 40 minutesd₆-DMSOIncomplete (8-13% estimated)
Poly(oNB-l-glutamate)365> 60 minutesd₆-DMSOIncomplete, MW dependent

Note: Irradiation times and yields are highly dependent on the light source intensity, concentration, and specific experimental setup. The data provided should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for Nvoc Deprotection in Solution

This protocol describes a generalized method for the photolytic deprotection of Nvoc-protected compounds in a standard laboratory setting.

1. Materials and Reagents:

  • Nvoc-protected compound

  • Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, aqueous buffers)

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm or 365 nm lamps, or a high-power UV LED setup with a peak wavelength of ~365 nm)

  • Reaction vessel made of quartz or borosilicate glass (Note: borosilicate absorbs significantly below 320 nm)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) for degassing (optional, but recommended for sensitive reactions)

  • Byproduct scavenger (optional, e.g., semicarbazide hydrochloride)

2. Experimental Workflow Diagram

Caption: General experimental workflow for Nvoc deprotection.

3. Detailed Procedure:

  • Sample Preparation: Dissolve the Nvoc-protected compound in the chosen solvent within the reaction vessel. A typical starting concentration is 1-10 mM.

  • Degassing (Optional): If the substrate or deprotected product is sensitive to oxygen, degas the solution by bubbling a stream of nitrogen or argon through it for 15-30 minutes.

  • Irradiation Setup: Place the reaction vessel inside the photochemical reactor, ensuring the UV light source is positioned for uniform illumination. Begin stirring to ensure a homogeneous reaction mixture. A diagram of a typical setup is shown below.

  • Initiate Photolysis: Turn on the UV light source to begin the deprotection reaction.

  • Reaction Monitoring: At regular time intervals, pause the irradiation and carefully withdraw a small aliquot of the reaction mixture. Analyze the aliquot using a suitable technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

  • Completion and Work-up: Continue the irradiation until the monitoring analysis indicates that the starting material has been consumed or the desired level of conversion is achieved. Once complete, turn off the light source.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using standard laboratory techniques such as column chromatography, extraction, or recrystallization to remove the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Diagram of a Typical UV Irradiation Setup

G cluster_reactor Photochemical Reactor cluster_vessel Quartz Reaction Vessel UV_Lamp UV Lamp (e.g., 365 nm LED) Solution Nvoc-Substrate in Solution UV_Lamp->Solution UV Light Stir_Bar Magnetic Stir Bar Stir_Plate Magnetic Stirrer

Caption: A typical laboratory setup for photodeprotection.

Troubleshooting and Optimization

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the irradiation time or using a higher intensity light source. The quantum yield of Nvoc cleavage can be low, sometimes requiring high doses of UV irradiation. Polypeptides, in particular, have shown resistance to complete deprotection.

  • Side Reactions: The liberated amine can sometimes react with the nitrosoaldehyde byproduct. Adding a scavenger or trapping agent, such as semicarbazide hydrochloride or operating at an acidic pH, can minimize these side reactions and improve yields.

  • Solvent Choice: The solvent can affect the reaction mechanism and efficiency. Ensure the chosen solvent is transparent at the irradiation wavelength and is compatible with the substrate and product.

  • Light Penetration: At higher concentrations, the starting material can absorb most of the incident light at the surface of the solution (an "inner filter" effect), slowing the reaction. Diluting the sample or ensuring vigorous stirring can help mitigate this.

References

Spatiotemporal Control of Enzyme Activity with Caged Lysine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control protein function in a specific location and at a desired time is a powerful tool in biological research and drug development. Caged lysine technology offers a robust method for achieving such spatiotemporal control over enzyme activity. By incorporating a light-sensitive "caging" group onto a critical lysine residue within an enzyme, its function can be effectively silenced. Subsequent exposure to light of a specific wavelength cleaves the caging group, restoring the enzyme's native activity with high precision. This approach allows for the investigation of acute effects of enzyme activation, the dissection of complex signaling pathways, and the development of novel light-activated therapeutics.

These application notes provide an overview of the technology, quantitative data on its efficacy, and detailed protocols for its implementation in a laboratory setting.

Data Presentation

Quantitative Analysis of Enzyme Activation with Caged Lysine

The efficiency of enzyme inactivation and the degree of reactivation upon uncaging are critical parameters for the successful application of this technology. The following table summarizes quantitative data from various studies employing caged lysine to control different enzymes.

Enzyme/ProteinCaged Lysine TypeTarget Lysine ResidueInactivation LevelFold Activation Upon UncagingLight Source/WavelengthReference Context
T7 RNA PolymerasePhotocaged Lysine (PCK)K631Fully inactive9-fold365 nm UV lightA 3-minute irradiation resulted in a 9-fold increase in luciferase reporter gene expression in mammalian cells.[1]
T7 RNA PolymerasePhotocaged Tyrosine (PCY)Y639Virtually inactive~100-fold365 nm UV lightAn almost 100-fold increase in RNA production was observed after 20 minutes of irradiation in an in vitro transcription assay.[2]
Firefly LuciferasePhotocaged LysineK529Inactive>5-foldNot SpecifiedA greater than fivefold increase in luciferase activity was detected after irradiation in human embryonic kidney cells.[2][3][4]
Kinases (general)Caged LysineConserved ATP-binding site lysineCatalytically inactiveActivity restoredUV irradiationReplacement of the essential lysine in the ATP-binding site renders the enzyme inactive until UV irradiation.
Properties of Different Caged Lysines

A variety of caging groups have been developed, each with distinct photophysical properties, allowing for versatility in experimental design.

Caged Lysine DerivativeCaging GroupTypical Activation WavelengthKey Features & Applications
Nε-(o-nitrobenzyloxycarbonyl)-lysine (NB-caged Lys)ortho-nitrobenzyl~365 nm (UV)Widely used, well-characterized. Applied to control Cas9, T7 RNA polymerase, Cre recombinase, and various kinases.
Coumarin-caged LysineCoumarin~405 nm (Blue light)Red-shifted activation wavelength reduces phototoxicity compared to UV light. Enables sequential activation with other caged compounds.
Thiocoumarin-caged Lysine (SCouK)Thiocoumarinup to 520 nm (Green light)First visible-light-responsive lysine derivative, allowing for non-invasive control in live cells and sequential photoactivation of multiple proteins.
Nε-[1-(2-nitrophenyl)ethyl]-lysine (NPE-caged Lys)1-(2-nitrophenyl)ethyl~365 nm (UV)Used for rapid and efficient uncaging.
Nitrodibenzofuran-caged Lysine (NDBF-caged Lys)Nitrodibenzofuran~405 nm (Blue light)High photosensitivity, allowing for selective uncaging with lower light doses.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Caged Lysine via Amber Codon Suppression in Mammalian Cells

This protocol describes the genetic incorporation of a caged lysine into a protein of interest in mammalian cells using an engineered tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).

Materials:

  • Plasmid encoding the protein of interest.

  • Site-directed mutagenesis kit.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the caged lysine.

  • Plasmid encoding the corresponding orthogonal amber suppressor tRNA (tRNACUA).

  • Caged lysine (e.g., Nε-(o-nitrobenzyloxycarbonyl)-lysine).

  • Mammalian cell line (e.g., HEK293T).

  • Standard cell culture reagents (DMEM, FBS, penicillin/streptomycin).

  • Transfection reagent (e.g., Lipofectamine).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Site-Directed Mutagenesis: a. Identify a critical lysine residue in your protein of interest that, when caged, is likely to abolish its function. b. Using a site-directed mutagenesis kit, substitute the codon for this lysine with an amber stop codon (TAG) in the expression plasmid for your protein. c. Verify the mutation by DNA sequencing.

  • Cell Culture and Transfection: a. Plate mammalian cells in a suitable format (e.g., 6-well plate) and grow to 70-90% confluency. b. Prepare the transfection mixture according to the manufacturer's protocol. Co-transfect the cells with:

    • The mutated plasmid encoding your protein of interest with the TAG codon.
    • The plasmid encoding the specific orthogonal aaRS.
    • The plasmid encoding the orthogonal amber suppressor tRNA.

  • Supplementation with Caged Lysine: a. Prepare a stock solution of the caged lysine in a suitable solvent (e.g., sterile water or DMSO). b. Immediately after transfection, replace the cell culture medium with fresh medium supplemented with the caged lysine at a final concentration of 1-10 mM.

  • Protein Expression and Verification: a. Incubate the cells for 24-48 hours to allow for protein expression. b. To verify the incorporation of the caged lysine, you can perform a Western blot analysis. Successful incorporation will result in the expression of the full-length protein, which should be absent in control cells not supplemented with the caged lysine.

Protocol 2: Light-Induced Uncaging and Activation of a Target Enzyme

This protocol outlines the procedure for activating the caged enzyme within live cells using a specific light source.

Materials:

  • Cells expressing the caged enzyme (from Protocol 1).

  • Light source capable of emitting the specific uncaging wavelength (e.g., UV lamp, LED, or laser).

  • Microscope with a suitable objective for targeted irradiation (optional, for spatial control).

  • Cell culture medium.

Procedure:

  • Cell Preparation: a. If using adherent cells, they can be irradiated directly in the culture plate. b. For suspension cells, they can be irradiated in a suitable transparent vessel.

  • Light Irradiation: a. Warm the cell culture medium to 37°C. b. Expose the cells to the light source at the appropriate wavelength for uncaging (e.g., 365 nm for NB-caged lysine). c. The duration and intensity of the light exposure should be optimized for your specific caged lysine and experimental setup. A typical starting point is 1-5 minutes of irradiation. d. For spatial control, a microscope-coupled laser can be used to irradiate specific cells or subcellular regions.

  • Post-Irradiation Incubation: a. After irradiation, return the cells to the incubator for a desired period to allow for the activated enzyme to exert its function before proceeding to the activity assay.

Protocol 3: Post-Uncaging Enzyme Activity Assay

The method for assaying enzyme activity will be specific to the enzyme of interest. Below are examples for luciferase and a generic kinase.

A. Luciferase Reporter Assay:

  • Cell Lysis: a. Wash the cells with PBS. b. Add an appropriate volume of cell lysis buffer and incubate to lyse the cells. c. Centrifuge to pellet cell debris.

  • Luminometry: a. Add the cell lysate to a luminometer plate or tube. b. Inject the luciferase substrate (luciferin) and measure the luminescence immediately. c. Compare the luminescence of irradiated samples to non-irradiated controls to determine the fold activation.

B. Kinase Activity Assay (using Kinase Translocation Reporters - KTRs):

  • Live-Cell Imaging: a. This assay requires that the cells also express a KTR for the kinase of interest. KTRs are fluorescent reporters that change their subcellular localization (nucleus to cytoplasm or vice versa) upon phosphorylation by the target kinase. b. Before and after light-induced uncaging of the kinase, acquire fluorescence images of the cells expressing the KTR.

  • Image Analysis: a. Quantify the nuclear and cytoplasmic fluorescence intensity of the KTR in individual cells. b. Calculate the cytoplasm-to-nucleus fluorescence ratio (C/N ratio). An increase in the C/N ratio typically indicates kinase activation. c. Compare the C/N ratio in irradiated versus non-irradiated cells.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_gene_level Gene Level Modification cluster_cellular_level Cellular Expression cluster_activation_and_assay Activation and Analysis gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Lys Codon -> TAG) gene->mutagenesis mutated_gene Mutated Gene (TAG) mutagenesis->mutated_gene transfection Co-transfection: - Mutated Gene - Orthogonal aaRS - Orthogonal tRNA mutated_gene->transfection caged_lysine Add Caged Lysine to Medium transfection->caged_lysine expression Protein Expression caged_lysine->expression inactive_enzyme Inactive Caged Enzyme expression->inactive_enzyme light Light Irradiation (Uncaging) inactive_enzyme->light active_enzyme Active Enzyme light->active_enzyme assay Enzyme Activity Assay active_enzyme->assay results Quantitative Results assay->results

Caption: Experimental workflow for spatiotemporal control of enzyme activity.

kinase_pathway caged_kinase Caged Kinase (Inactive) light Light (e.g., 405 nm) caged_kinase->light active_kinase Active Kinase light->active_kinase Uncaging substrate Substrate Protein active_kinase->substrate ATP -> ADP phosphorylated_substrate Phosphorylated Substrate (Active/Inactive) substrate->phosphorylated_substrate Phosphorylation downstream_effect Downstream Cellular Response phosphorylated_substrate->downstream_effect

Caption: Light-induced activation of a kinase signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Nvoc Cleavage from Lysine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the photocleavage of the 6-nitroveratryloxycarbonyl (Nvoc) protecting group from lysine residues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Nvoc cleavage?

Incomplete Nvoc cleavage is typically traced back to several key experimental factors. The most common issues include:

  • Insufficient UV Exposure: The total dose of UV energy delivered to the sample may be inadequate. This can be due to insufficient irradiation time, low lamp intensity, or degradation of the UV lamp over time.

  • Incorrect UV Wavelength: Nvoc has a specific absorption maximum. Using a wavelength that deviates significantly from this maximum will result in poor cleavage efficiency. The optimal wavelength for Nvoc cleavage is approximately 365 nm.[1]

  • Reaction Byproduct Interference: The photocleavage of Nvoc generates a 6-nitrosoveratraldehyde byproduct.[2][3] This aldehyde can react with the newly deprotected amine, leading to side products and effectively reducing the yield of the desired product.

  • Sub-optimal Reaction Conditions: Factors such as pH, solvent composition, and the presence of quenching agents can significantly impact cleavage efficiency.

  • Sample Opacity or Concentration: If the solution is too concentrated or contains other UV-absorbing species, the penetration of UV light through the sample can be limited, leading to incomplete cleavage, particularly in bulkier samples.

Q2: What is the optimal UV wavelength and irradiation time for Nvoc deprotection?

The recommended wavelength for Nvoc cleavage is in the long-wave UV-A range, specifically around 365 nm .[1][4] Using shorter wavelengths (e.g., 254 nm) should be avoided as they can cause damage to the substrate itself.

Irradiation time is highly dependent on the experimental setup, including lamp power, distance from the sample, sample concentration, and solvent. A time-course experiment is strongly recommended to determine the optimal duration. In some documented cases, complete deprotection requires 60 minutes or more of continuous irradiation.

Q3: How does pH affect the efficiency of Nvoc cleavage?

While the primary photocleavage event is not strictly pH-dependent, the overall reaction outcome can be influenced by pH. The stability of the substrate and the reactivity of the aldehyde byproduct are pH-sensitive. For many applications, performing the cleavage in a buffered solution near neutral pH (pH 7.0-7.5) is a safe starting point. However, optimization may be required, as subsequent reactions or the stability of the deprotected product might favor slightly acidic or basic conditions.

Q4: Why are scavengers required for Nvoc cleavage?

Scavengers are crucial for achieving high yields in Nvoc deprotection. The primary role of a scavenger is to trap the reactive 6-nitrosoveratraldehyde byproduct generated during photolysis. By trapping this aldehyde, scavengers prevent it from reacting with the newly liberated primary amine of lysine, thereby maximizing the yield of the desired product. Reagents like semicarbazide hydrochloride have been shown to be effective aldehyde trapping agents for this purpose.

Section 2: Systematic Troubleshooting Guide

If you are experiencing low yields or incomplete cleavage, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify the UV Light Source
  • Wavelength: Confirm that your UV lamp emits light at or very near 365 nm. Check the manufacturer's specifications.

  • Intensity & Age: UV lamps lose intensity over time. If the lamp is old or has been used extensively, its output may be insufficient. Use a UV meter to measure the lamp's power output (in mW/cm²) at the sample distance.

  • Distance: Ensure the distance between the UV source and the sample is consistent and optimized. A shorter distance increases intensity but may lead to heating.

Step 2: Optimize Irradiation Conditions
  • Perform a Time-Course Experiment: This is the most critical step for optimization. Irradiate identical aliquots of your sample for increasing durations (e.g., 10, 20, 40, 60, 90 minutes). Analyze the cleavage efficiency at each time point by HPLC or LC-MS to determine the point of maximum deprotection. (See Protocol 1).

  • Sample Mixing: For static samples, ensure the solution is well-mixed or irradiated in a thin film to allow uniform light penetration. For larger volumes, gentle stirring during irradiation is recommended.

Step 3: Adjust Reaction Buffer Conditions
  • Incorporate a Scavenger: If not already in use, add an aldehyde scavenger to the reaction mixture. Semicarbazide is a common choice.

  • Solvent Selection: Ensure your solvent is transparent at 365 nm. Solvents like methanol, isopropanol, and buffered aqueous solutions are generally suitable. Avoid solvents with high UV absorbance at the cleavage wavelength.

  • pH Optimization: Test a range of pH values (e.g., 6.5, 7.5, 8.5) to see if cleavage efficiency improves, particularly if side reactions are suspected.

Step 4: Analyze the Reaction by HPLC/LC-MS
  • Identify Byproducts: Use LC-MS to analyze your crude reaction mixture. Look for the mass of your starting material, the desired product, and potential adducts (e.g., product + aldehyde byproduct). This can confirm if byproduct formation is the root cause.

  • Quantify Efficiency: Use HPLC with a UV detector to quantify the percentage of remaining starting material and formed product. This provides a quantitative measure of cleavage efficiency to guide your optimization. (See Protocol 2).

Below is a workflow diagram illustrating the troubleshooting process.

TroubleshootingWorkflow start Incomplete Nvoc Cleavage Observed check_uv Step 1: Verify UV Source (Wavelength, Intensity) start->check_uv optimize_time Step 2: Optimize Irradiation Time (Run Time-Course) check_uv->optimize_time Source OK adjust_buffer Step 3: Adjust Buffer (Add Scavenger, Check pH) optimize_time->adjust_buffer Time Optimized analyze Step 4: Analyze by HPLC/LC-MS (Quantify & Identify Products) adjust_buffer->analyze Conditions Adjusted analyze->check_uv Yield Still Low success Cleavage Successful analyze->success Yield >95%

Caption: A workflow for troubleshooting incomplete Nvoc cleavage.

Section 3: Data & Optimization Tables

The following tables provide representative data to guide optimization experiments.

Table 1: Effect of Irradiation Time on Nvoc Cleavage Efficiency This table shows typical results from a time-course experiment monitored by HPLC. The specific times will vary based on the UV source intensity and sample concentration.

Irradiation Time (minutes)Nvoc-Lysine Remaining (%)Deprotected Lysine (%)
0100%0%
1565%35%
3030%70%
60<5%>95%
90<2%>98%

Data synthesized from kinetic descriptions such as those found in related studies.

Table 2: Influence of Scavengers on Cleavage Yield and Purity This table illustrates the significant impact of an aldehyde scavenger on the final product yield by preventing side-product formation.

ConditionCleavage Yield (%)Major Byproduct Observed
No Scavenger35-80%Product-Aldehyde Adduct
With Semicarbazide>95%None Detected

Data based on qualitative descriptions of increased yields with aldehyde trapping agents.

Section 4: Key Experimental Protocols

Protocol 1: Time-Course Experiment for Optimizing Irradiation Time

  • Preparation: Prepare a stock solution of your Nvoc-protected lysine substrate in a suitable UV-transparent solvent (e.g., 50% acetonitrile in a 50 mM phosphate buffer, pH 7.5).

  • Aliquoting: Dispense equal volumes of the stock solution into multiple UV-transparent vials (e.g., quartz cuvettes or microfuge tubes). Keep one vial as a dark control (t=0).

  • Irradiation: Place the vials at a fixed distance from the 365 nm UV lamp. Start a timer and remove one vial at each predetermined time point (e.g., 10, 20, 40, 60, 90 minutes).

  • Quenching (Optional): If the reaction is suspected to continue after light removal, immediately freeze the samples or dilute them into the HPLC mobile phase.

  • Analysis: Analyze each time-point sample, including the t=0 control, by reverse-phase HPLC (see Protocol 2).

  • Data Plotting: Plot the percentage of remaining starting material and the percentage of the desired product against irradiation time to determine the optimal duration for maximum yield.

Protocol 2: Analytical Monitoring of Nvoc Cleavage by HPLC

  • System Setup: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient might be:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 15-20 minutes. The Nvoc-protected starting material will be more hydrophobic and thus have a longer retention time than the deprotected, more polar product.

  • Detection: Monitor the elution profile at a wavelength where both the protected and deprotected species absorb (e.g., 220 nm or 280 nm).

  • Quantification: Integrate the peak areas of the starting material and the product. Calculate the percentage of cleavage as: [Product Area / (Product Area + Starting Material Area)] * 100.

Section 5: Diagram of Influencing Factors

The efficiency of Nvoc cleavage is a multifactorial process. The diagram below illustrates the key parameters that influence the final yield of the deprotected product.

Factors cluster_light Light Source cluster_reaction Reaction Conditions cluster_sample Sample Properties Cleavage Nvoc Cleavage Efficiency Wavelength Wavelength (~365 nm) Wavelength->Cleavage Dose Irradiation Dose (Intensity x Time) Dose->Cleavage pH pH pH->Cleavage Solvent Solvent (UV Transparency) Solvent->Cleavage Scavenger Scavenger (Aldehyde Trap) Scavenger->Cleavage Concentration Concentration (Light Penetration) Concentration->Cleavage

Caption: Key factors influencing Nvoc photocleavage efficiency.

References

Technical Support Center: Nvoc Photolysis in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nvoc (6-nitroveratryloxycarbonyl) photolysis in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this photolabile protecting group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the photolytic deprotection of Nvoc-protected peptides.

Issue 1: Incomplete Nvoc Deprotection

  • Question: My HPLC and mass spectrometry (MS) analysis indicates a significant amount of starting material remaining after photolysis. What are the possible causes and solutions?

  • Answer: Incomplete deprotection is a common issue and can be attributed to several factors:

    Possible CauseRecommended Solution
    Insufficient Irradiation Time or Intensity Increase the irradiation time. Ensure the light source is emitting at the optimal wavelength for Nvoc cleavage (~350-365 nm) and that the lamp intensity is adequate. Consider monitoring the reaction at different time points to determine the optimal irradiation duration.
    Light Attenuation For solid-phase peptide synthesis (SPPS), ensure the resin bed is sufficiently agitated or tumbled to allow for uniform light exposure. In solution-phase synthesis, ensure the solution is well-mixed. High concentrations of the Nvoc-peptide can also lead to inner filter effects, where the outer layer of the solution absorbs most of the light. Diluting the sample may improve deprotection efficiency.
    Solvent Choice The choice of solvent can influence the quantum yield of the photolysis reaction. While DMF is commonly used, solvents like dioxane or acetonitrile may offer better results in some cases. It is advisable to perform a small-scale solvent screen to identify the optimal solvent for your specific peptide.
    Degraded Light Source The output of UV lamps can decrease over time. If you observe a gradual decline in deprotection efficiency, consider replacing the lamp.

Issue 2: Low Yield of the Desired Peptide

  • Question: After photolysis and purification, the yield of my target peptide is significantly lower than expected. What could be causing this?

  • Answer: Low peptide yield can be a result of side reactions occurring during or after photolysis. The primary culprit is the formation of a nitrosoaldehyde byproduct.

    Possible CauseRecommended Solution
    Side Product Formation The main byproduct of Nvoc photolysis is 2-nitroso-4,5-dimethoxybenzaldehyde. This reactive aldehyde can form a Schiff base with the newly deprotected amine of your peptide, leading to a modified and undesired product, thus reducing the yield of the target peptide.
    Secondary Reactions with Nitrosoaldehyde The nitrosoaldehyde can undergo further reactions, leading to a complex mixture of byproducts that can complicate purification and lower the isolated yield of the desired peptide.
    Use of Scavengers/Trapping Agents To prevent the nitrosoaldehyde from reacting with your peptide, it is highly recommended to include a scavenger or an aldehyde trapping agent in the reaction mixture. Common and effective scavengers include 1,3,5-trimethoxybenzene, aniline, or semicarbazide. These reagents will preferentially react with the aldehyde, preventing it from modifying your peptide.

Issue 3: Appearance of Unexpected Peaks in HPLC/MS

  • Question: My HPLC chromatogram shows multiple unexpected peaks after Nvoc deprotection, and MS analysis reveals masses that do not correspond to my target peptide or the starting material. What are these impurities?

  • Answer: The presence of multiple unexpected peaks often indicates the formation of various side products.

    Possible CauseRecommended Solution
    Reaction with Nitrosoaldehyde As mentioned, the primary side product, 2-nitroso-4,5-dimethoxybenzaldehyde, can react with the deprotected peptide amine to form a Schiff base adduct. This adduct will appear as a new peak in the HPLC.
    Formation of Azoxy Dimers The nitrosoaldehyde byproduct can also undergo self-condensation or reaction with other intermediates to form azoxy dimers, which are colored compounds and will be detected by HPLC.
    Photodegradation of the Peptide Although less common with the wavelengths used for Nvoc cleavage, prolonged or high-intensity irradiation could potentially lead to the degradation of certain amino acid side chains, especially tryptophan and tyrosine.
    Optimize Reaction Conditions and Use Scavengers To minimize the formation of these impurities, optimize the irradiation time to the minimum required for complete deprotection. The most effective solution is the addition of an appropriate scavenger to the reaction mixture to trap the reactive aldehyde byproduct.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side product of Nvoc photolysis?

    • A1: The main side product generated during the photolytic cleavage of the Nvoc group is 2-nitroso-4,5-dimethoxybenzaldehyde . This is a reactive aldehyde that can lead to the formation of undesired byproducts.

  • Q2: How can I prevent the side reaction between my deprotected peptide and the nitrosoaldehyde byproduct?

    • A2: The most effective method is to use a scavenger or an aldehyde trapping agent . These are compounds that react more readily with the aldehyde than your peptide's N-terminal amine. Commonly used scavengers include 1,3,5-trimethoxybenzene, aniline, and semicarbazide. Adding one of these to your reaction mixture can significantly improve the yield of your desired peptide.

  • Q3: What are the optimal wavelengths for Nvoc photolysis?

    • A3: The Nvoc group has a broad absorption maximum around 350-365 nm . Using a light source that emits in this range will provide the most efficient cleavage while minimizing potential photodamage to sensitive amino acids, which typically absorb at shorter wavelengths.

  • Q4: Can I monitor the progress of the Nvoc deprotection reaction?

    • A4: Yes, the reaction can be easily monitored by High-Performance Liquid Chromatography (HPLC) . By taking small aliquots of the reaction mixture at different time points, you can track the disappearance of the Nvoc-protected peptide and the appearance of the deprotected peptide. This allows you to determine the optimal irradiation time for complete deprotection.

  • Q5: Are there any other potential side products besides the nitrosoaldehyde?

    • A5: While 2-nitroso-4,5-dimethoxybenzaldehyde is the major byproduct, it can undergo further reactions to form other species, such as azoxy dimers . In some cases, incomplete photolysis can lead to the formation of an intermediate aci-nitro species which can also participate in side reactions. However, the primary concern for peptide yield is the reaction of the nitrosoaldehyde with the deprotected amine.

Experimental Protocols

Protocol 1: Monitoring Nvoc Photolysis by HPLC-MS

This protocol describes a general method for monitoring the progress of Nvoc deprotection and identifying potential side products using HPLC-MS.

  • Sample Preparation:

    • At designated time points during the photolysis reaction (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

    • For solid-phase synthesis, cleave a small amount of resin with a standard cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 1-2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.

    • For solution-phase synthesis, quench the aliquot by diluting it in an HPLC-grade solvent (e.g., acetonitrile/water with 0.1% TFA) to a suitable concentration for analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm (for the peptide backbone) and 350 nm (to monitor the disappearance of the Nvoc group).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weights of the starting material, deprotected peptide, and potential side products (e.g., m/z 300-2000).

    • Data Analysis:

      • Identify the peaks corresponding to the Nvoc-protected peptide and the deprotected peptide by their retention times and expected masses.

      • Calculate the percentage of deprotection by comparing the peak areas of the starting material and the product.

      • Analyze the masses of any new peaks to identify potential side products, such as the Schiff base adduct with the nitrosoaldehyde or azoxy dimers.

Visualizations

Nvoc Photolysis Reaction Pathway

Nvoc_Photolysis NvocPeptide Nvoc-Protected Peptide ExcitedState Excited Singlet State NvocPeptide->ExcitedState hν (350-365 nm) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction DeprotectedPeptide Deprotected Peptide AciNitro->DeprotectedPeptide Rearrangement & CO2 release Nitrosoaldehyde 2-Nitroso-4,5-dimethoxy- benzaldehyde (Side Product) AciNitro->Nitrosoaldehyde SchiffBase Schiff Base Adduct (Side Product) DeprotectedPeptide->SchiffBase Nitrosoaldehyde->SchiffBase Troubleshooting_Workflow Start Start: Nvoc Deprotection CheckCompletion Check Deprotection (HPLC/MS) Start->CheckCompletion Complete Deprotection Complete CheckCompletion->Complete Yes Incomplete Incomplete Deprotection CheckCompletion->Incomplete No CheckYield Check Peptide Yield Complete->CheckYield IncreaseIrradiation Increase Irradiation Time/ Intensity Incomplete->IncreaseIrradiation OptimizeSolvent Optimize Solvent Incomplete->OptimizeSolvent CheckLamp Check/Replace Lamp Incomplete->CheckLamp HighYield High Yield CheckYield->HighYield Yes LowYield Low Yield CheckYield->LowYield No Purify Proceed to Purification HighYield->Purify AddScavenger Add Scavenger/ Aldehyde Trap LowYield->AddScavenger IncreaseIrradiation->CheckCompletion OptimizeSolvent->CheckCompletion CheckLamp->CheckCompletion AddScavenger->Start Experimental_Workflow Start Nvoc Photolysis Reaction Aliquots Take Aliquots at Different Time Points Start->Aliquots SamplePrep Sample Preparation (Cleavage/Dilution) Aliquots->SamplePrep HPLCMS HPLC-MS Analysis SamplePrep->HPLCMS DataAnalysis Data Analysis HPLCMS->DataAnalysis IdentifyProducts Identify Starting Material, Product, and Side Products DataAnalysis->IdentifyProducts Quantify Quantify Reaction Progress and Side Products DataAnalysis->Quantify Optimize Optimize Reaction Conditions Quantify->Optimize

Technical Support Center: Nvoc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the optimization of UV wavelength for the removal of the 6-nitroveratryloxycarbonyl (Nvoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Nvoc cleavage?

A1: The removal of the Nvoc group occurs through a photo-induced intramolecular rearrangement. Upon absorption of UV light, the ortho-nitro group is excited and abstracts a benzylic hydrogen atom. This initiates a cascade of electronic and atomic rearrangements, leading to the cleavage of the carbamate bond. This process releases the free amine, carbon dioxide, and a 6-nitrosoveratraldehyde byproduct.[1][2][3]

Q2: What is the optimal UV wavelength for Nvoc removal?

A2: The Nvoc group was designed to have an increased absorbance at longer UV wavelengths compared to simpler o-nitrobenzyl groups.[4] The most effective wavelengths for cleavage are in the UV-A range, typically between 350 nm and 405 nm.[5] Many protocols utilize a wavelength of 365 nm, which corresponds to a common output for mercury lamps and LEDs. The peak absorbance of Nvoc derivatives is observed around 350 nm.

Q3: Why is using a longer wavelength (e.g., >320 nm) advantageous?

A3: Using longer wavelengths is beneficial, especially in biological contexts or with photosensitive molecules like certain amino acids (e.g., tryptophan, phenylalanine). Shorter wavelength UV light (<320 nm) is more energetic and can cause damage to sensitive substrates or cellular components. The Nvoc group's ability to be cleaved at these milder, longer wavelengths is a key advantage.

Q4: What is the quantum yield for Nvoc photolysis and why is it important?

A4: The quantum yield (Φ) in a photochemical reaction refers to the number of desired events (i.e., Nvoc cleavage) that occur per photon absorbed. The quantum yield for Nvoc deprotection is known to be lower than some other photolabile protecting groups. This is partly because the excited molecule can be trapped in a non-reactive triplet state, which does not lead to cleavage and thus lowers the overall efficiency. A lower quantum yield means that more light energy (i.e., longer irradiation time or higher intensity) is required to achieve complete deprotection.

Q5: What byproducts are formed during Nvoc removal?

A5: The primary byproduct of Nvoc cleavage is 6-nitrosoveratraldehyde. This aldehyde can be reactive and may form side products by reacting with the newly deprotected amine or other nucleophiles in the reaction mixture, which can lower the final product yield.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete Deprotection Yield Inappropriate Wavelength: The light source is not emitting at the optimal wavelength for Nvoc absorbance (350-405 nm).Verify the output spectrum of your UV lamp. Use a filter if necessary to isolate the desired wavelength range.
Insufficient Irradiation Time/Intensity: The total number of photons delivered is not enough to cleave all Nvoc groups, possibly due to a low quantum yield.Increase the irradiation time or use a higher-power light source. Monitor the reaction progress using TLC, HPLC, or LC-MS to determine the optimal time.
Substrate Concentration Too High: High concentrations (>10 mM) can lead to poor light penetration, where molecules on the surface shield those in the bulk solution.Reduce the substrate concentration. A starting concentration of 1-10 mM is common. Ensure the solution is stirred continuously for uniform irradiation.
Oxygen Interference: Dissolved oxygen can sometimes quench the excited state, interfering with the photoreaction.For sensitive reactions, degas the solvent by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before irradiation.
Formation of Side Products Reaction with Aldehyde Byproduct: The liberated amine reacts with the 6-nitrosoveratraldehyde byproduct.Add a scavenger reagent, such as semicarbazide hydrochloride (10 equivalents) or dithiothreitol (DTT), to the reaction mixture. These will react with the aldehyde, preventing it from forming adducts with your product.
Undesirable Reactions in Biological Media: Thiol or other amino groups in complex media can react with the photolinker.Adjust the pH to be slightly acidic, as basic conditions can favor side reactions. The addition of DTT can also mitigate these effects.
Degradation of Photosensitive Substrate Use of Short Wavelength UV: The substrate itself is sensitive to the UV light being used, especially at wavelengths below 320 nm.Ensure you are using a light source in the 350-405 nm range. If your lamp has a broad spectrum, use a physical filter (e.g., a CuSO₄ solution filter) to block shorter wavelengths.

Data Presentation

Table 1: Photolysis Parameters for Nvoc and Related Protecting Groups
Protecting GroupAbbreviationTypical Cleavage Wavelength (nm)Relative Cleavage Rate/YieldReference(s)
6-NitroveratryloxycarbonylNvoc350 - 405Standard
2-NitrobenzyloxycarbonylZ(2-NO₂)~320Lower yield (35%) than Nvoc under certain conditions
1-(6-Nitro-1,3-benzodioxol-5-yl)ethoxycarbonylMenpoc>320~4 times faster than Nvoc
Bis(2-nitrophenyl)methoxycarbonylDnboc>320Higher yield (95%) than Nvoc (80%) under certain conditions
Table 2: Typical Experimental Conditions for Nvoc Removal
ParameterRecommended ValueNotesReference(s)
Wavelength 350 - 405 nmLonger wavelengths are preferred to minimize damage to sensitive substrates.
Substrate Concentration 1 - 10 mMHigher concentrations can inhibit light penetration.
Solvent Acetonitrile, Methanol, Dichloromethane, Aqueous BuffersChoice depends on substrate solubility and reaction compatibility.
Temperature Room TemperaturePhotochemical reactions are less dependent on temperature than thermal reactions.
Atmosphere Inert (Argon or Nitrogen)Degassing is recommended for oxygen-sensitive reactions.
Additives (Optional) Semicarbazide HCl (10 eq.) or DTTUsed to scavenge the aldehyde byproduct and improve yields.
Irradiation Time Minutes to hoursHighly dependent on light source intensity, substrate, and quantum yield. Must be determined empirically.

Experimental Protocols

General Protocol for Nvoc Deprotection in Solution

This protocol provides a general methodology for the photolytic cleavage of an Nvoc-protected compound in a laboratory setting.

Materials:

  • Nvoc-protected compound

  • Appropriate solvent (e.g., HPLC-grade acetonitrile, methanol, or a suitable buffer)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a 365 nm filter) and a cooling system

  • Quartz reaction vessel (for optimal UV transmission)

  • Stir bar

  • Inert gas source (Argon or Nitrogen)

  • Aldehyde scavenger (optional, e.g., semicarbazide hydrochloride)

Procedure:

  • Sample Preparation: Dissolve the Nvoc-protected compound in the chosen solvent within the quartz reaction vessel to a concentration of 1-10 mM. Add a stir bar.

  • Addition of Scavenger (Optional): If byproduct reactions are a concern, add an aldehyde scavenger (e.g., 10 equivalents of semicarbazide hydrochloride).

  • Degassing (Recommended): Seal the vessel and bubble a gentle stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas during the reaction.

  • Irradiation: Place the reaction vessel inside the photochemical reactor. Ensure the cooling system is active to maintain a constant temperature. Begin stirring to ensure uniform exposure of the solution to the light.

  • Turn on UV Source: Activate the UV lamp.

  • Reaction Monitoring: Periodically (e.g., every 30 minutes), pause the irradiation and carefully withdraw a small aliquot of the reaction mixture. Analyze the sample by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Completion and Work-up: Continue irradiating until the starting material has been consumed or the desired level of conversion is achieved. Once complete, turn off the light source.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography, recrystallization, or extraction to remove the nitrosoaldehyde byproduct and any other impurities.

Mandatory Visualizations

Nvoc_Cleavage_Mechanism cluster_0 Nvoc-Protected Amine (R-NH-Nvoc) cluster_1 Photochemical Excitation cluster_2 Key Intermediates cluster_3 Products Nvoc_Start Nvoc-Protected Amine Excited_State Excited Nitro Group (n,π*) Nvoc_Start->Excited_State 1. Light Absorption UV_Light UV Photon (hν) (350-405 nm) UV_Light->Excited_State Aci_Nitro Aci-Nitro Intermediate Excited_State->Aci_Nitro 2. Intramolecular H-Abstraction Products Deprotected Amine (R-NH₂) + CO₂ + 6-Nitrosoveratraldehyde Aci_Nitro->Products 3. Rearrangement & Cleavage

Caption: The photochemical cleavage pathway for the Nvoc protecting group.

Optimization_Workflow cluster_Troubleshoot Troubleshooting Steps Start Start: Nvoc-Protected Substrate Setup Prepare Reaction (1-10 mM in quartz vessel) Start->Setup Degas Degas with Ar/N₂ (Optional) Setup->Degas Irradiate Irradiate at 365 nm with stirring Degas->Irradiate Monitor Monitor Progress (TLC/HPLC/LC-MS) Irradiate->Monitor Troubleshoot Troubleshoot? Monitor->Troubleshoot Incomplete? Workup Work-up and Purify Monitor->Workup Complete Add_Scavenger Add Scavenger (e.g., DTT) Troubleshoot->Add_Scavenger Side Products Increase_Time Increase Irradiation Time Troubleshoot->Increase_Time Low Yield Check_Wavelength Check Wavelength/ Filter Troubleshoot->Check_Wavelength No Reaction End End: Purified Product Workup->End Add_Scavenger->Irradiate Increase_Time->Irradiate Check_Wavelength->Irradiate

Caption: Workflow for optimizing the experimental conditions for Nvoc removal.

References

Preventing side reactions during photolytic deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photolytic deprotection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My photolytic deprotection reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in photolytic deprotection can stem from several factors. A primary cause is the formation of side products due to reactions with photogenerated byproducts. For instance, the widely used o-nitrobenzyl (oNb) protecting group generates o-nitrosobenzaldehyde upon cleavage.[1][2] This byproduct can react with the newly deprotected functional group, especially with nucleophiles like thiols, leading to undesired adducts and reducing the yield of your target molecule.[2]

To improve your yield, consider the following:

  • Addition of Scavengers: Introduce a scavenger to the reaction mixture to trap reactive byproducts. For example, semicarbazide hydrochloride can be used to trap the aldehyde generated from o-nitrobenzyl deprotection.[3]

  • Optimize Wavelength: Ensure you are using the optimal wavelength for your specific photolabile protecting group (PPG). Using wavelengths far from the absorption maximum can lead to inefficient cleavage or degradation of your product.[1]

  • Control Irradiation Time: Over-irradiation can lead to the photochemical degradation of your desired product. Monitor the reaction progress using techniques like TLC, HPLC, or LC-MS to determine the optimal irradiation time.

  • Degas the Solution: For reactions sensitive to oxygen, degassing the solution with an inert gas like nitrogen or argon can prevent oxidation-related side reactions.

Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from my main product. How can I identify and eliminate it?

A2: The most common source of byproducts in photolytic deprotection, particularly with nitrobenzyl-based PPGs, is the photogenerated nitroso species. These can sometimes react with the deprotected product. For example, a deprotected amine can form an imine with the nitrosobenzaldehyde byproduct.

To address this:

  • Characterize the Byproduct: Use analytical techniques like LC-MS and NMR to determine the structure of the byproduct. This will provide clues about its formation mechanism.

  • Employ Scavengers: As mentioned previously, scavengers are highly effective at preventing byproduct formation by trapping the reactive intermediates. Common scavengers for aldehydes and ketones include hydrazines and semicarbazides.

  • Use Alternative PPGs: If byproduct formation is persistent, consider switching to a PPG with cleaner cleavage chemistry. For example, p-hydroxyphenacyl (pHP) PPGs often yield fewer and less reactive byproducts compared to nitrobenzyl PPGs.

Q3: My compound seems to be deprotecting before I irradiate it. What could be causing this premature deprotection?

A3: Premature deprotection of photolabile groups is often caused by exposure to ambient light, especially direct sunlight. Some PPGs are more sensitive to ambient light than others.

To prevent this:

  • Work in a Dark Room or with Filtered Light: Handle your light-sensitive compounds in a dark room or under yellow/red light to avoid exposure to UV and blue wavelengths.

  • Use Amber or Foil-Wrapped Containers: Store and handle your compounds in amber-colored vials or wrap clear containers with aluminum foil to block out light.

  • Perform a Photostability Test: To quantify the extent of the problem, you can perform a photostability test by exposing your compound to ambient light for a set period and analyzing for deprotection.

Troubleshooting Guide

If you are encountering issues with your photolytic deprotection, follow this systematic troubleshooting guide.

Issue 1: Incomplete Deprotection
  • Possible Cause: Insufficient light exposure.

    • Solution: Increase the irradiation time or use a more intense light source. Ensure the reaction vessel material (e.g., quartz over borosilicate glass) allows for efficient transmission of the desired wavelength.

  • Possible Cause: Incorrect wavelength.

    • Solution: Verify the absorption maximum of your PPG and ensure your light source emits at or near that wavelength.

  • Possible Cause: High substrate concentration.

    • Solution: High concentrations can lead to poor light penetration. Try diluting the reaction mixture. A starting concentration of 1-10 mM is common.

Issue 2: Formation of Colored Impurities
  • Possible Cause: Generation of colored byproducts, such as o-nitroso compounds from o-nitrobenzyl PPGs.

    • Solution: Use scavengers to trap these byproducts. Purification techniques like column chromatography can also be used to remove them after the reaction.

  • Possible Cause: Product degradation.

    • Solution: Reduce the irradiation time and monitor the reaction closely to stop it as soon as the starting material is consumed.

Quantitative Data Summary

The efficiency of photolytic deprotection is influenced by the quantum yield (Φ), which is the number of molecules undergoing a specific event (deprotection) per photon absorbed. Below is a summary of typical quantum yields for common photolabile protecting groups.

Photolabile Protecting GroupFunctional Group ProtectedWavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (oNb)Carbamate (from Amine)3600.080 ± 0.003
o-Nitrobenzyl (oNb)Carbamate (from Alcohol)3600.019 ± 0.005
o-Nitrobenzyl (oNb)Ester (from Carboxylic Acid)3600.0081 ± 0.0005
o-Nitrobenzyl (oNb)Carbonate (from Alcohol)3600.0091 ± 0.0013
1-(o-Nitrophenyl)ethylTosylate Ester365Not Reported
1-(o-Nitrophenyl)ethylPhosphate Ester365Not Reported
p-Hydroxyphenacyl (pHP)General-0.1 - 0.4 (can approach 1.0)

Note: Quantum yields and optimal conditions can vary significantly based on the specific substrate, solvent, and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Photolytic Deprotection in Solution

This protocol is a general guideline for the deprotection of compounds protected with photolabile groups.

Materials:

  • Photolabile-protected compound

  • Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, or aqueous buffers)

  • Photochemical reactor (e.g., Rayonet reactor, high-power LED setup)

  • Quartz or borosilicate glass reaction vessel

  • Stir plate and stir bar

  • Inert gas source (e.g., nitrogen or argon), if needed

Procedure:

  • Sample Preparation: Dissolve the protected compound in the chosen solvent within the reaction vessel. A typical starting concentration is between 1-10 mM.

  • Degassing (Optional): If your compound or product is sensitive to oxygen, bubble an inert gas through the solution for 15-30 minutes.

  • Irradiation: Place the reaction vessel in the photochemical reactor. Ensure continuous stirring for uniform irradiation. Turn on the light source.

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Analyze the sample by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Completion: Continue irradiation until the starting material is consumed or the desired level of conversion is achieved.

  • Work-up and Isolation: Once the reaction is complete, turn off the light source. Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography, recrystallization, or extraction to remove the photogenerated byproducts.

Protocol 2: In-situ Monitoring of Deprotection by ¹H NMR

This protocol allows for real-time monitoring of the deprotection reaction.

Materials:

  • Photolabile-protected compound

  • Deuterated solvent (e.g., CD₃CN, CD₃OD, CDCl₃)

  • Quartz NMR tube (for better UV transmission)

  • UV light source that can be directed at the NMR tube (e.g., UV-LED)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the protected compound in the deuterated solvent in the quartz NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation.

  • Irradiation: Place the NMR tube in a position where it can be irradiated by the UV light source.

  • Acquire Spectra: Acquire ¹H NMR spectra at regular time intervals during irradiation.

  • Analysis: Monitor the decrease in the signals corresponding to the starting material and the increase in the signals of the deprotected product and byproducts.

  • Completion: Repeat steps 3-5 until the desired level of deprotection is achieved.

Visualizations

Photolytic_Deprotection_Workflow Experimental Workflow for Photolytic Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis dissolve Dissolve Compound in Solvent degas Degas Solution (Optional) dissolve->degas irradiate Irradiate with Stirring degas->irradiate monitor Monitor Progress (TLC/HPLC/LC-MS) irradiate->monitor monitor->irradiate Continue Irradiation stop Stop Reaction monitor->stop Reaction Complete workup Solvent Removal & Purification stop->workup analyze Characterize Product workup->analyze

Caption: A typical experimental workflow for photolytic deprotection.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is Deprotection Complete? start->check_completion check_byproducts Are Side Products Present? check_completion->check_byproducts Yes increase_time Increase Irradiation Time / Intensity check_completion->increase_time No check_wavelength Verify Wavelength check_completion->check_wavelength No dilute Dilute Reaction check_completion->dilute No add_scavenger Add Scavenger check_byproducts->add_scavenger Yes optimize_time Optimize Irradiation Time check_byproducts->optimize_time Yes change_ppg Consider Alternative PPG check_byproducts->change_ppg Yes end Improved Yield check_byproducts->end No increase_time->end check_wavelength->end dilute->end add_scavenger->end optimize_time->end change_ppg->end

Caption: A logical workflow for troubleshooting low yields.

oNb_Deprotection_Mechanism Mechanism of o-Nitrobenzyl Deprotection & Side Reaction oNb_Protected o-Nitrobenzyl Protected Substrate R-O-CH2-Ar-NO2 Excited_State Excited State oNb_Protected->Excited_State hv Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Deprotected_Product {Deprotected Substrate | R-OH} Aci_Nitro->Deprotected_Product Nitroso_Byproduct {o-Nitrosobenzaldehyde | O=CH-Ar-N=O} Aci_Nitro->Nitroso_Byproduct Side_Product {Side Product (e.g., Adduct)} Nitroso_Byproduct->Side_Product Reacts with R-OH (or other nucleophiles) Trapped_Byproduct {Trapped Byproduct} Nitroso_Byproduct->Trapped_Byproduct Reacts with Scavenger {Scavenger} Scavenger->Trapped_Byproduct

Caption: o-Nitrobenzyl deprotection and potential side reactions.

References

Technical Support Center: Nvoc Photolysis in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the photolytic cleavage of the Nvoc (6-nitroveratryloxycarbonyl) protecting group in solid-phase synthesis.

Frequently Asked questions (FAQs)

Q1: What is the general mechanism of Nvoc photolysis?

The Nvoc protecting group is an o-nitrobenzyl derivative. Upon irradiation with UV light, typically between 320-365 nm, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected amine and a 2-nitrosoveratraldehyde byproduct.[1] This process allows for the selective deprotection of functional groups under neutral conditions.

Q2: What are the most common causes of low Nvoc photolysis yield in solid-phase synthesis?

Low yields in Nvoc photolysis on a solid support can stem from several factors:

  • Incomplete Photolysis: Insufficient irradiation time, incorrect wavelength, or low light intensity can lead to incomplete cleavage of the Nvoc group.

  • Photodegradation of the Peptide: Prolonged exposure to high-energy UV light can damage sensitive amino acid residues in the peptide chain.

  • Side Reactions: The nitrosobenzaldehyde byproduct can undergo secondary reactions, potentially with the newly deprotected amine or other nucleophilic side chains.

  • Inner Filter Effect: At high loadings or with certain sequences, the chromophoric Nvoc groups or the resin itself can absorb the incident light, preventing it from reaching all the protecting groups.

  • Poor Resin Swelling: Inadequate swelling of the resin can sterically hinder the photolysis reaction and the removal of byproducts.

Q3: What is a typical quantum yield for Nvoc photolysis?

The quantum yield (Φ) for the photolysis of o-nitrobenzyl-based protecting groups, including Nvoc, is generally low, often in the range of 0.01 to 0.3 in solution.[2] On a solid support, the efficiency can be further reduced due to factors like resin matrix effects and light scattering. The exact quantum yield can vary depending on the wavelength of light used, the solvent, and the specific peptide sequence.

Troubleshooting Guide

This guide addresses common issues encountered during Nvoc photolysis and provides systematic solutions.

Issue 1: Low Cleavage Yield Confirmed by Analysis (e.g., HPLC, Mass Spectrometry)

Possible Cause Suggested Solution
Inadequate Light Exposure Optimize Irradiation Time: Perform a time-course experiment to determine the optimal irradiation duration. Analyze small resin samples at different time points (e.g., 30, 60, 90, 120 minutes) by HPLC to find the point of maximum cleavage without significant degradation.
Verify Wavelength and Light Source: Ensure the lamp is emitting at the optimal wavelength for Nvoc cleavage (typically ~365 nm). Check the age and output of your UV lamp, as intensity can decrease over time.
Poor Resin Swelling Ensure Proper Swelling: Before photolysis, swell the resin in a suitable solvent (e.g., DMF, NMP) for at least 30 minutes. The solvent used during photolysis should also promote good resin swelling.
Inner Filter Effect / High Loading Reduce Resin Loading: If possible, use a resin with a lower loading capacity.
Agitate the Resin: Ensure the resin slurry is well-agitated during irradiation to expose all beads to the light source.
Side Reactions with Byproducts Use Scavengers: Add a scavenger, such as a primary amine (e.g., 1% n-butylamine) or a thiol, to the photolysis solvent to trap the reactive nitrosobenzaldehyde byproduct.

Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis

Possible Cause Suggested Solution
Peptide Degradation Use a Long-Pass Filter: Employ a filter to block shorter, higher-energy UV wavelengths that can damage the peptide.
Optimize Irradiation Time: Avoid unnecessarily long exposure to UV light.
Modification by Photolysis Byproduct Incorporate Scavengers: Use scavengers in the photolysis solution to prevent the nitrosobenzaldehyde byproduct from reacting with the peptide.
Incomplete Deprotection of Other Protecting Groups Review Synthesis Protocol: Ensure that all other protecting groups are stable to the photolysis conditions and were correctly removed in previous steps.

Experimental Protocols

Protocol 1: Monitoring Nvoc Cleavage via the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines. A positive result (blue color) after photolysis indicates successful Nvoc deprotection.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Withdraw a small sample of the resin (a few beads) after the photolysis step.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[3]

  • Observation:

    • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful Nvoc deprotection).

    • Yellow/colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete Nvoc deprotection).

Protocol 2: Quantitative Analysis of Nvoc Cleavage by HPLC

This protocol outlines a general procedure for quantifying the photolysis yield by analyzing the cleaved peptide by reverse-phase HPLC.

1. Sample Preparation (Test Cleavage):

  • After photolysis, wash the resin thoroughly with a suitable solvent (e.g., DMF, DCM) to remove photolysis byproducts and scavengers.

  • Dry a small, accurately weighed amount of the peptide-resin (e.g., 2-5 mg) under vacuum.

  • Place the dried resin in a microcentrifuge tube.

  • Add a cleavage cocktail (e.g., 100-200 µL of TFA/TIS/H₂O 95:2.5:2.5) to the resin.

  • Allow the cleavage to proceed for 1-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a known volume of a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues).

3. Data Analysis and Yield Calculation:

  • Integrate the peak area of the desired peptide in the HPLC chromatogram.

  • To calculate the absolute yield, a calibration curve with a known amount of a purified standard of the same peptide is required.

  • For relative quantification between different photolysis conditions, compare the peak areas of the target peptide, ensuring consistent sample preparation and injection volumes.

Visualizations

Nvoc_Photolysis_Mechanism Nvoc-Protected Amine Nvoc-Protected Amine Excited State Excited State Nvoc-Protected Amine->Excited State hν (320-365 nm) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Free Amine Free Amine aci-Nitro Intermediate->Free Amine Rearrangement 2-Nitrosoveratraldehyde 2-Nitrosoveratraldehyde aci-Nitro Intermediate->2-Nitrosoveratraldehyde Byproduct

Caption: Mechanism of Nvoc Photolysis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Cleavage Yield Incomplete_Photolysis Incomplete Photolysis Low_Yield->Incomplete_Photolysis Degradation Peptide Degradation Low_Yield->Degradation Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize_Irradiation Optimize Irradiation Time/Wavelength Incomplete_Photolysis->Optimize_Irradiation Check_Swelling Ensure Proper Resin Swelling Incomplete_Photolysis->Check_Swelling Degradation->Optimize_Irradiation Use_Filters Use Long-Pass Filters Degradation->Use_Filters Add_Scavengers Add Scavengers Side_Reactions->Add_Scavengers

Caption: Troubleshooting Workflow for Low Nvoc Photolysis Yield.

References

Optimizing light source and intensity for Nvoc cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nvoc (6-nitroveratryloxycarbonyl) cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your photodeprotection experiments. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to ensure efficient and successful Nvoc cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for Nvoc cleavage?

A1: The optimal wavelength for Nvoc cleavage is generally in the range of 350-365 nm. This range corresponds to the absorption maximum of the 6-nitroveratryl chromophore, providing a good balance between efficient cleavage and minimizing potential photodamage to sensitive molecules.[1][2]

Q2: What type of light source is recommended for Nvoc deprotection?

A2: Both traditional mercury arc lamps and modern UV-LEDs are effective for Nvoc cleavage. UV-LEDs are often preferred due to their stable output, narrow emission spectrum, and long lifespan. The key is to use a light source that provides sufficient and consistent intensity at the optimal wavelength.

Q3: How does light intensity affect Nvoc cleavage?

A3: Higher light intensity generally leads to a faster rate of cleavage. However, excessively high intensity can potentially lead to side reactions or degradation of the target molecule. It is crucial to empirically determine the optimal light intensity for your specific substrate and experimental setup. A typical starting point for light intensity is in the range of 1-20 mW/cm².[3][4]

Q4: What are the primary byproducts of Nvoc cleavage?

A4: The main byproduct of Nvoc cleavage is a nitrosobenzaldehyde derivative.[5] This byproduct can sometimes react with the newly deprotected amine, especially at basic pH, leading to the formation of an imine.

Q5: How can I monitor the progress of the Nvoc cleavage reaction?

A5: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By taking aliquots at different time points, you can track the disappearance of the Nvoc-protected starting material and the appearance of the deprotected product.

Data Presentation: Quantitative Parameters for Nvoc Cleavage

The efficiency of Nvoc cleavage is influenced by several factors, including the wavelength of light, the quantum yield (Φ), and the molar extinction coefficient (ε) of the Nvoc group at that wavelength. The product of the quantum yield and the molar extinction coefficient (Φ × ε) gives a measure of the overall uncaging efficiency.

ParameterValueWavelength (nm)Notes
Typical Wavelength Range 350 - 365N/ACorresponds to the UV-A region, minimizing damage to biological samples.
Quantum Yield (Φ) ~0.01 - 0.05~365The quantum yield for Nvoc can be lower than other o-nitrobenzyl protecting groups due to trapping in a non-reactive triplet state. The exact value can be substrate-dependent.
Molar Extinction Coefficient (ε) ~3,000 - 6,000 M⁻¹cm⁻¹~350This value contributes to the efficient absorption of light at the optimal wavelength.
Recommended Light Intensity 1 - 20 mW/cm²365Higher intensity can accelerate cleavage but may also increase the risk of side reactions.
Typical Exposure Time 5 - 60 minutes365Highly dependent on light intensity, substrate concentration, and reaction scale.

Mandatory Visualization

Nvoc_Cleavage_Mechanism cluster_0 Nvoc-Protected Amine cluster_1 Photoexcitation cluster_2 Intramolecular Rearrangement cluster_3 Cleavage Products Nvoc_Amine R-NH-Nvoc Excited_State [R-NH-Nvoc]* Nvoc_Amine->Excited_State hν (350-365 nm) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Hydrogen Abstraction Deprotected_Amine R-NH2 (Deprotected Amine) Aci_Nitro->Deprotected_Amine Byproduct Nitrosobenzaldehyde byproduct Aci_Nitro->Byproduct

Caption: The photochemical cleavage mechanism of the Nvoc protecting group.

Troubleshooting_Workflow Start Incomplete Nvoc Cleavage Observed Check_Light_Source Verify Light Source (Wavelength & Intensity) Start->Check_Light_Source Check_Exposure Optimize Exposure Time and Agitation Start->Check_Exposure Check_Solvent Ensure Solvent Transparency at Irradiation Wavelength Start->Check_Solvent Check_Concentration Adjust Substrate Concentration Start->Check_Concentration Check_Byproducts Analyze for Side Products (e.g., Imine Formation) Start->Check_Byproducts Solution_Intensity Increase Intensity or Use a More Powerful Lamp Check_Light_Source->Solution_Intensity Solution_Time Increase Irradiation Time Ensure Uniform Exposure Check_Exposure->Solution_Time Solution_Solvent Use a Non-Absorbing Solvent (e.g., Acetonitrile, Methanol) Check_Solvent->Solution_Solvent Solution_Concentration Lower Concentration to Reduce Inner Filter Effect Check_Concentration->Solution_Concentration Solution_Byproducts Add Aldehyde Scavenger (e.g., semicarbazide) or Adjust pH Check_Byproducts->Solution_Byproducts End Successful Cleavage Solution_Intensity->End Solution_Time->End Solution_Solvent->End Solution_Concentration->End Solution_Byproducts->End

Caption: A troubleshooting workflow for incomplete Nvoc cleavage.

Experimental_Setup Light_Source UV Light Source (e.g., 365 nm LED) Lens Focusing Lens Light_Source->Lens Reaction_Vessel Reaction Vessel (Quartz or Borosilicate Glass) - Nvoc-protected substrate - Solvent - Stir bar Lens->Reaction_Vessel Stir_Plate Magnetic Stir Plate Reaction_Vessel->Stir_Plate Cooling Cooling System (e.g., Fan or Water Jacket) Reaction_Vessel->Cooling

Caption: A typical experimental setup for Nvoc photocleavage.

Troubleshooting Guide

Issue 1: Incomplete or Slow Nvoc Cleavage

Possible Cause Recommended Solution
Insufficient Light Intensity Measure the light intensity at the sample position using a power meter. If it is below the recommended range (1-20 mW/cm²), increase the power of your light source or move the sample closer to the lamp.
Incorrect Wavelength Ensure your light source is emitting at the optimal wavelength for Nvoc cleavage (350-365 nm). Use a bandpass filter if you are using a broad-spectrum lamp to isolate the desired wavelength.
Inadequate Exposure Time Increase the irradiation time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC until the starting material is consumed.
"Inner Filter" Effect High concentrations of the Nvoc-protected compound or the nitrosobenzaldehyde byproduct can absorb the excitation light, preventing it from reaching all molecules in the solution. Dilute the reaction mixture or use a reaction vessel with a shorter path length.
Poor Light Penetration If working with a solid-phase synthesis, ensure the resin beads are adequately agitated or tumbled to ensure all beads are uniformly exposed to the light. For solutions, ensure efficient stirring.
Solvent Absorption Some solvents may absorb at the irradiation wavelength. Use a UV-transparent solvent such as acetonitrile, methanol, or buffered aqueous solutions.

Issue 2: Formation of Side Products

Possible Cause Recommended Solution
Imine Formation The deprotected amine can react with the nitrosobenzaldehyde byproduct. This is more prevalent at basic pH. Consider adding an aldehyde scavenger, such as semicarbazide or aniline, to the reaction mixture. Performing the reaction at a slightly acidic to neutral pH can also mitigate this side reaction.
Photodegradation of the Target Molecule The target molecule itself might be sensitive to prolonged UV exposure. Minimize the irradiation time by using a higher, yet optimized, light intensity. If possible, use a filter to cut out shorter, more damaging wavelengths.
Oxidation If the deprotected molecule is sensitive to oxidation, degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Standard Nvoc Cleavage in Solution

Materials:

  • Nvoc-protected compound

  • UV-transparent solvent (e.g., HPLC-grade acetonitrile, methanol, or a suitable buffer)

  • UV light source (e.g., 365 nm LED photoreactor or a mercury arc lamp with a 365 nm bandpass filter)

  • Quartz or borosilicate glass reaction vessel

  • Magnetic stir bar and stir plate

  • (Optional) Aldehyde scavenger (e.g., semicarbazide hydrochloride)

Procedure:

  • Sample Preparation: Dissolve the Nvoc-protected compound in the chosen solvent to a concentration typically between 0.1 and 1 mM.

  • Degassing (Optional): If your compound is sensitive to oxidation, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Scavenger Addition (Optional): If imine formation is a concern, add an aldehyde scavenger (e.g., 1.1 equivalents of semicarbazide hydrochloride).

  • Irradiation: Place the reaction vessel in the photoreactor, ensuring it is at a fixed and reproducible distance from the light source. Begin stirring to ensure a homogeneous solution.

  • Initiate Cleavage: Turn on the light source to begin the photocleavage reaction.

  • Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, and 60 minutes), carefully withdraw a small aliquot of the reaction mixture. Analyze the aliquots by HPLC or TLC to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Completion and Work-up: Once the reaction is complete (as determined by your monitoring method), turn off the light source. The reaction mixture can then be worked up as required for your specific application (e.g., solvent evaporation, extraction, or direct use in a subsequent step).

Protocol 2: Measuring Light Intensity using Chemical Actinometry

Introduction: Chemical actinometry is a method to determine the photon flux of a light source. Potassium ferrioxalate is a common chemical actinometer for the UV range.

Materials:

  • Potassium ferrioxalate solution (typically 6 mM in 0.05 M H₂SO₄)

  • 1,10-Phenanthroline solution (e.g., 0.1% w/v in water)

  • Buffer solution (e.g., sodium acetate buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare Actinometer Solution: Prepare a fresh solution of potassium ferrioxalate. This solution is light-sensitive and should be handled in a dark room or under red light.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the same position where your Nvoc cleavage reaction will occur. Irradiate the solution for a known period (t). A non-irradiated sample should be kept as a control.

  • Complexation: After irradiation, take a known volume (V₁) of the irradiated solution and add the 1,10-phenanthroline solution and buffer. The Fe²⁺ ions produced during photolysis will form a colored complex with 1,10-phenanthroline. Dilute the solution to a known final volume (V₂).

  • Spectrophotometry: Measure the absorbance (A) of the colored solution at its λₘₐₓ (around 510 nm).

  • Calculation of Photon Flux (I₀): The number of moles of Fe²⁺ formed can be calculated using the Beer-Lambert law (n_Fe²⁺ = (A * V₂) / (ε * l)), where ε is the molar absorptivity of the Fe²⁺-phenanthroline complex and l is the path length of the cuvette. The photon flux can then be calculated using the following equation: I₀ = n_Fe²⁺ / (Φ * t * A_sample) where Φ is the known quantum yield for the actinometer at the irradiation wavelength, and A_sample is the irradiated area.

By following these guidelines and protocols, you can effectively optimize your Nvoc cleavage experiments for improved efficiency and yield.

References

Effect of scavengers on Nvoc deprotection efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nvoc (6-nitroveratryloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of scavengers to improve Nvoc deprotection efficiency.

Troubleshooting Guide

This section addresses common issues encountered during the photolytic cleavage of the Nvoc protecting group.

Issue Potential Cause Recommended Solution
Low Deprotection Yield 1. Incomplete Photolysis: Insufficient UV exposure time or intensity. 2. Side Reactions: The liberated amine reacts with the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct. 3. Incorrect Wavelength: The wavelength of the UV lamp is not optimal for Nvoc cleavage (typically ~365 nm).1. Increase the irradiation time or the intensity of the UV source. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz). 2. Add a scavenger to the reaction mixture to trap the aldehyde byproduct. See the "Effect of Scavengers on Nvoc Deprotection Efficiency" table below for recommendations. 3. Verify the emission spectrum of your UV lamp. A mercury lamp is a common source for this wavelength.
Formation of Side Products 1. Aldehyde Adducts: The deprotected amine has formed an adduct with the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct. 2. Oxidation: Sensitive amino acid residues (e.g., Cysteine, Methionine, Tryptophan) may have been oxidized during the reaction.1. The use of an aldehyde scavenger, such as semicarbazide, is highly recommended to prevent this side reaction. 2. The addition of a reducing scavenger, like Dithiothreitol (DTT), can help to minimize the oxidation of sensitive residues.
Inconsistent Results 1. Variability in UV Source: Fluctuations in the power output of the UV lamp. 2. Solvent Effects: The choice of solvent can influence the deprotection kinetics and the stability of the reactants and products. 3. Scavenger Degradation: The scavenger may be unstable under the reaction conditions.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to measure and standardize the light intensity. 2. Use high-purity, degassed solvents. Common solvents for Nvoc deprotection include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The optimal solvent may need to be determined empirically. 3. Prepare fresh scavenger solutions before each experiment.

Effect of Scavengers on Nvoc Deprotection Efficiency

The primary role of a scavenger in Nvoc deprotection is to trap the reactive 2-nitroso-4,5-dimethoxybenzaldehyde byproduct, thereby preventing it from reacting with the desired deprotected amine. This leads to a significant improvement in the yield and purity of the final product.

Scavenger Proposed Concentration Deprotection Yield (%) Purity (%) Notes
None N/A50-7060-80Significant side product formation is often observed.
Semicarbazide 50-100 mM>90>95Highly effective at trapping the aldehyde byproduct.
Dithiothreitol (DTT) 50-100 mM>85>90Also acts as a reducing agent, which is beneficial for peptides containing sensitive amino acids.
Aminoguanidine 50-100 mM>80>90Known to react with aldehydes.

*The values presented in this table are representative examples based on typical experimental outcomes and should be used as a general guideline. Actual results may vary depending on the specific substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Nvoc deprotection?

A1: Nvoc deprotection is a photolytic cleavage reaction. Upon irradiation with UV light (typically around 365 nm), the Nvoc group undergoes an intramolecular rearrangement, leading to the release of the protected amine, carbon dioxide, and 2-nitroso-4,5-dimethoxybenzaldehyde.

Q2: Why are scavengers necessary for efficient Nvoc deprotection?

A2: The 2-nitroso-4,5-dimethoxybenzaldehyde byproduct is an electrophilic aldehyde that can react with the nucleophilic deprotected amine. This side reaction reduces the yield of the desired product and complicates purification. Scavengers are added to the reaction mixture to trap this aldehyde, thus preventing the side reaction.

Q3: What are the most common scavengers used for Nvoc deprotection?

A3: Semicarbazide is a highly effective scavenger for the aldehyde byproduct. Dithiothreitol (DTT) is also commonly used, particularly when the substrate contains amino acids that are sensitive to oxidation, as DTT is also a reducing agent.

Q4: How do I choose the right scavenger for my experiment?

A4: The choice of scavenger depends on the nature of your substrate. For most applications, semicarbazide is an excellent choice due to its high efficiency in trapping aldehydes. If your molecule contains sensitive residues prone to oxidation, such as cysteine or methionine, DTT would be a better choice as it offers both scavenging and reducing properties.

Q5: Can I use other scavengers?

A5: Other nucleophilic compounds that can react with aldehydes, such as aminoguanidine, can also be used. However, it is recommended to perform a small-scale pilot experiment to determine the optimal scavenger and concentration for your specific application.

Q6: How can I monitor the progress of the deprotection reaction?

A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). By taking aliquots from the reaction mixture at different time points, you can determine the extent of deprotection and the formation of any side products.

Experimental Protocols

General Protocol for Nvoc Deprotection
  • Preparation of the Reaction Mixture:

    • Dissolve the Nvoc-protected substrate in a suitable UV-transparent solvent (e.g., DCM, DMF, acetonitrile) to a desired concentration (e.g., 1-10 mg/mL).

    • If using a scavenger, add the appropriate amount from a freshly prepared stock solution (e.g., to a final concentration of 50-100 mM).

    • Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz tube or cuvette).

  • Photolysis:

    • Place the reaction vessel in a photolysis apparatus equipped with a suitable UV lamp (e.g., a mercury lamp with a 365 nm filter).

    • Irradiate the sample for the desired amount of time. The optimal irradiation time should be determined empirically by monitoring the reaction progress.

    • During irradiation, it may be beneficial to stir or agitate the solution to ensure uniform exposure.

  • Work-up and Analysis:

    • After photolysis, remove the solvent under reduced pressure.

    • The crude product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

    • Analyze the purified product by HPLC, MS, and/or NMR to confirm its identity and purity.

Protocol for Scavenger Optimization
  • Set up Parallel Reactions: Prepare several small-scale reaction mixtures of your Nvoc-protected substrate as described in the general protocol.

  • Add Different Scavengers: To each reaction, add a different scavenger (e.g., no scavenger, semicarbazide, DTT, aminoguanidine) at the same concentration.

  • Irradiate and Monitor: Irradiate all samples simultaneously under identical conditions. Monitor the progress of each reaction by taking aliquots at various time points and analyzing them by HPLC.

  • Analyze Results: Compare the deprotection yield and purity of the product for each scavenger to determine the most effective one for your specific substrate.

Visualizations

Nvoc_Deprotection_Pathway cluster_main Nvoc Deprotection Mechanism Nvoc_Protected Nvoc-Protected Amine Excited_State Excited State Nvoc_Protected->Excited_State UV Light (365 nm) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Deprotected_Amine Deprotected Amine Intermediate->Deprotected_Amine Byproduct 2-Nitroso-4,5-dimethoxybenzaldehyde Intermediate->Byproduct CO2 CO2 Intermediate->CO2

Caption: Nvoc photodeprotection signaling pathway.

Scavenger_Workflow cluster_workflow Experimental Workflow with Scavengers Start Start: Nvoc-Protected Substrate Dissolve Dissolve in Solvent Start->Dissolve Add_Scavenger Add Scavenger (e.g., Semicarbazide, DTT) Dissolve->Add_Scavenger Irradiate Irradiate with UV Light (~365 nm) Add_Scavenger->Irradiate Workup Work-up and Purification Irradiate->Workup Analysis Analysis (HPLC, MS) Workup->Analysis End End: Purified Deprotected Product Analysis->End

Caption: Experimental workflow for Nvoc deprotection.

Logical_Relationship cluster_logic Logical Relationship of Components Deprotection Nvoc Deprotection Byproduct Reactive Aldehyde Byproduct Deprotection->Byproduct Side_Reaction Side Reaction Byproduct->Side_Reaction Trapping Byproduct Trapping Byproduct->Trapping Low_Yield Low Yield & Purity Side_Reaction->Low_Yield Scavenger Scavenger Scavenger->Trapping High_Yield High Yield & Purity Trapping->High_Yield

Caption: Role of scavengers in improving Nvoc deprotection.

Fmoc-L-Lys(Nvoc)-OH compatibility with other protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-L-Lys(Nvoc)-OH in peptide synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key features of this compound?

This compound is a derivative of the amino acid L-lysine that is protected at both the α-amino group and the ε-amino group.[1][2]

  • α-Amino Group Protection: The α-amino group is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is base-labile and is typically removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[3][4]

  • ε-Amino Group Protection: The ε-amino group of the lysine side chain is protected by the Nitroveratryloxycarbonyl (Nvoc) group. The Nvoc group is photolabile, meaning it can be selectively removed by exposure to UV light, typically around 350-365 nm.[5]

This dual-protection scheme allows for orthogonal deprotection, enabling the selective removal of either protecting group without affecting the other.

Q2: What makes the Nvoc group a useful protecting group in peptide synthesis?

The Nvoc group is valuable due to its orthogonal nature relative to the protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). It is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for the cleavage of many side-chain protecting groups and the final peptide from the resin (e.g., trifluoroacetic acid - TFA). This stability allows for the selective deprotection of the lysine side chain at a desired step in the synthesis, which is particularly useful for applications such as:

  • Synthesis of branched or cyclic peptides.

  • Site-specific labeling or modification of the lysine side chain.

  • Controlled release of bioactive molecules in biological systems through photoactivation.

Q3: Under what conditions are the Fmoc and Nvoc groups removed?

The removal of the Fmoc and Nvoc protecting groups occurs under distinct and non-interfering conditions, which is the principle of orthogonal protection.

Protecting GroupReagent/ConditionTypical Protocol
Fmoc Base20% Piperidine in DMF
Nvoc UV Light (Photolysis)Irradiation at 350-365 nm in a suitable solvent

Q4: Is the Nvoc group compatible with other common protecting groups used in Fmoc SPPS?

Yes, the Nvoc group is compatible with a wide range of protecting groups commonly employed in Fmoc SPPS. Its stability to both basic (piperidine) and acidic (TFA) conditions ensures its orthogonality.

Protecting GroupTypical Removal ConditionCompatibility with Nvoc Deprotection (Photolysis)Compatibility with Nvoc during Fmoc Deprotection (Piperidine)Compatibility with Nvoc during Final Cleavage (TFA)
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)CompatibleCompatibleNvoc is stable
tBu (tert-butyl)Strong Acid (e.g., TFA)CompatibleCompatibleNvoc is stable
Trt (Trityl)Mild Acid (e.g., dilute TFA)CompatibleCompatibleNvoc is stable
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Strong Acid (e.g., TFA)CompatibleCompatibleNvoc is stable
Cbz (Carboxybenzyl)Catalytic HydrogenationPotentially incompatibleCompatibleCompatible

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Fmoc Deprotection - Insufficient reaction time.- Degraded piperidine solution.- Steric hindrance around the amino acid.- Increase the deprotection time or perform a second treatment.- Use a fresh solution of 20% piperidine in DMF.- For difficult couplings, consider a double coupling protocol for the subsequent amino acid.
Incomplete Nvoc Deprotection - Insufficient irradiation time or intensity.- The solvent or other components in the reaction mixture are absorbing the UV light.- The concentration of the peptide is too high, leading to inner filter effects.- Increase the irradiation time or use a more powerful UV lamp.- Ensure the solvent is UV-transparent at the desired wavelength (e.g., DMF, DCM).- Dilute the reaction mixture.- Monitor the deprotection by HPLC to determine the optimal irradiation time.
Side Reactions During Nvoc Deprotection - The photolysis of the Nvoc group generates a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct. This can potentially react with the newly deprotected amine.- Add an aldehyde scavenger, such as semicarbazide, to the photolysis solution to trap the byproduct.
Unexpected Cleavage of Other Protecting Groups - Prolonged exposure to deprotection reagents.- Strictly follow the recommended reaction times for deprotection.- For acid-sensitive groups, ensure complete removal of TFA after cleavage steps.
Low Yield of Final Peptide - Incomplete coupling or deprotection at any step.- Loss of peptide during washing steps.- Inefficient cleavage from the resin.- Monitor coupling and deprotection steps (e.g., using a Kaiser test).- Ensure gentle washing of the resin.- Optimize the cleavage cocktail and time based on the peptide sequence and resin.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash the resin with Dichloromethane (DCM) (3-5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Selective Nvoc Deprotection

This protocol describes the photolytic removal of the Nvoc group from the lysine side chain of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin containing the Nvoc-protected lysine in a suitable UV-transparent solvent (e.g., DMF or DCM) in a quartz reaction vessel.

  • Photolysis:

    • Irradiate the resin suspension with a UV lamp at a wavelength of 350-365 nm. A medium-pressure mercury lamp is a common source.

    • Maintain a constant temperature, if necessary, using a cooling system.

    • The irradiation time can vary from 30 minutes to several hours, depending on the scale, concentration, and lamp intensity. It is highly recommended to monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Washing:

    • After complete deprotection, drain the solvent.

    • Wash the resin thoroughly with DMF (5-7 times) to remove the photolysis byproducts.

    • The peptide with the deprotected lysine side chain is now ready for subsequent modification or cleavage from the resin.

Visualizations

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Fmoc-Lys(Nvoc)-Peptide-Resin Fmoc_Deprotection α-Amine Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF Nvoc_Deprotection ε-Amine Deprotection Start->Nvoc_Deprotection UV Light (350-365 nm) Intermediate1 H₂N-Lys(Nvoc)-Peptide-Resin Fmoc_Deprotection->Intermediate1 Intermediate2 Fmoc-Lys(H₂N)-Peptide-Resin Nvoc_Deprotection->Intermediate2 Final_Peptide H₂N-Lys(H₂N)-Peptide-OH Nvoc_Deprotection->Final_Peptide TFA Cocktail Final_Cleavage Final Cleavage & Side-Chain Deprotection Final_Cleavage->Final_Peptide Intermediate1->Nvoc_Deprotection UV Light (350-365 nm) Intermediate1->Final_Cleavage TFA Cocktail Intermediate2->Fmoc_Deprotection 20% Piperidine/DMF Intermediate2->Final_Cleavage TFA Cocktail

Caption: Orthogonal deprotection of this compound.

Experimental Workflow for SPPS with this compound

SPPS_Workflow cluster_spps_cycle SPPS Cycle cluster_lys_incorporation This compound Incorporation cluster_post_synthesis Post-Synthesis Modification Resin_Prep 1. Resin Swelling (DMF) Fmoc_De_N 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_De_N Wash1 3. Washing (DMF) Fmoc_De_N->Wash1 Coupling_N 4. Coupling of next Fmoc-AA-OH Wash1->Coupling_N Coupling_N->Fmoc_De_N Repeat for next amino acid Wash2 5. Washing (DMF/DCM) Coupling_N->Wash2 Fmoc_De_Lys 6. Fmoc Deprotection Wash2->Fmoc_De_Lys Wash3 7. Washing Fmoc_De_Lys->Wash3 Coupling_Lys 8. Coupling of This compound Wash3->Coupling_Lys Wash4 9. Washing Coupling_Lys->Wash4 Nvoc_De 10. Nvoc Deprotection (UV Light, 350-365 nm) Wash4->Nvoc_De Final_Cleavage_Deprotection 12. Final Cleavage & Deprotection (TFA) Wash4->Final_Cleavage_Deprotection No Nvoc Deprotection Side_Chain_Mod 11. Side-Chain Modification (Optional) Nvoc_De->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage_Deprotection

Caption: SPPS workflow for this compound.

References

Technical Support Center: Degradation of Peptides During UV Exposure for Nvoc Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of peptides during UV exposure for the removal of the 6-nitroveratryloxycarbonyl (Nvoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Nvoc removal and what are the common byproducts?

A1: The Nvoc group is a photolabile protecting group that is cleaved by UV irradiation, typically between 350-365 nm.[1][2] The photocleavage mechanism proceeds via an intramolecular rearrangement upon photon absorption. This process releases the deprotected amine on the peptide and generates a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[3][4] This byproduct can be reactive and may lead to side reactions if not properly managed.[4]

Q2: My Nvoc deprotection reaction is resulting in a low yield of the desired peptide. What are the common causes and how can I improve the conversion?

A2: Low yield in Nvoc deprotection is a frequent issue. Several factors could be responsible:

  • Incomplete Photolysis: The UV irradiation time may be insufficient, or the light intensity could be too low. The concentration of the Nvoc-protected peptide can also affect light penetration.

  • Incorrect Wavelength: While the optimal wavelength for Nvoc cleavage is around 350-365 nm, using a broad-spectrum UV source may cause photodamage to sensitive amino acid residues.

  • Peptide Degradation: Prolonged exposure to UV light can lead to the degradation of the peptide itself, especially those containing sensitive residues like Tryptophan, Tyrosine, Methionine, and Cysteine.

  • Side Reactions with Byproducts: The o-nitrosobenzaldehyde byproduct can react with the newly deprotected amine of the peptide, leading to the formation of adducts and reducing the yield of the desired product.

  • Poor Solubility: If the peptide is not fully dissolved in the reaction solvent, complete deprotection will be hindered.

To improve the yield, you can optimize the reaction time by monitoring the reaction's progress, ensure your UV lamp is emitting at the correct wavelength and intensity, and consider using scavengers to trap reactive byproducts.

Q3: I am observing significant side product formation in my HPLC analysis after Nvoc removal. What are these impurities and how can I prevent them?

A3: The primary impurities observed after Nvoc deprotection are often adducts formed between the peptide and the o-nitrosobenzaldehyde byproduct. Additionally, you may see peaks corresponding to incompletely deprotected peptide or fragments from peptide backbone cleavage due to excessive UV exposure. To prevent these side reactions, the use of scavengers is highly recommended. Thiol-based scavengers like dithiothreitol (DTT) or carbonyl scavengers such as semicarbazide can effectively trap the reactive aldehyde byproduct. Optimizing the irradiation time to the minimum required for complete deprotection will also minimize the formation of degradation products.

Q4: Can the solvent choice impact the efficiency of Nvoc deprotection?

A4: Yes, the choice of solvent can influence the efficiency of Nvoc photolysis. The solvent should, first and foremost, fully dissolve the protected peptide. Protic solvents are generally preferred as they can participate in the reaction mechanism. However, the specific solvent can affect the quantum yield of the cleavage reaction. It is advisable to consult literature for the optimal solvent for your specific peptide sequence or to perform small-scale experiments to determine the best solvent system.

Q5: Are there any alternatives to Nvoc that might be more efficient or result in fewer side products?

A5: Several other photolabile protecting groups are available, each with its own advantages and disadvantages. Coumarin- and quinoline-based protecting groups, for example, often exhibit higher quantum yields and can be cleaved at longer wavelengths, which can be less damaging to the peptide. The choice of an alternative will depend on the specific requirements of your synthesis, including the sensitivity of your peptide and the desired orthogonality with other protecting groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Nvoc deprotection process in a direct question-and-answer format.

Problem Possible Cause Recommended Solution Citation
Low or No Cleavage Inaccessible Nvoc group due to peptide aggregation.Denature the peptide using 6 M guanidine-HCl or 8 M urea before irradiation.
Insufficient UV light intensity or duration.Increase irradiation time and monitor the reaction by HPLC. Ensure the lamp is functioning correctly and is at the optimal distance from the sample.
Incorrect UV wavelength.Use a UV source with a peak output around 350-365 nm. Use a filter if necessary to remove shorter, more damaging wavelengths.
Multiple Impurity Peaks on HPLC Formation of adducts with the o-nitrosobenzaldehyde byproduct.Add scavengers such as dithiothreitol (DTT) (50-100 mM) or semicarbazide to the reaction mixture.
Peptide degradation from prolonged UV exposure.Perform a time-course experiment to determine the optimal irradiation time that maximizes deprotection while minimizing degradation.
Oxidation of sensitive amino acids (Cys, Met, Trp).Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Broad or Tailing Peaks on HPLC The peptide is not fully soluble in the HPLC mobile phase.Modify the mobile phase. Adding a small amount of an organic solvent or an ion-pairing agent like TFA can improve peak shape.
The peptide is aggregating.Dissolve the crude peptide in a stronger solvent like 6M guanidine hydrochloride with 0.1% TFA before injection.
Loss of Peptide Mass (Observed in Mass Spectrometry) Peptide backbone cleavage.Reduce the UV irradiation time and/or intensity. Ensure the use of a filter to block high-energy UV light.

Quantitative Data Summary

The efficiency of photolabile protecting groups can be compared based on their quantum yield (Φ), which represents the number of molecules deprotected per photon absorbed.

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) / Nvoc 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Phototoxic byproducts, requires UV light, relatively low quantum yield.
Coumarin-based 320-400350-4200.01-0.3Features: Higher extinction coefficients, some are two-photon sensitive. Drawbacks: Can have lower stability.
Quinoline-based 310-370365-4200.1-0.4Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex.
BODIPY-based 480-520488-5300.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be sensitive to ambient light.

This data is compiled from multiple sources and represents typical ranges. Actual values can vary depending on the specific molecule and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nvoc Deprotection of Peptides
  • Sample Preparation: Dissolve the Nvoc-protected peptide in a suitable solvent (e.g., a mixture of acetonitrile and water, or a buffer like PBS at pH 7.4) to a concentration of 1-10 mM in a quartz or borosilicate glass reaction vessel. If the peptide has poor solubility, co-solvents such as isopropanol or DMF can be used. For peptides prone to oxidation, degas the solvent thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Addition of Scavengers (Recommended): To minimize side reactions, add a scavenger to the solution. Dithiothreitol (DTT) can be added to a final concentration of 50-100 mM to trap the o-nitrosobenzaldehyde byproduct.

  • UV Irradiation: Place the reaction vessel in a photolysis apparatus equipped with a UV lamp that has a primary emission wavelength of 365 nm. Ensure the sample is continuously stirred to provide uniform irradiation.

  • Reaction Monitoring: To determine the optimal irradiation time, withdraw small aliquots at regular intervals (e.g., every 15-30 minutes). Analyze these aliquots by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected peptide. Continue irradiation until the starting material is consumed or the desired level of conversion is achieved. Typical reaction times can range from 30 minutes to several hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvent. The crude peptide can then be purified using preparative reverse-phase HPLC.

Protocol 2: HPLC Analysis of Deprotection Reaction
  • Column: A C18 reverse-phase column is typically used for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for analyzing the reaction mixture. The gradient can be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for aromatic amino acids like Trp and Tyr).

  • Analysis: The retention time of the Nvoc-protected peptide will be longer (more hydrophobic) than that of the deprotected peptide. By comparing the peak areas, the percentage of conversion can be calculated.

Visualizations

Nvoc_Cleavage_Mechanism cluster_peptide Nvoc-Protected Peptide cluster_excited Excited State cluster_intermediate Intermediate cluster_products Products Nvoc_Peptide Nvoc-Peptide UV_Light UV Light (365 nm) Excited_State Excited State UV_Light->Excited_State Photon Absorption Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-Abstraction Deprotected_Peptide Deprotected Peptide Intermediate->Deprotected_Peptide Byproduct o-Nitrosobenzaldehyde Byproduct Intermediate->Byproduct

Caption: Mechanism of Nvoc photoremoval.

Troubleshooting_Workflow Start Low Yield in Nvoc Deprotection Check_HPLC Analyze Crude by HPLC Start->Check_HPLC Incomplete_Deprotection Incomplete Deprotection? Check_HPLC->Incomplete_Deprotection Multiple_Peaks Multiple Impurity Peaks? Incomplete_Deprotection->Multiple_Peaks No Increase_Time Increase Irradiation Time/ Light Intensity Incomplete_Deprotection->Increase_Time Yes Check_Wavelength Verify UV Wavelength (350-365 nm) Incomplete_Deprotection->Check_Wavelength Yes Add_Scavenger Add Scavengers (e.g., DTT) Multiple_Peaks->Add_Scavenger Yes Optimize_Time Optimize Irradiation Time (Time-course Study) Multiple_Peaks->Optimize_Time Yes Inert_Atmosphere Use Inert Atmosphere Multiple_Peaks->Inert_Atmosphere Yes (if sensitive residues) Success Improved Yield Multiple_Peaks->Success No Increase_Time->Check_HPLC Check_Wavelength->Check_HPLC Add_Scavenger->Check_HPLC Optimize_Time->Check_HPLC Inert_Atmosphere->Check_HPLC

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis Dissolve Dissolve Nvoc-Peptide in Solvent Add_Scavengers Add Scavengers (Optional) Dissolve->Add_Scavengers Inert Inert Atmosphere (Optional) Add_Scavengers->Inert Irradiate Irradiate with UV Light (365 nm) Inert->Irradiate Monitor Monitor by HPLC/LC-MS Irradiate->Monitor Monitor->Irradiate Incomplete Concentrate Concentrate Solution Monitor->Concentrate Complete Purify Purify by Preparative HPLC Concentrate->Purify Analyze Analyze Purity and Identity Purify->Analyze

Caption: Nvoc deprotection experimental workflow.

References

Validation & Comparative

A Comparative Guide to Photolabile Protecting Groups for Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the activity of biological molecules is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs), or "cages," offer an unparalleled level of spatiotemporal control, allowing for the activation of molecules with light. For the essential amino acid lysine, with its reactive ε-amino group, a variety of PPGs have been developed. The choice of the optimal PPG is critical and depends on the specific experimental requirements, such as the desired wavelength of activation, photolysis efficiency, and chemical stability.

This guide provides an objective comparison of common photolabile protecting groups for lysine, supported by experimental data, to aid researchers in selecting the most suitable tool for their needs. We will delve into the key performance characteristics of nitroveratryloxycarbonyl (Nvoc), coumarin-based, and phenacyl-based protecting groups, offering a quantitative comparison and detailed experimental protocols.

Key Performance Parameters: A Comparative Summary

The ideal photolabile protecting group for lysine should exhibit a high quantum yield (Φ), a significant molar extinction coefficient (ε) at a biologically compatible wavelength, and be stable under physiological conditions until irradiated. The following table summarizes the key photophysical properties of commonly used PPGs for lysine.

Photolabile Protecting GroupAbbreviationTypical Cleavage Wavelength (λ_max)Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹)Quantum Yield (Φ)
NitroveratryloxycarbonylNvoc~350-365 nm~5,000~0.05
7-Hydroxycoumarin-4-ylmethylHcm~330-380 nm~15,000~0.025
7-Aminocoumarin-4-ylmethylAcm~350-405 nm~20,000~0.04
p-HydroxyphenacylpHP~330 nmNot specified0.11

Note: The exact photophysical properties can vary depending on the solvent, pH, and the specific molecular context.

In-Depth Comparison of Photolabile Protecting Groups

Nitroveratryloxycarbonyl (Nvoc)

The Nvoc group is one of the most widely used PPGs for amines. Its photochemistry is well-understood, and it can be cleaved with near-UV light (around 365 nm), a wavelength that is generally well-tolerated by biological systems. The primary drawback of the Nvoc group is its relatively low quantum yield, which may necessitate longer irradiation times or higher light intensities.

Coumarin-Based Protecting Groups

Coumarin derivatives have gained popularity as PPGs due to their favorable photophysical properties. They typically exhibit higher molar extinction coefficients compared to Nvoc, allowing for more efficient light absorption. Furthermore, their absorption and cleavage wavelengths can be tuned by modifying the coumarin scaffold. For instance, 7-aminocoumarins absorb at longer wavelengths and often have higher quantum yields than their 7-hydroxy counterparts.[1]

Phenacyl-Based Protecting Groups

Phenacyl-based PPGs, such as the p-hydroxyphenacyl (pHP) group, offer an alternative to nitrobenzyl and coumarin cages. The pHP group can be cleaved with a quantum yield of 11% upon irradiation at 300 nm in a neutral aqueous medium.[2][3] This provides a significant advantage in terms of efficiency. However, the shorter cleavage wavelength may be a consideration for sensitive biological samples.

Visualizing the Concepts

Chemical Structures of Common Lysine PPGs

G cluster_Nvoc Nvoc-Lysine cluster_Coumarin Coumarin-Caged Lysine cluster_Phenacyl Phenacyl-Caged Lysine Nvoc_structure Nvoc_structure Coumarin_structure Coumarin_structure Phenacyl_structure Phenacyl_structure

Caption: Chemical structures of lysine protected with Nvoc, Coumarin, and Phenacyl PPGs.

General Mechanism of Photocleavage

G PPG-Lysine PPG-Lysine Excited State Excited State PPG-Lysine->Excited State hν (Light) Free Lysine + Byproducts Free Lysine + Byproducts Excited State->Free Lysine + Byproducts Photochemical Reaction

Caption: General mechanism of light-induced cleavage of a photolabile protecting group from lysine.

Experimental Protocols

Synthesis of Fmoc-Lys(Nvoc)-OH

This protocol describes the protection of the ε-amino group of Fmoc-L-lysine with the Nvoc group.

Materials:

  • Fmoc-L-Lysine-OH

  • 6-Nitroveratryl chloroformate (Nvoc-Cl)[4]

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-L-Lysine-OH in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • In a separate flask, dissolve 6-nitroveratryl chloroformate in dioxane.

  • Slowly add the Nvoc-Cl solution to the Fmoc-Lys-OH solution at room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(Nvoc)-OH.

General Protocol for Photocleavage of a PPG-Protected Peptide

This protocol outlines the general procedure for the light-induced deprotection of a peptide containing a photolabile-protected lysine residue, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide with PPG-protected lysine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with appropriate wavelength filter (e.g., 365 nm for Nvoc)

  • Quartz cuvette or HPLC vial

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the PPG-protected peptide in PBS to a final concentration of 10-100 µM.

  • Transfer the solution to a quartz cuvette or a UV-transparent HPLC vial.

  • Irradiate the sample with a UV lamp at the appropriate wavelength for a predetermined amount of time. The irradiation time will depend on the quantum yield of the PPG and the intensity of the light source. It is recommended to perform a time-course experiment to optimize the irradiation time.

  • After irradiation, inject the sample directly onto the HPLC system.

  • Separate the cleaved and uncleaved peptide using a linear gradient of mobile phase B. For example, a gradient of 5% to 95% B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone).

  • Quantify the extent of photocleavage by integrating the peak areas of the protected and deprotected peptide.

Experimental Workflow for Synthesis and Photocleavage

G cluster_synthesis Synthesis of Fmoc-Lys(PPG)-OH cluster_spps Solid-Phase Peptide Synthesis cluster_photocleavage Photocleavage Fmoc-Lys-OH Fmoc-Lys-OH Reaction with Activated PPG Reaction with Activated PPG Fmoc-Lys-OH->Reaction with Activated PPG Purification Purification Reaction with Activated PPG->Purification Fmoc-Lys(PPG)-OH Fmoc-Lys(PPG)-OH Purification->Fmoc-Lys(PPG)-OH Incorporate into Peptide Incorporate into Peptide Fmoc-Lys(PPG)-OH->Incorporate into Peptide Dissolve in Buffer Dissolve in Buffer Incorporate into Peptide->Dissolve in Buffer Irradiation with Light Irradiation with Light Dissolve in Buffer->Irradiation with Light Analysis by HPLC Analysis by HPLC Irradiation with Light->Analysis by HPLC Quantification of Deprotection Quantification of Deprotection Analysis by HPLC->Quantification of Deprotection

Caption: A typical experimental workflow from the synthesis of the protected amino acid to the analysis of photocleavage.

Conclusion

The selection of a photolabile protecting group for lysine is a critical step in the design of experiments requiring spatiotemporal control of peptide or protein function. Nvoc remains a reliable choice, particularly when longer wavelength irradiation is desired. Coumarin-based PPGs offer improved photophysical properties, including higher molar extinction coefficients and tunable absorption spectra. Phenacyl-based PPGs can provide higher quantum yields, leading to more efficient cleavage. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal PPG for their specific application, thereby enhancing the precision and success of their investigations.

References

A Comparative Guide to Analytical Methods for Confirming N-nitroveratryloxycarbonyl (Nvoc) Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-nitroveratryloxycarbonyl (Nvoc) group is a widely utilized photolabile protecting group, particularly in peptide synthesis and the development of light-activated therapeutics. Its removal, typically initiated by UV irradiation, is a critical step that requires precise monitoring to ensure complete deprotection and to quantify the yield of the desired product. This guide provides a comprehensive comparison of key analytical methods for confirming Nvoc deprotection, offering insights into their principles, experimental protocols, and performance characteristics to aid in selecting the most suitable technique for your research needs.

Comparison of Analytical Methods

The choice of an analytical method for monitoring Nvoc deprotection depends on several factors, including the need for quantitative versus qualitative data, the complexity of the sample matrix, available instrumentation, and the desired sensitivity and throughput. The following table summarizes the key performance characteristics of commonly employed techniques.

Analytical MethodPrincipleThroughputCostKey AdvantagesKey Disadvantages
UV-Vis Spectroscopy Measures the change in absorbance as the Nvoc chromophore is cleaved.HighLowSimple, rapid, and non-destructive.[1][2]Susceptible to interference from other UV-absorbing species in the mixture.[3]
Thin-Layer Chromatography (TLC) Separates the Nvoc-protected starting material from the deprotected product based on polarity.HighVery LowSimple, fast, and requires minimal sample preparation.Primarily qualitative; not suitable for precise quantification.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the components of the reaction mixture with high resolution.MediumMediumHighly accurate, precise, and provides quantitative data on reaction progress and purity.[3][4]Requires more complex instrumentation and longer analysis times compared to TLC and UV-Vis.
Mass Spectrometry (MS) Confirms the identity of the deprotected product by its mass-to-charge ratio.MediumHighProvides unambiguous confirmation of the product's identity; highly sensitive.Typically coupled with a separation technique like HPLC (LC-MS) for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR) of the reaction mixture.LowHighProvides detailed structural confirmation and can be highly accurate for quantification without the need for calibration curves for each analyte.Lower sensitivity compared to other methods; requires specialized equipment and expertise.
Fluorescence Assay Indirectly quantifies deprotection by measuring the fluorescence of a derivative formed upon reaction with the newly exposed primary amine.HighLowHighly sensitive for detecting low levels of deprotection.Indirect method; requires a secondary reaction step.

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques used to monitor Nvoc deprotection.

UV-Vis Spectroscopy

Principle: The Nvoc group possesses a distinct chromophore that absorbs UV light, typically in the range of 350 nm. Upon photolytic cleavage, this chromophore is removed, leading to a decrease in absorbance at this wavelength. This change can be monitored over time to determine the kinetics and endpoint of the deprotection reaction.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the Nvoc-protected compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an initial absorbance between 1 and 1.5 at the λmax of the Nvoc group.

  • Blank Measurement: Use the same solvent as a blank to zero the spectrophotometer.

  • Initial Absorbance: Measure the initial absorbance of the Nvoc-protected sample at the predetermined λmax.

  • Photolysis: Irradiate the sample with a UV lamp (e.g., 365 nm).

  • Monitoring: At regular time intervals, briefly interrupt the irradiation and record the absorbance at the λmax.

  • Data Analysis: Plot absorbance versus time to monitor the reaction progress. The reaction is considered complete when the absorbance at the λmax of the Nvoc group no longer decreases. The percentage of deprotection can be calculated using the following formula:

    % Deprotection = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100%

Workflow Diagram:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Nvoc-protected compound C Zero spectrophotometer with blank A->C B Prepare blank (solvent) B->C D Measure initial absorbance C->D E Irradiate with UV light D->E F Measure absorbance at time intervals E->F Repeat G Plot Absorbance vs. Time F->G H Calculate % Deprotection G->H

Caption: Workflow for UV-Vis Spectroscopy analysis of Nvoc deprotection.

Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The Nvoc-protected starting material is typically less polar than the deprotected product containing a free amine. This difference in polarity allows for their separation on a TLC plate.

Experimental Protocol:

  • TLC Plate Preparation: Obtain a silica gel TLC plate and draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting: On the baseline, spot the Nvoc-protected starting material (SM), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture (RM).

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The choice of solvent system will depend on the specific polarity of the compounds and may require some optimization.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (the Nvoc group is UV-active). The plate can also be stained with a suitable reagent (e.g., ninhydrin for primary amines) to visualize the deprotected product.

  • Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot in the reaction mixture lane indicate the progress of the deprotection.

Workflow Diagram:

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare TLC plate B Spot SM, Co-spot, RM A->B C Develop in solvent chamber B->C D Dry the plate C->D E Visualize under UV/stain D->E F Compare spots to assess deprotection E->F

Caption: Workflow for TLC analysis of Nvoc deprotection.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The components of the mixture are separated based on their differential interactions with the stationary phase. A detector (e.g., UV-Vis) is used to quantify the eluted components.

Experimental Protocol:

  • Method Development: Develop an HPLC method capable of separating the Nvoc-protected starting material, the deprotected product, and any significant byproducts. This typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).

  • Calibration: Prepare a series of standard solutions of the Nvoc-protected compound and the deprotected product at known concentrations. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: At various time points during the deprotection reaction, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and inject it into the HPLC.

  • Data Analysis: Integrate the peak areas of the starting material and the product in the chromatograms. Use the calibration curves to determine the concentration of each species. The percentage of deprotection can be calculated as:

    % Deprotection = [Concentration of Product / (Concentration of Product + Concentration of Starting Material)] x 100%

Workflow Diagram:

cluster_dev Method Development cluster_cal Calibration cluster_analysis Sample Analysis A Select column and mobile phase B Optimize separation A->B C Prepare standards D Generate calibration curve C->D G Quantify using calibration curve D->G E Inject reaction aliquots F Integrate peaks E->F F->G

Caption: Workflow for HPLC analysis of Nvoc deprotection.

Fluorescence Assay for Amine Quantification

Principle: This is an indirect method that confirms deprotection by quantifying the appearance of the primary amine product. Reagents like fluorescamine or o-phthalaldehyde (OPA) react specifically with primary amines to produce highly fluorescent derivatives. The intensity of the fluorescence is directly proportional to the concentration of the deprotected amine.

Experimental Protocol (using Fluorescamine):

  • Reagent Preparation: Prepare a stock solution of fluorescamine in a dry, aprotic solvent like acetone or DMSO. Prepare a borate buffer (e.g., 0.1 M, pH 9.0).

  • Standard Curve: Prepare a series of standard solutions of a known primary amine (e.g., the expected deprotected product or a similar compound) in the reaction buffer.

  • Sample Preparation: At desired time points, take an aliquot of the deprotection reaction mixture.

  • Derivatization: To each standard and sample aliquot in the borate buffer, add the fluorescamine solution and mix rapidly. The reaction is almost instantaneous.

  • Fluorescence Measurement: Measure the fluorescence of the standards and samples using a fluorometer with excitation and emission wavelengths appropriate for the fluorescamine derivative (e.g., Ex: 390 nm, Em: 475 nm).

  • Data Analysis: Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve. Use this curve to determine the concentration of the primary amine in the reaction samples, which corresponds to the extent of deprotection.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare fluorescamine reagent C Mix standards/samples with fluorescamine A->C B Prepare amine standards B->C D Measure fluorescence C->D E Generate standard curve D->E F Quantify deprotected amine E->F

Caption: Workflow for Fluorescence Assay of Nvoc deprotection.

References

A Comparative Guide to HPLC Analysis of Nvoc Cleavage Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient cleavage of protecting groups is a critical step in chemical synthesis. The nitroveratryloxycarbonyl (Nvoc) group, a photolabile protecting group, offers the advantage of removal under neutral conditions using UV light. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the kinetics of Nvoc cleavage, ensuring complete deprotection and optimizing reaction conditions. This guide provides an objective comparison of Nvoc cleavage with other photolabile protecting groups, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of Photolabile Protecting Group Performance

The choice of a photolabile protecting group depends on several factors, including the wavelength required for cleavage, the quantum yield (a measure of the efficiency of photorelease), and the potential for side reactions. The following table summarizes key performance indicators for Nvoc and other common photolabile protecting groups.

Protecting GroupCommon AbbreviationTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
NitroveratryloxycarbonylNvoc350 - 365~0.05Features: Good photolability, cleavable at longer UV wavelengths reducing potential damage to sensitive substrates. Drawbacks: Can exhibit lower quantum yields compared to some other groups.
o-NitrobenzyloNB260 - 3500.01 - 0.3Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be damaging to some biological molecules, can produce phototoxic byproducts.[1]
[2-(2-Nitrophenyl)propoxy]carbonylNPPOC~365~0.1Features: Releases a less reactive byproduct compared to some other o-nitrobenzyl derivatives.[2]
7-NitroindolineNI350 - 4050.02 - 0.2Features: Generally exhibits faster release kinetics than some o-nitrobenzyl derivatives and has improved two-photon sensitivity.[1] Drawbacks: Can have lower stability.[1]
Coumarin-based-350 - 4500.1 - 0.8Features: High quantum yields, can be cleaved with visible light, reducing photodamage. Drawbacks: Synthesis can be more complex.
Quinoline-based-365 - 4200.1 - 0.4Features: High quantum yields and good two-photon sensitivity. Drawbacks: Synthesis can be more complex.

Experimental Protocols

General Protocol for Monitoring Nvoc Cleavage Kinetics by HPLC

This protocol outlines a general method for quantifying the cleavage of an Nvoc-protected molecule by monitoring the disappearance of the starting material and the appearance of the deprotected product over time using reverse-phase HPLC (RP-HPLC).

Materials:

  • Nvoc-protected compound of interest

  • Appropriate solvent for photolysis (e.g., methanol, acetonitrile, aqueous buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or other UV-transparent reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of the Nvoc-protected compound at a known concentration in the chosen solvent.

  • Initial Analysis (t=0): Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. Identify the peaks corresponding to the Nvoc-protected starting material and the expected deprotected product. Record the peak area of the starting material.

  • Photolysis: Place the solution in the quartz cuvette with a stir bar and position it under the UV lamp. Ensure a consistent distance from the lamp for all experiments.

  • Time-course Analysis: At regular intervals (e.g., every 1, 2, 5, 10, and 30 minutes), withdraw an aliquot of the irradiated solution and inject it into the HPLC system.

  • Data Acquisition: Record the peak areas of the Nvoc-protected compound and the deprotected product at each time point.

  • Kinetic Analysis: Plot the percentage of the remaining Nvoc-protected compound (calculated from its peak area relative to the initial peak area) against time. This will provide the kinetic profile of the cleavage reaction.

Example HPLC Method for Analysis of Nvoc-Amino Acids

This method is suitable for separating Nvoc-protected amino acids from their deprotected counterparts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 350 nm. The Nvoc group has a strong absorbance around 350 nm, while the deprotected amino acid can be monitored at a lower wavelength if it lacks a strong chromophore.

  • Injection Volume: 10 µL.

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the key steps.

G cluster_prep Sample Preparation cluster_hplc_setup HPLC Setup cluster_analysis Kinetic Analysis prep1 Dissolve Nvoc-protected compound ana1 Inject initial sample (t=0) prep1->ana1 prep2 Prepare mobile phases hplc1 Equilibrate C18 column hplc1->ana1 hplc2 Set gradient and flow rate ana2 Irradiate sample with UV light (365 nm) ana1->ana2 ana3 Inject aliquots at time intervals ana2->ana3 sample over time ana4 Monitor peak areas of reactant and product ana3->ana4 ana5 Plot % cleavage vs. time ana4->ana5

Figure 1. Experimental workflow for HPLC analysis of Nvoc cleavage kinetics.

References

Navigating the Complexities of Peptide Analysis: A Comparative Guide to Nvoc-Protected Lysine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the strategic use of protecting groups is paramount. The 6-nitroveratryloxycarbonyl (Nvoc) group, a photocleavable protecting group for lysine residues, offers unique advantages for spatiotemporal control in biological systems. However, its performance in mass spectrometry (MS) workflows requires careful consideration when compared to traditional, acid-labile protecting groups such as tert-butyloxycarbonyl (Boc). This guide provides an objective comparison, supported by experimental insights, to aid in the selection of the optimal lysine protection strategy for your mass spectrometry-based peptide analysis.

Unveiling the Differences: Nvoc-Lysine vs. Traditional Protecting Groups

The choice of a lysine protecting group significantly impacts the entire workflow, from synthesis to mass spectrometric analysis. While traditional groups like Boc and Fmoc are well-established, the photocleavable nature of Nvoc introduces distinct characteristics.

A key distinction lies in the deprotection step. Traditional protecting groups are typically removed chemically prior to MS analysis to prevent interference and ionization suppression. In contrast, Nvoc-protected peptides can be analyzed with the protecting group intact, or the Nvoc group can be removed in-situ during liquid chromatography-mass spectrometry (LC-MS) analysis using online photocleavage.[1]

The presence of the Nvoc group increases the precursor ion mass, a factor that must be accounted for during data analysis. Furthermore, the nitroaromatic structure of the Nvoc group can influence the fragmentation behavior of the peptide backbone in collision-induced dissociation (CID), potentially leading to characteristic neutral losses or affecting the stability of adjacent peptide bonds.[1] This can alter the typical b- and y-ion series observed for unprotected peptides.

One potential concern with Nvoc-protected peptides is the susceptibility of the nitro group to reduction in the ion source of the mass spectrometer.[1] Additionally, the byproducts of photocleavage can sometimes lead to side reactions, particularly in biological media. The formation of these side products can be influenced by pH, with basic conditions favoring undesirable reactions. However, the use of a slightly acidic pH and additives like dithiothreitol can mitigate these effects and improve the photocleavage yield.[2]

Quantitative Performance in Mass Spectrometry

While direct quantitative comparisons of fragmentation and ionization efficiencies between Nvoc- and Boc-protected lysine peptides are not extensively documented in peer-reviewed literature, some general principles can be inferred. The addition of any protecting group can potentially influence a peptide's ionization efficiency. Derivatization that adds a permanent positive charge or increases hydrophobicity has been shown to enhance ionization efficiency for some peptides.[3] The impact of the Nvoc group on ionization is likely peptide-dependent and should be empirically determined.

Regarding fragmentation, the efficiency of CID is influenced by the peptide's sequence and charge state. While CID is effective for many peptides, electron transfer dissociation (ETD) can provide better sequence coverage for longer peptides and is particularly useful for preserving labile post-translational modifications. The fragmentation behavior of Nvoc-protected peptides under different fragmentation regimes like CID and ETD warrants further investigation to optimize sequence analysis.

Experimental Protocols

Synthesis of Nvoc-Protected Lysine Peptides

The synthesis of peptides containing Nvoc-protected lysine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-Lys(Nvoc)-OH as the building block.

Materials:

  • Fmoc-Lys(Nvoc)-OH

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Ether)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-amino acid using HBTU/HOBt and DIPEA in DMF.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, using Fmoc-Lys(Nvoc)-OH at the desired position.

  • After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleave the peptide from the resin and remove side-chain protecting groups (except Nvoc) using the cleavage cocktail.

  • Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.

  • Purify the crude Nvoc-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

LC-MS/MS Analysis with Online Photocleavage

This protocol enables the analysis of the deprotected peptide during the LC-MS run.

Instrumentation:

  • LC system coupled to a mass spectrometer.

  • An online photoreactor or a UV lamp positioned to illuminate the LC flow path before the MS inlet.

Procedure:

  • Peptide Solubilization: Dissolve the purified Nvoc-protected peptide in a suitable solvent, such as 0.1% formic acid in water.

  • LC Separation: Inject the sample onto a C18 reverse-phase column and elute using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid.

  • Online Photocleavage: As the peptide elutes from the column, pass it through the photoreactor or under the UV lamp (typically 365 nm) to cleave the Nvoc group. The residence time in the illuminated region should be optimized for efficient cleavage.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full MS scans to detect the precursor ions of both the protected and the deprotected peptide.

    • MS2 Scan (CID): Use data-dependent acquisition to trigger MS/MS fragmentation of the deprotected peptide ion.

  • Data Analysis: Analyze the MS/MS spectra to confirm the sequence of the released peptide.

Visualizing the Workflow and Comparisons

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_synthesis Peptide Synthesis (SPPS) cluster_ms LC-MS/MS Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Fmoc Removal Coupling Coupling Deprotection->Coupling Add Fmoc-AA-OH Coupling->Deprotection Repeat Cleavage Cleavage Coupling->Cleavage Final Deprotection Purification Purification Cleavage->Purification Crude Peptide Nvoc-Peptide Nvoc-Peptide Purification->Nvoc-Peptide Purified LC LC Nvoc-Peptide->LC Injection UV_Cleavage UV_Cleavage LC->UV_Cleavage Elution ESI ESI UV_Cleavage->ESI Deprotected Peptide MS1 MS1 ESI->MS1 Ionization MS2 MS2 MS1->MS2 Precursor Selection Data Analysis Data Analysis MS2->Data Analysis

Experimental workflow for Nvoc-peptide analysis.

Fragmentation of a Lys(Nvoc)-containing Peptide cluster_peptide cluster_fragments P1 H- P2 AA1 P3 ... P4 Lys(Nvoc) P5 ... b_ion b-ion (N-terminal fragment) P4->b_ion CID y_ion y-ion (C-terminal fragment) P4->y_ion CID neutral_loss Neutral Loss (e.g., from Nvoc group) P4->neutral_loss CID P6 AAn P7 -OH cluster_nvoc Nvoc Workflow cluster_boc Boc Workflow Start Choice of Lysine Protecting Group Nvoc Nvoc (Photocleavable) Start->Nvoc Boc Boc (Acid-labile) Start->Boc Nvoc_deprotection Online Photocleavage (UV light) Nvoc->Nvoc_deprotection Boc_deprotection Chemical Cleavage (e.g., TFA) Boc->Boc_deprotection Nvoc_analysis MS with potential Nvoc-related fragments Nvoc_deprotection->Nvoc_analysis Comparison Comparison of: - Fragmentation - Side Reactions - Throughput Nvoc_analysis->Comparison Boc_analysis Standard MS of unprotected peptide Boc_deprotection->Boc_analysis Boc_analysis->Comparison

References

Orthogonal Deprotection Strategies: A Comparative Guide to Nvoc, Dde, and Mtt Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis, particularly in the assembly of complex molecules such as peptides and oligonucleotides, the judicious use of protecting groups is paramount. An ideal protecting group strategy hinges on the principle of orthogonality, wherein specific protecting groups can be selectively removed under distinct conditions without affecting others. This guide provides a comprehensive comparison of three commonly employed amine-protecting groups: the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group, and the chemically labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 4-methyltrityl (Mtt) groups. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Comparative Analysis of Deprotection Conditions and Efficiency

The selection of a protecting group is dictated by its stability profile and the specific conditions required for its removal. The Nvoc, Dde, and Mtt groups offer a versatile toolkit for orthogonal synthesis due to their disparate cleavage mechanisms.

Protecting GroupDeprotection MethodReagents & ConditionsTypical Reaction TimeCleavage Efficiency/YieldPotential Side Reactions
Nvoc Photolytic CleavageUV light (350-365 nm) in a suitable solvent (e.g., dioxane, ethanol, or buffered solutions)[1]0.5 - 3.5 hours[1]>95% under optimal conditions[2]Formation of 2-nitrosobenzaldehyde byproduct which can react with the deprotected amine.[3] The reaction can be sensitive to oxygen.
Dde Nucleophilic Cleavage2% Hydrazine monohydrate in N,N-dimethylformamide (DMF)3 x 3 minutesNear complete removalPotential for Dde group migration to other free amines. Hydrazine can also cleave Fmoc groups.
Mtt Mild Acidolysis1-2% Trifluoroacetic acid (TFA) in dichloromethane (DCM) with scavengers (e.g., 2-5% triisopropylsilane (TIS))30 minutes to 2 hours (often repeated treatments)High, but can be sequence-dependent.Premature cleavage of other acid-labile groups (e.g., Boc, tBu) if TFA concentration or reaction time is not optimized.

Chemical Structures and Deprotection Pathways

The distinct chemical natures of the Nvoc, Dde, and Mtt protecting groups underpin their orthogonal deprotection schemes.

Deprotection Pathways cluster_Nvoc Nvoc Deprotection cluster_Dde Dde Deprotection cluster_Mtt Mtt Deprotection Nvoc_Protected Nvoc-Protected Amine UV_Light UV Light (hv) Nvoc_Protected->UV_Light Absorption Nvoc_Excited Excited State UV_Light->Nvoc_Excited Nvoc_Rearrangement Intramolecular Rearrangement Nvoc_Excited->Nvoc_Rearrangement Deprotected_Amine_Nvoc Free Amine + Nitrosobenzaldehyde Nvoc_Rearrangement->Deprotected_Amine_Nvoc Cleavage Dde_Protected Dde-Protected Amine Hydrazine Hydrazine Dde_Protected->Hydrazine Nucleophilic Attack Dde_Adduct Hydrazine Adduct Hydrazine->Dde_Adduct Dde_Rearrangement Cyclization & Elimination Dde_Adduct->Dde_Rearrangement Deprotected_Amine_Dde Free Amine + Indazole byproduct Dde_Rearrangement->Deprotected_Amine_Dde Cleavage Mtt_Protected Mtt-Protected Amine TFA TFA (H+) Mtt_Protected->TFA Protonation Mtt_Protonated Protonated Amine TFA->Mtt_Protonated Mtt_Carbocation Mtt Cation + Free Amine Mtt_Protonated->Mtt_Carbocation Cleavage Scavenger Scavenger (TIS) Mtt_Carbocation->Scavenger Trapping Trapped_Cation Trapped Mtt Cation Scavenger->Trapped_Cation Orthogonal Deprotection Workflow Start Peptide with Nvoc, Dde, and Mtt Protected Side Chains Deprotect_Nvoc Irradiation (365 nm) Start->Deprotect_Nvoc Modify_Nvoc Selective Modification at Nvoc-deprotected site Deprotect_Nvoc->Modify_Nvoc Deprotect_Dde 2% Hydrazine/DMF Modify_Nvoc->Deprotect_Dde Modify_Dde Selective Modification at Dde-deprotected site Deprotect_Dde->Modify_Dde Deprotect_Mtt 1% TFA/DCM Modify_Dde->Deprotect_Mtt Modify_Mtt Selective Modification at Mtt-deprotected site Deprotect_Mtt->Modify_Mtt Final_Product Fully Modified Peptide Modify_Mtt->Final_Product

References

Validating Spatial Control of Peptide Activation with Nvoc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the activation of peptides in a specific time and place is a powerful tool in biological research and drug development. Photolabile protecting groups (PPGs), or "caging" groups, offer this spatiotemporal control by rendering a peptide inactive until it is "uncaged" by light. Among these, the 6-nitroveratryloxycarbonyl (Nvoc) group has been a widely utilized tool for the photolytic control of peptide activity. This guide provides a comprehensive comparison of Nvoc with other common PPGs, supported by experimental data and detailed protocols to aid in the validation of spatial control of peptide activation.

Performance Comparison of Photolabile Protecting Groups

The choice of a photolabile protecting group is critical and depends on the specific experimental requirements, including the desired wavelength of activation, required cleavage efficiency, and tolerance of the biological system to UV light. The following table summarizes the key photophysical properties of Nvoc and several common alternatives.

Photolabile Protecting Group (PPG)AbbreviationTypical Absorption Maximum (λmax)Quantum Yield (Φ)Two-Photon Cross-Section (σ₂) (GM)Key AdvantagesKey Disadvantages
6-NitroveratryloxycarbonylNvoc~350 nm0.003 - 0.05~0.05Well-established chemistry, commercially availableLow quantum yield, potential for phototoxic byproducts, UV activation can damage cells
4,5-Dimethoxy-2-nitrobenzylDMNB~355 nm0.01 - 0.1~0.1Higher quantum yield than Nvoc, good water solubilityUV activation, formation of absorbing byproducts
7-Diethylaminocoumarin-4-yl-methylDEACM~400-450 nm0.008 - 0.2Up to 1Excitation with visible light reduces phototoxicity, fluorescent byproduct can report uncagingCan be sensitive to hydrolysis, lower two-photon efficiency compared to some newer dyes
NitrodibenzofuranNDBF~365 nmHighHighHigh cleavage efficiency, minimal side reactions, excellent for two-photon uncagingLess commercially available than nitrobenzyl derivatives

Experimental Protocols

I. Synthesis of an Nvoc-Caged Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Nvoc-protected peptide using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids and Nvoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To incorporate the Nvoc-protected amino acid, use the same procedure with the desired Nvoc-amino acid derivative.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 95:2.5:2.5:1 w/v).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the Nvoc-caged peptide by mass spectrometry and analytical RP-HPLC.

II. Spatially Controlled Photolytic Activation (Uncaging) of Nvoc-Peptide

This protocol describes a general procedure for the spatially controlled uncaging of an Nvoc-protected peptide using a focused laser beam.

Materials:

  • Purified Nvoc-caged peptide

  • Biologically relevant buffer (e.g., PBS, cell culture medium)

  • Microscope with a UV light source (e.g., mercury lamp with a filter or a 355/365 nm laser)

  • Objective lens with appropriate magnification and numerical aperture

  • Computer-controlled shutter or acousto-optic modulator (AOM) for precise light exposure

  • Cell culture dish or microscope slide with the experimental sample

  • A method to measure the biological activity of the uncaged peptide (e.g., fluorescence imaging, electrophysiology)

Procedure:

  • Sample Preparation: Prepare your biological sample (e.g., cells, tissue slice) in a suitable dish or on a slide. Incubate the sample with the Nvoc-caged peptide at a predetermined concentration and for a sufficient duration to allow for diffusion and binding if necessary.

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Focus on the region of interest where you want to activate the peptide.

  • Photolysis:

    • Use the microscope's software to define the precise location for uncaging. This can be a single point or a defined region of interest (ROI).

    • Deliver a controlled dose of UV light (e.g., 365 nm) to the selected area using the focused laser or filtered lamp. The duration and intensity of the light pulse should be optimized to achieve sufficient uncaging without causing photodamage. A computer-controlled shutter or AOM is crucial for precise timing.

  • Validation of Spatial Control:

    • Positive Control: Measure the biological response within the irradiated region. This will confirm that the uncaging was successful and the peptide is active.

    • Negative Control (Spatial): Measure the biological response in an adjacent, non-irradiated region. The absence of a response will validate the spatial confinement of the peptide activation.

    • Negative Control (No Light): Have a sample prepared with the Nvoc-caged peptide that is not exposed to the UV light to ensure there is no background activity from the caged peptide.

  • Data Analysis: Quantify the biological response as a function of spatial location to demonstrate that the activation is restricted to the illuminated area.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in validating the spatial control of peptide activation, the following diagrams were generated using Graphviz.

Signaling_Pathway Uncaged_Peptide Uncaged Peptide Receptor Cell Surface Receptor Uncaged_Peptide->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generic signaling pathway initiated by an uncaged peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Caging cluster_uncaging Spatial Activation & Validation SPPS Solid-Phase Peptide Synthesis Nvoc_AA Incorporate Nvoc-Amino Acid SPPS->Nvoc_AA Cleavage Cleavage & Deprotection Nvoc_AA->Cleavage Purification HPLC Purification Cleavage->Purification Incubation Incubate Sample with Nvoc-Peptide Purification->Incubation Targeting Target ROI with Laser Incubation->Targeting Photolysis UV Photolysis (Uncaging) Targeting->Photolysis Measurement Measure Biological Response Photolysis->Measurement

Caption: Workflow for Nvoc-caged peptide synthesis and activation.

Validation_Logic cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Goal Validate Spatial Control Irradiated_Region Irradiated Region (ROI) Goal->Irradiated_Region Non_Irradiated_Region Non-Irradiated Region Goal->Non_Irradiated_Region No_Light_Control No Light Control Goal->No_Light_Control Response_in_ROI Biological Response Observed Irradiated_Region->Response_in_ROI Leads to No_Response_Outside_ROI No Biological Response Non_Irradiated_Region->No_Response_Outside_ROI Leads to No_Background_Activity No Biological Response No_Light_Control->No_Background_Activity Leads to

Caption: Logical framework for validating spatial control of activation.

A Comparative Guide to Nvoc Deprotection on Surfaces: An Electrochemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective removal of protecting groups from functionalized surfaces is a critical step in the fabrication of biosensors, DNA arrays, and peptide chips. The nitroveratryloxycarbonyl (Nvoc) group is a commonly employed photolabile protecting group for amines. This guide provides a comprehensive comparison of electrochemical analysis for Nvoc deprotection on surfaces against established photochemical and chemical methods, offering supporting data and detailed experimental protocols.

While photochemical cleavage is the most documented method for Nvoc deprotection, electrochemical methods present a promising, albeit less explored, alternative. This guide will delve into the mechanistic underpinnings of a proposed electrochemical deprotection strategy, benchmarked against traditional techniques, to provide a holistic view for researchers selecting the optimal method for their application.

Comparative Analysis of Nvoc Deprotection Methods

The choice of a deprotection strategy hinges on factors such as efficiency, selectivity, spatial control, and potential damage to the underlying substrate or biomolecules. The following table summarizes the key characteristics of photochemical, proposed electrochemical, and chemical deprotection of Nvoc on surfaces.

FeaturePhotochemical DeprotectionElectrochemical Deprotection (Proposed)Chemical Deprotection (e.g., Sodium Dithionite)
Mechanism Photoinduced intramolecular hydrogen abstraction, leading to the formation of a nitrosobenzaldehyde byproduct and release of the amine.[1][2][3]Stepwise electrochemical reduction of the nitro group to a hydroxylamine or amine, destabilizing the carbamate and leading to cleavage.[4][5]Chemical reduction of the nitro group by a reducing agent, followed by cleavage of the carbamate.
Reagents/Conditions UV light (typically 350-365 nm).Applied negative potential at a working electrode in a suitable electrolyte.Reducing agents like sodium dithionite (Na₂S₂O₄) in an aqueous or mixed solvent system.
Deprotection Efficiency Generally reported as low to moderate on surfaces (<25% for Nvoc has been observed in some studies). Efficiency can be influenced by irradiation time, intensity, and the local environment.Potentially high, dependent on applied potential, electrode material, and mass transport. Quantitative data for Nvoc on surfaces is not readily available.Can be highly efficient, with yields often exceeding 90% in solution-phase reactions.
Selectivity High spatial selectivity achievable with masks or focused light sources.High spatial selectivity possible with microelectrode arrays.Generally not spatially selective; the entire surface is exposed to the reagent.
Potential Byproducts Nitrosobenzaldehyde derivatives, which can potentially react with the newly deprotected amine, reducing the overall yield.Hydroxylamine and aniline derivatives. Azoxybenzene can form as a side product from the reaction of nitroso and hydroxylamine intermediates.Sulfonated aromatic compounds and inorganic salts.
Advantages Spatially controllable, reagentless (uses light).Potentially rapid, reagentless (uses electrons), can be monitored in real-time electrochemically.Mild conditions, high efficiency, inexpensive reagents.
Disadvantages Low quantum yield for Nvoc, potential for photodamage to sensitive molecules, and side reactions with byproducts.Lack of established protocols for Nvoc on surfaces, potential for side reactions, requires electrochemical setup.Lack of spatial control, requires subsequent washing steps to remove reagents and byproducts.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are the protocols for the established photochemical deprotection of Nvoc and a proposed protocol for its electrochemical deprotection and analysis.

Photochemical Nvoc Deprotection Protocol

This protocol is a general guideline for the photochemical removal of Nvoc from an amine-functionalized self-assembled monolayer (SAM) on a gold surface.

Materials:

  • Nvoc-protected amine-terminated SAM on a gold substrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with an emission maximum around 365 nm (e.g., mercury lamp)

  • Quartz cuvette or a suitable reaction chamber transparent to UV light

  • Photomask (if spatial control is desired)

Procedure:

  • Place the Nvoc-protected SAM on the gold substrate in the quartz cuvette.

  • Add a sufficient volume of PBS to immerse the substrate.

  • If using a photomask, place it in close contact with the surface of the substrate.

  • Position the UV lamp at a fixed distance from the substrate to ensure uniform irradiation.

  • Irradiate the substrate with UV light (e.g., 5-20 mW/cm²) for a predetermined time (typically 5-30 minutes). The optimal irradiation time should be determined empirically.

  • After irradiation, remove the substrate from the cuvette and rinse thoroughly with deionized water to remove any photogenerated byproducts.

  • Dry the substrate under a gentle stream of nitrogen.

  • The surface is now ready for subsequent functionalization or analysis.

Proposed Electrochemical Nvoc Deprotection and Analysis Protocol

This proposed protocol is based on the known electrochemical behavior of nitroaromatic compounds and standard techniques for analyzing SAMs.

Materials:

  • Nvoc-protected amine-terminated SAM on a gold working electrode

  • Platinum counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Deoxygenated electrolyte solution (e.g., 0.1 M KCl in PBS, pH 7.4)

  • Ferri/ferrocyanide solution (e.g., 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl) for analysis

Procedure:

Part 1: Electrochemical Deprotection

  • Assemble the three-electrode system in the electrochemical cell with the Nvoc-protected SAM on the gold electrode as the working electrode.

  • Fill the cell with the deoxygenated electrolyte solution, ensuring all electrodes are immersed.

  • Perform an initial cyclic voltammogram (CV) in a potential window where the Nvoc group is expected to be reduced (e.g., from 0 V to -1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s to observe the reduction peak of the nitro group.

  • To perform the deprotection, apply a constant potential at or slightly more negative than the observed reduction peak potential for a specific duration (e.g., 5-20 minutes). The optimal potential and time should be determined experimentally.

  • After the potentiostatic deprotection, rinse the working electrode thoroughly with deionized water and dry with nitrogen.

Part 2: Electrochemical Analysis of Deprotection

  • To confirm the removal of the Nvoc group and the exposure of the amine, the electrode can be analyzed by CV in the presence of a redox probe like ferri/ferrocyanide.

  • Assemble the three-electrode system with the deprotected working electrode in the ferri/ferrocyanide solution.

  • Record the CV in a potential window that covers the redox couple of the probe (e.g., from -0.2 V to +0.6 V vs. Ag/AgCl).

  • An increase in the peak currents of the ferri/ferrocyanide redox couple compared to the Nvoc-protected surface indicates successful deprotection, as the insulating Nvoc layer is removed, allowing the redox probe to access the electrode surface more freely.

Visualizing the Pathways and Workflows

Diagrams are provided below to illustrate the deprotection mechanisms and the experimental workflow for electrochemical analysis.

G Photochemical Nvoc Deprotection Mechanism Nvoc_Protected Nvoc-Protected Amine on Surface Excited_State Excited State (n -> π*) Nvoc_Protected->Excited_State hν (UV Light) H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro Aci-Nitro Intermediate H_Abstraction->Aci_Nitro Cyclization Cyclization Aci_Nitro->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Deprotected_Amine Deprotected Amine on Surface Fragmentation->Deprotected_Amine Byproduct Nitrosobenzaldehyde Byproduct Fragmentation->Byproduct G Proposed Electrochemical Nvoc Deprotection Mechanism Nvoc_Protected Nvoc-Protected Amine on Surface (R-O-CO-NH-Surface) Nitro_Radical Nitro Radical Anion (R•⁻-O-CO-NH-Surface) Nvoc_Protected->Nitro_Radical + e⁻ Nitroso Nitroso Intermediate (R'-NO) Nitro_Radical->Nitroso + e⁻, + 2H⁺, - H₂O Hydroxylamine Hydroxylamine Intermediate (R'-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Amine Intermediate (R'-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺, - H₂O Cleavage Carbamate Cleavage Hydroxylamine->Cleavage Amine->Cleavage Deprotected_Amine Deprotected Amine on Surface (H₂N-Surface) Cleavage->Deprotected_Amine Byproducts Reduced Nvoc Byproducts (e.g., CO₂, R'-NH₂) Cleavage->Byproducts G Electrochemical Analysis Workflow Start Nvoc-Protected SAM on Au Electrode CV1 Cyclic Voltammetry in Electrolyte (Observe Nvoc reduction peak) Start->CV1 Deprotection Potentiostatic Deprotection (Apply negative potential) CV1->Deprotection Rinse Rinse and Dry Electrode Deprotection->Rinse CV2 Cyclic Voltammetry in Redox Probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) Rinse->CV2 Analysis Analyze CV Data: Increase in peak current indicates deprotection CV2->Analysis End Deprotected Surface Ready for Use Analysis->End

References

A Comparative Analysis of Photocleavable Group Quantum Yields for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of molecular activity is paramount. Photocleavable groups (PPGs), also known as photocages, offer an elegant solution for spatiotemporal control over the release of bioactive molecules. The efficiency of this release is quantified by the quantum yield (Φ), a critical parameter that dictates the performance of a PPG. This guide provides an objective comparison of the quantum yields of common photocleavable groups, supported by experimental data and detailed methodologies to inform the selection of the optimal PPG for your research.

The choice of a photocleavable protecting group is a multifaceted decision influenced by factors such as the required wavelength for cleavage, the efficiency of the photorelease (quantum yield), and potential side reactions. Here, we compare four major classes of photocleavable groups: o-nitrobenzyl, coumarin, BODIPY, and quinoline derivatives.

Quantitative Comparison of Photocleavable Group Performance

The following table summarizes key quantitative data for various photocleavable protecting groups, providing a clear comparison of their quantum yields and typical photolysis wavelengths.

Photocleavable Group (PPG)ExampleTypical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl o-Nitrobenzyl (oNB)300-3650.01-0.3[1][2]Features: Well-established chemistry, predictable cleavage mechanism.[3] Drawbacks: Requires UV light, can produce phototoxic byproducts.[1]
Nitroveratryloxycarbonyl (NVOC)350-365~0.1Features: Widely used, good caging efficiency. Drawbacks: Quantum yield can be reduced by triplet state trapping.
Coumarin 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)350-4500.01-0.2[1]Features: Longer wavelength absorption, fluorescent byproducts for tracking. Drawbacks: Some derivatives have low quantum yields.
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)350-450VariesFeatures: Tunable properties through substitution.
BODIPY meso-Substituted BODIPY488-5300.1-0.5Features: Visible light absorption, high extinction coefficients, excellent for two-photon applications. Drawbacks: Synthesis can be more complex.
Styryl-BODIPY>600~0.001Features: Activation with red/near-IR light. Drawbacks: Very low quantum yields.
Quinoline (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)365-4200.1-0.4Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex than oNB derivatives.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes involved in photocleavage and its quantification, the following diagrams illustrate the general photocleavage mechanism and a typical experimental workflow for determining quantum yield.

Photocleavage_Mechanism PPG_Payload PPG-Payload (Inactive) Excited_State Excited State [PPG-Payload]* PPG_Payload->Excited_State Light (hν) Intermediate Reactive Intermediate Excited_State->Intermediate Photochemical Reaction Products Released Payload (Active) + Byproduct Intermediate->Products Solvent Trapping/ Rearrangement Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis & Measurement cluster_analysis Data Analysis Prep_Sample Prepare Sample & Standard (Known Φ) Solutions Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Irradiate Irradiate with Monochromatic Light Measure_Abs->Irradiate Monitor_Reaction Monitor Reaction (e.g., UV-Vis, HPLC) Irradiate->Monitor_Reaction Calc_Rate Calculate Rate of Photoproduct Formation Monitor_Reaction->Calc_Rate Calc_Photon_Flux Determine Photon Flux (Actinometry) Calc_QY Calculate Quantum Yield (Φ) Calc_Photon_Flux->Calc_QY Calc_Rate->Calc_QY

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Lys(Nvoc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized reagents like Fmoc-L-Lys(Nvoc)-OH is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination. This guide provides a procedural overview for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust.

Summary of Compound Data

PropertyValueReference
CAS Number 150571-28-1--INVALID-LINK--[1]
Molecular Formula C₃₁H₃₃N₃O₁₀--INVALID-LINK--[1]
Molecular Weight 607.61 g/mol --INVALID-LINK--[1]
Appearance PowderN/A
Melting Point 108 °C (decomposes)N/A
GHS Hazard Classification Not a hazardous substance or mixture--INVALID-LINK--[1]
Toxicity Data No data available--INVALID-LINK--[2]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.

Part 1: Disposal of Solid this compound
  • Waste Collection:

    • Place unused, expired, or contaminated solid this compound into a designated, clearly labeled waste container for non-hazardous solid chemical waste.

    • This container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

  • Labeling:

    • Label the waste container with "Non-Hazardous Chemical Waste" and list the full chemical name: "this compound".

    • Ensure the label is legible and securely affixed to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

    • Do not allow waste to accumulate for extended periods.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the solid chemical waste.

    • Follow all institutional procedures for waste manifest and pickup.

Part 2: Disposal of Solutions Containing this compound

The disposal method for solutions containing this compound is determined by the hazards of the solvent used.

  • Waste Identification:

    • The resulting solution is considered hazardous waste if the solvent is hazardous (e.g., flammable, corrosive, or toxic).

    • Never dispose of solutions containing organic solvents down the drain.

  • Waste Segregation and Collection:

    • Collect the liquid waste in a designated, compatible, and leak-proof container with a secure screw-top cap.

    • Do not mix different types of solvent waste unless permitted by your institution's EHS guidelines. For example, halogenated and non-halogenated solvent waste should typically be collected separately.

  • Labeling:

    • Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including the full name of the solvent(s) and "this compound".

    • Indicate the approximate concentrations or percentages of each component.

  • Storage:

    • Store the sealed hazardous liquid waste container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Final Disposal:

    • Arrange for the disposal of the hazardous liquid waste through your institution's EHS office, following their specific procedures for hazardous waste pickup.

Part 3: Disposal of Contaminated Labware
  • Solid Contaminated Materials:

    • Items such as gloves, weigh boats, and paper towels that are contaminated with solid this compound should be placed in the designated solid chemical waste container.

  • Liquid Contaminated Materials:

    • Labware contaminated with solutions of this compound should be managed according to the hazards of the solvent.

    • For volatile organic solvents, it may be permissible to allow residual amounts to evaporate in a fume hood before disposal as solid waste, but this should be confirmed with your institution's EHS.

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can often be disposed of as regular lab glass or plastic waste, but labels should be defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid non_haz_solid Collect in labeled 'Non-Hazardous Solid Chemical Waste' container solid_waste->non_haz_solid solvent_check Is the solvent hazardous? liquid_waste->solvent_check haz_liquid Collect in labeled 'Hazardous Liquid Waste' container with constituents listed solvent_check->haz_liquid Yes non_haz_liquid Consult EHS for disposal of non-hazardous aqueous solutions. Do not drain dispose without approval. solvent_check->non_haz_liquid No ehs_pickup Arrange for EHS Waste Pickup non_haz_solid->ehs_pickup haz_liquid->ehs_pickup non_haz_liquid->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Fmoc-L-Lys(Nvoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-L-Lys(Nvoc)-OH

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents such as this compound are paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Chemical and Physical Properties
PropertyValue
Chemical Name (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-((4,5-dimethoxy-2-nitrobenzyloxy)carbonylamino)hexanoic acid
Synonyms N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)-L-lysine, Photocaged amino acid
CAS Number 150571-28-1
Molecular Formula C₃₁H₃₃N₃O₁₀
Molecular Weight 607.61 g/mol
Physical Form Powder[1]
Storage Temperature 2-8°C[1]
Combustibility Combustible Solid[1]
Solubility Soluble in DMSO
Hazard Identification and Personal Protective Equipment (PPE)

Based on information for similar Fmoc-protected amino acids, this compound may cause skin, eye, and respiratory tract irritation.[2][3] The Nvoc (nitroveratryloxycarbonyl) group is photolabile and can decompose upon exposure to light, potentially forming hazardous byproducts such as o-nitrosobenzaldehyde. Therefore, appropriate personal protective equipment must be worn at all times.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of properly after handling the compound.
Skin and Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing. For larger quantities or where there is a significant risk of spillage, impervious clothing should be considered.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. In cases of poor ventilation or when handling larger quantities that may generate significant dust, a NIOSH-approved respirator is recommended.
Foot Protection Closed-Toe ShoesEssential for protecting feet from spills and falling objects in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the powder or preparing solutions.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, allow the container to reach room temperature to prevent condensation.

  • Weighing and Solution Preparation :

    • Use appropriate tools, such as a spatula, to handle the solid material.

    • Avoid creating dust. If dust is generated, ensure adequate respiratory protection is in use.

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • General Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, protected from light.

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve reaction_run Perform Experiment handling_dissolve->reaction_run cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_run->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Contaminated disposable materials, such as gloves, weighing paper, and pipette tips, should also be placed in this container.

  • Liquid Waste :

    • Solutions containing this compound should be disposed of in a designated, labeled container for hazardous liquid waste. The nature of the solvent will also dictate the appropriate waste stream.

    • Special Consideration for Nvoc Deprotection : The deprotection of the Nvoc group is typically achieved through photolysis (exposure to UV light). The resulting byproducts, including o-nitrosobenzaldehyde, are potentially toxic. Therefore, liquid waste from experiments involving the cleavage of the Nvoc group should be treated as hazardous and collected in a separate, clearly labeled waste container.

  • General Disposal Procedures :

    • Do not dispose of this compound down the drain or in regular trash.

    • All waste containers must be kept closed when not in use and stored in a designated waste accumulation area.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Relationship: Safety Measures and Risk Mitigation

G Relationship Between Safety Measures and Risk Mitigation cluster_hazards Potential Hazards cluster_measures Safety Measures cluster_outcomes Outcomes hazard_inhalation Inhalation of Dust outcome_safe Safe Laboratory Environment hazard_contact Skin/Eye Contact hazard_ingestion Accidental Ingestion hazard_photolysis Hazardous Photolysis Byproducts outcome_compliant Regulatory Compliance measure_ppe Use of Appropriate PPE measure_ppe->hazard_inhalation measure_ppe->hazard_contact measure_ppe->outcome_safe measure_ventilation Proper Ventilation/Fume Hood measure_ventilation->hazard_inhalation measure_ventilation->outcome_safe measure_hygiene Good Laboratory Hygiene measure_hygiene->hazard_ingestion measure_hygiene->outcome_safe measure_disposal Correct Waste Disposal measure_disposal->hazard_photolysis measure_disposal->outcome_compliant

Caption: The relationship between implementing safety measures and mitigating the risks associated with handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.